molecular formula C8H9NO2 B1314698 2,6-Dimethylnicotinic acid CAS No. 5860-71-9

2,6-Dimethylnicotinic acid

Cat. No.: B1314698
CAS No.: 5860-71-9
M. Wt: 151.16 g/mol
InChI Key: LZKZDAMNFOVXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylnicotinic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZDAMNFOVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471012
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-71-9
Record name 2,6-Dimethylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5860-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and detailed characterization of 2,6-Dimethylnicotinic Acid, a valuable nicotinic acid derivative. The guide is tailored for researchers, chemists, and professionals in drug development, offering a robust framework built on established chemical principles. We present a reliable synthetic protocol via the oxidation of 2,6-lutidine, followed by a multi-technique approach for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Strategic Overview

This compound, also known as 6-methyl-picolinic acid, is a substituted pyridine carboxylic acid. Derivatives of nicotinic acid are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores in the development of novel therapeutic agents and functional materials.[1][2] The presence of the carboxylic acid group and the two methyl groups on the pyridine ring provides distinct steric and electronic properties, making it a versatile scaffold for further chemical modification.

The most direct and common synthetic strategy for preparing pyridine carboxylic acids involves the oxidation of the corresponding alkyl-substituted pyridines.[3] In the case of this compound, the logical precursor is 2,6-lutidine (2,6-dimethylpyridine), a readily available starting material.[4] This guide will focus on the oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid moiety using potassium permanganate (KMnO₄), a powerful and well-documented oxidizing agent for this class of transformation.[5]

Following a successful synthesis, rigorous characterization is paramount to confirm the molecular structure and assess the purity of the final compound. This guide details the application of standard and advanced analytical techniques to provide unambiguous proof of synthesis.

Synthesis of this compound via Oxidation

The conversion of a methyl group on an aromatic ring to a carboxylic acid is a classic transformation. The choice of potassium permanganate as the oxidant is based on its high reactivity and efficacy in oxidizing alkyl side chains on electron-deficient rings like pyridine. The reaction proceeds by converting one of the methyl groups to a carboxylate salt, which upon acidic workup, yields the desired carboxylic acid.

Synthetic Workflow Diagram

The overall process, from starting materials to the purified final product, is outlined below.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2,6-Lutidine Potassium Permanganate (KMnO₄) Water (Solvent) Setup Reaction Vessel (Round-bottom flask with reflux condenser and magnetic stirrer) Reaction Heat mixture to reflux (e.g., 90-100°C) Monitor reaction progress Setup->Reaction 1. Combine & Heat Quench Cool reaction Quench excess KMnO₄ (e.g., with Ethanol) Reaction->Quench 2. Completion Filter1 Filter to remove MnO₂ precipitate Quench->Filter1 Acidify Acidify filtrate with HCl (aq) to pH ~3-4 Filter1->Acidify Precipitate Precipitation of This compound Acidify->Precipitate Filter2 Collect product by vacuum filtration Precipitate->Filter2 Purify Recrystallization (e.g., from water or ethanol/water) Filter2->Purify 3. Crude Product Dry Dry purified product under vacuum Purify->Dry Product Pure this compound Dry->Product 4. Final Product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example)Notes
2,6-LutidineC₇H₉N107.1510.7 g (0.1 mol)Starting material. Handle in a fume hood.
Potassium PermanganateKMnO₄158.0320.5 g (0.13 mol)Strong oxidant. Handle with care.
Water (distilled or deionized)H₂O18.02400 mLReaction solvent.
Ethanol (95%)C₂H₅OH46.07As neededTo quench excess KMnO₄.
Hydrochloric Acid (concentrated)HCl36.46As neededFor acidification. Handle with care.

Procedure:

  • Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-lutidine (10.7 g, 0.1 mol) and 300 mL of water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (20.5 g, 0.13 mol) to the solution in portions. The addition is exothermic and should be done carefully to control the initial temperature rise.

  • Oxidation: Heat the reaction mixture to reflux (approximately 95-100°C) with vigorous stirring. A brown precipitate of manganese dioxide (MnO₂) will form as the reaction progresses. Maintain reflux for 4-6 hours, or until the purple color of the permanganate ion has disappeared.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously add a small amount of ethanol to quench any unreacted potassium permanganate until the purple color is no longer visible.

  • Isolation of Crude Product:

    • Filter the hot reaction mixture through a bed of Celite or diatomaceous earth using a Büchner funnel to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

    • Transfer the clear, colorless filtrate to a beaker and cool it in an ice bath.

    • Slowly acidify the filtrate by adding concentrated hydrochloric acid dropwise while stirring until the pH reaches approximately 3-4.

    • A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collection and Purification:

    • Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold water.

    • For further purification, recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

    • Dry the purified crystals under vacuum to yield pure this compound.

Characterization of this compound

Once synthesized and purified, a series of analytical methods must be employed to confirm the identity, structure, and purity of the compound.

Characterization Workflow Diagram

Characterization_Workflow cluster_physical Physical Properties cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation Input Purified Solid Sample (this compound) MP Melting Point Analysis Input->MP Appearance Visual Inspection (Color, Form) Input->Appearance NMR ¹H and ¹³C NMR Spectroscopy Input->NMR IR Infrared (IR) Spectroscopy Input->IR MS Mass Spectrometry (MS) Input->MS Confirm Confirm Structure Assess Purity MP->Confirm Appearance->Confirm NMR->Confirm IR->Confirm MS->Confirm

Caption: A multi-technique workflow for the characterization of synthesized compounds.

Physical Properties
  • Appearance: Pure this compound is expected to be a white to off-white crystalline solid.

  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. The reported melting point for similar compounds like 6-methylnicotinic acid is in the range of 210-213°C.[6]

Spectroscopic Analysis

A. ¹H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environment in the molecule. For this compound (in DMSO-d₆), the following signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often broad.
~8.2doublet1HH-4 (Aromatic)Aromatic proton ortho to the carboxylic acid group.
~7.4doublet1HH-5 (Aromatic)Aromatic proton meta to the carboxylic acid group.
~2.6singlet3H-CH₃ (at C6)Methyl group adjacent to the nitrogen atom.
~2.5singlet3H-CH₃ (at C2)Methyl group adjacent to the nitrogen atom.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.[7][8]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Strong, BroadO-H stretchCharacteristic very broad absorption for the H-bonded carboxylic acid hydroxyl group.[8]
~1710StrongC=O stretchStrong, sharp absorption for the carbonyl group of the carboxylic acid.[7]
1600 - 1450MediumC=C and C=N ring stretchesAbsorptions corresponding to the stretching vibrations within the pyridine ring.[9]
1320 - 1210MediumC-O stretchAssociated with the carboxylic acid C-O single bond.[8]
3000 - 2850Weak-MediumC-H stretch (sp³)Stretching vibrations of the methyl groups.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Formula: C₈H₉NO₂

  • Molecular Weight: 151.16 g/mol

  • Expected Molecular Ion Peak (M⁺˙): m/z = 151

  • Key Fragmentation Patterns: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The fragmentation of the parent ion of 6-methylnicotinic acid has been observed, providing a reference for expected fragments.[10][11][12]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound from 2,6-lutidine. The provided protocol, rooted in the principles of organic oxidation reactions, is designed for reproducibility in a standard laboratory setting. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for verifying the structural integrity and purity of the final product. By understanding both the "how" of the procedure and the "why" of the underlying chemistry and analysis, researchers can confidently synthesize and validate this important chemical building block for applications in drug discovery and beyond.

References

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Pyridine Dicarboxylic Acids - Sciencemadness Discussion Board.
  • Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. - PubMed.
  • Oxidation of certain methylpyridines to pyridine carboxylic acids. - PubMed.
  • 2,6-Lutidine. - Wikipedia.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • Infrared (IR) Spectroscopy. - eCampusOntario Pressbooks.
  • 6-Methylnicotinic acid | CAS#:3222-47-7. - Chemsrc.
  • Table of Characteristic IR Absorptions. - University of Colorado Boulder.
  • Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B).
  • Infrared Spectra of Some Common Functional Groups. - Chemistry LibreTexts.
  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860. - PubChem.
  • 6-Methylnicotinic acid. - NIST WebBook.

Sources

Spectroscopic Profile of 2,6-Dimethylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is the bedrock of innovation and regulatory compliance. 2,6-Dimethylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for any further investigation.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established physicochemical principles and are designed to serve as a self-validating framework for researchers. While direct experimental spectra for this specific compound are not publicly cataloged in databases such as the Spectral Database for Organic Compounds (SDBS)[1][2], this guide will leverage data from closely related analogs and foundational spectroscopic theory to present a robust, predictive analysis of the expected spectral data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, offering a unique fingerprint of its position.

Experimental Protocol: ¹H NMR Data Acquisition

The validity of NMR data is contingent upon a meticulous and standardized acquisition protocol. The following procedure ensures reproducibility and high-resolution data.

  • Sample Preparation: a. Weigh approximately 5-10 mg of high-purity this compound. The rationale for using a minimal effective mass is to ensure good solubility and avoid concentration-dependent shifts. b. Dissolve the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it readily exchanges with the acidic proton, allowing for its observation, and it is an excellent solvent for many polar organic molecules[1]. c. Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool to remove any particulate matter that could degrade spectral resolution.

  • Instrumental Parameters (400 MHz Spectrometer): a. Acquire the spectrum at a standard probe temperature of 298 K. b. Utilize a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. c. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm). The inclusion of the region above 10 ppm is critical for observing the acidic carboxylic proton[3][4]. d. Use a standard pulse sequence with a relaxation delay of at least 2 seconds to ensure proper T1 relaxation for all protons, which is crucial for accurate integration.

Workflow for ¹H NMR Analysis

G Figure 1: ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.7 mL Deuterated Solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Filter into 5 mm NMR Tube prep2->prep3 acq1 Set Temperature (298 K) prep3->acq1 Insert Sample acq2 Acquire Scans (NS=16) acq1->acq2 acq3 Set Spectral Width (0-14 ppm) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 Process FID proc2 Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound features two distinct methyl groups and two aromatic protons on the pyridine ring, in addition to the carboxylic acid proton. The expected chemical shifts are predicted based on the known effects of substituents on the pyridine ring, drawing comparisons with nicotinic acid[5][6][7] and 2,6-lutidine[8].

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange with residual water or the solvent[3].

  • Aromatic Protons (H-4, H-5): The pyridine ring protons will appear as two doublets due to mutual ortho-coupling. The electron-withdrawing carboxylic acid group at C-3 will deshield the adjacent H-4 proton more significantly than H-5.

    • H-4: Expected to be a doublet around 8.1-8.3 ppm .

    • H-5: Expected to be a doublet around 7.3-7.5 ppm .

    • The coupling constant (³J) between these two protons should be in the range of 7-8 Hz, which is characteristic of ortho-coupling in aromatic systems[9].

  • Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are in different chemical environments relative to the carboxylic acid. The C-2 methyl group is ortho to the carboxylic acid, while the C-6 methyl is para. This subtle difference may lead to slightly different chemical shifts, but they are often observed as two distinct singlets.

    • C-2 Methyl: Expected as a singlet around 2.6-2.8 ppm .

    • C-6 Methyl: Expected as a singlet around 2.5-2.7 ppm .

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz)
-COOH12.0 - 13.0Broad Singlet1H-
H-4 (Pyridine)8.1 - 8.3Doublet (d)1H³J = 7-8
H-5 (Pyridine)7.3 - 7.5Doublet (d)1H³J = 7-8
C-2 -CH₃2.6 - 2.8Singlet (s)3H-
C-6 -CH₃2.5 - 2.7Singlet (s)3H-
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆.
B. ¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy provides direct information about the carbon framework. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl).

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: A more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the compound in ~0.7 mL of deuterated solvent.

  • Instrumental Parameters (100 MHz Spectrometer): a. Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. b. A larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio. c. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has 8 unique carbon atoms. The chemical shifts can be estimated by considering the additive effects of the methyl and carboxyl substituents on the pyridine ring carbons[10][11][12]. Data for nicotinic acid and 2,6-lutidine[13] serve as excellent reference points.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear far downfield, typically in the range of 165-170 ppm [3].

  • Aromatic Carbons (Pyridine Ring):

    • C-2 & C-6: These carbons, bonded to the nitrogen and a methyl group, will be the most downfield of the ring carbons, expected around 155-160 ppm .

    • C-3: The carbon bearing the carboxylic acid group (ipso-carbon) will be in the range of 130-135 ppm .

    • C-4: This CH carbon is expected around 138-142 ppm .

    • C-5: This CH carbon, being least affected by the electron-withdrawing groups, will be the most upfield of the aromatic carbons, around 122-126 ppm .

  • Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, typically around 20-25 ppm .

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH165 - 170
C-2157 - 160
C-6155 - 158
C-4138 - 142
C-3130 - 135
C-5122 - 126
C-2 -C H₃22 - 25
C-6 -C H₃20 - 23
Table 2: Predicted ¹³C NMR Data for this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is the preferred method for solid samples due to its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: a. Apply pressure with the anvil to ensure firm contact between the sample and the crystal. b. Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions. c. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions characteristic of a carboxylic acid and a substituted aromatic ring[3][14][15][16][17].

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state[16]. This band will overlap with the C-H stretching region.

  • C-H Stretch (Aliphatic & Aromatic): Sharp peaks between 2900-3100 cm⁻¹ will be superimposed on the broad O-H band. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the region of 1680-1710 cm⁻¹ . This is one of the most diagnostic peaks in the spectrum. Its position confirms the presence of a conjugated carboxylic acid[3].

  • C=C and C=N Stretches (Aromatic Ring): Medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.

  • C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1250-1300 cm⁻¹ , and O-H bending vibrations can be observed around 1400-1440 cm⁻¹ and 900-950 cm⁻¹ [16].

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Strong, Very Broad
C-H Stretch (Aromatic/Aliphatic)2900 - 3100Medium, Sharp
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C / C=N Stretches (Pyridine Ring)1400 - 1600Medium to Strong
C-O Stretch / O-H Bend1250 - 1440Medium
Table 3: Predicted Key IR Absorptions for this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Acquire spectra in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻. c. For structural confirmation, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₈H₉NO₂. The molecular weight is 151.16 g/mol .

  • Molecular Ion:

    • In positive ion mode (ESI+), the base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 152.06 .

    • In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, at m/z 150.05 would be observed.

  • Fragmentation Analysis (MS/MS of [M+H]⁺ at m/z 152): The fragmentation of pyridine carboxylic acids often involves characteristic losses from the carboxyl group and rearrangements involving the pyridine ring[18][19].

    • Loss of H₂O (m/z 134): A common initial fragmentation is the loss of water from the protonated carboxylic acid, resulting in a peak at m/z 134.

    • Loss of CO (m/z 106): Subsequent loss of carbon monoxide from the m/z 134 fragment would yield a peak at m/z 106.

    • Loss of COOH radical (m/z 106): Direct cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of the •COOH radical (45 Da), also resulting in a fragment at m/z 106, corresponding to the protonated 2,6-lutidine ion. This is often a significant fragmentation pathway[20][21][22].

Plausible Fragmentation Pathway

G Figure 2: Proposed ESI-MS/MS Fragmentation Pathway mol_ion [M+H]⁺ m/z 152 frag1 [M+H - H₂O]⁺ m/z 134 mol_ion:f1->frag1:f0 - H₂O frag3 [M+H - •COOH]⁺ m/z 106 mol_ion:f1->frag3:f0 - •COOH frag2 [M+H - H₂O - CO]⁺ m/z 106 frag1:f1->frag2:f0 - CO

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of this compound.

m/z Value Proposed Identity Mode
152.06[M+H]⁺ESI+
150.05[M-H]⁻ESI-
134.05[M+H - H₂O]⁺ESI+ MS/MS
106.06[M+H - COOH]⁺ESI+ MS/MS
Table 4: Predicted Significant Ions in the Mass Spectrum of this compound.

Conclusion

The comprehensive application of NMR, IR, and MS provides a multi-faceted and self-validating approach to the structural confirmation of this compound. The ¹H and ¹³C NMR spectra are expected to confirm the precise arrangement of the carbon-hydrogen framework. The IR spectrum will provide definitive evidence for the carboxylic acid and substituted pyridine functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, with MS/MS fragmentation patterns corroborating the proposed structure. This integrated spectroscopic profile serves as an authoritative signature for the molecule, enabling researchers and drug development professionals to proceed with confidence in their subsequent studies.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1157-1163. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2), 148-154. [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. [Link]

  • Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(9), 1018-1022. [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Szafran, M. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Wojcik, J. F., & Stock, T. H. (1969). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry, 73(7), 2153-2156. [Link]

  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1974). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 39(16), 2415-2417. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

  • University of Granada. (n.d.). Spectral Database for Organic Compounds SDBS. [Link]

  • Sharma, N., et al. (2012). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

  • PubChem. (n.d.). Nicotinic Acid. [Link]

  • PubChem. (n.d.). Dimethyl 2,5-pyridinedicarboxylate. [Link]

  • PubChem. (n.d.). Dimethyl 3,4-pyridinedicarboxylate. [Link]

  • NIST. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

  • SpectraBase. (n.d.). 2,6-Pyridinedicarboxylic acid, dimethyl ester. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-lutidine. [Link]

  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

  • SpectraBase. (n.d.). 2,6-Lutidine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Technical Guide to the Biological Activity Screening of 2,6-Dimethylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Nicotinic acid (niacin, vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, serving as a "privileged scaffold" from which numerous therapeutic agents have been developed.[1] The pyridine carboxylic acid moiety is a versatile pharmacophore found in drugs with applications spanning from dyslipidemia to oncology.[1][2] While extensive research has focused on various substitutions around the pyridine ring, the specific biological potential of derivatives bearing a 2,6-dimethyl substitution pattern remains an underexplored frontier.

This guide provides a comprehensive, technically-grounded framework for researchers, medicinal chemists, and drug development professionals to systematically screen and characterize the biological activities of novel 2,6-dimethylnicotinic acid derivatives. We will move beyond a simple listing of assays, instead focusing on the causal logic behind experimental design—a tiered approach that progresses from broad primary screening to specific mechanistic elucidation. This document serves as both a strategic roadmap and a practical laboratory manual for unlocking the therapeutic potential of this promising chemical class.

Chapter 1: Strategic Foundation for Screening

The initial design of a screening campaign is predicated on a rational assessment of the most probable biological activities, informed by the known pharmacology of the parent nicotinic acid scaffold. Based on extensive precedent, three primary therapeutic areas present the most logical starting points for investigation: oncology, inflammation, and infectious diseases.

The Rationale for Target Areas
  • Anticancer Activity: A significant body of evidence demonstrates that nicotinamide and nicotinic acid derivatives can function as potent inhibitors of key signaling pathways in oncology.[2][3][4] A frequently implicated target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase crucial for tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth.[5][6] The pyridine core is known to interact with the ATP-binding pocket of VEGFR-2, making this a primary hypothesis for the potential anticancer mechanism of this compound derivatives.[4]

  • Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous pathologies. A central enzyme in the inflammatory cascade is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[7][8] Selective inhibition of COX-2 is the mechanism behind a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Given the structural features of the nicotinic acid scaffold, evaluating derivatives for COX-2 inhibition and broader anti-inflammatory effects is a scientifically sound objective.

  • Antimicrobial Activity: The nicotinic acid framework is present in a number of compounds exhibiting activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] This established precedent justifies a broad-spectrum screening campaign to identify potential new leads for anti-infective agents.

A Tiered Screening Workflow

A resource-efficient and scientifically rigorous approach involves a multi-tiered screening cascade. This strategy prioritizes high-throughput, cost-effective assays in the initial phase to identify "hits," which are then subjected to more complex and specific secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic Elucidation p1 Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Cell Panel) s1 IC50 Determination (Dose-Response MTT) p1->s1 Cancer 'Hits' p2 Antimicrobial Screen (e.g., Broth Microdilution vs. Pathogen Panel) s2 MIC/MBC Determination p2->s2 Antimicrobial 'Hits' p3 Anti-inflammatory Screen (e.g., Griess Assay for NO Inhibition) s3 IC50 Determination (Dose-Response Griess Assay) p3->s3 Inflammatory 'Hits' m1 Enzyme Inhibition Assays (VEGFR-2, COX-2) s1->m1 Confirmed Activity m2 Apoptosis & Cell Cycle Analysis s1->m2 s3->m1 Confirmed Activity m3 Cytokine Profiling (e.g., ELISA) s3->m3

Caption: Tiered screening workflow for this compound derivatives.

Chapter 2: Protocols for Primary Screening

The objective of primary screening is to efficiently test a library of derivatives to identify compounds that exhibit biological activity in the target areas. It is crucial that these initial assays are robust, reproducible, and scalable.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] It is a foundational tool for screening potential anticancer compounds.[6] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5 × 10³ to 1 × 10⁴ cells/well).

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in sterile DMSO.

    • Create serial dilutions in a complete culture medium to achieve final desired concentrations (e.g., a single high concentration like 50 µM for primary screening). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Add medium with vehicle (e.g., 0.5% DMSO) to the negative control wells.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS).[4]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

      • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] × 100

    • Compounds showing significant inhibition (e.g., <50% viability) are considered "hits" for secondary screening.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This assay is a gold standard for quantitative antimicrobial susceptibility testing.[14]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the microbial culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[14] Further dilute to achieve a final inoculum of 5 × 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Prepare a stock solution of the test compound in DMSO.

    • Add 50 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Anti-inflammatory Activity: The Griess Assay

The Griess assay is a simple, colorimetric method for the indirect measurement of nitric oxide (NO), a key inflammatory mediator.[9] In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production. The Griess assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15] This assay is commonly performed using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Protocol: Griess Assay for Nitrite Production

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 1 × 10⁵ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow adherence.[15]

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15]

    • Incubate the plate for an additional 24 hours.

  • Griess Reaction:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

    • Add 50 µL of the Griess Reagent to each well containing the supernatant.[15]

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement and Analysis:

    • Measure the absorbance at 540-550 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-only treated cells.

    • Crucially, perform a parallel MTT assay on the remaining cells to ensure that the observed reduction in nitrite is not due to compound-induced cytotoxicity. [15]

Chapter 3: Mechanistic Elucidation of Confirmed Hits

Compounds identified as "hits" in primary screening require further investigation to understand their mechanism of action. This phase focuses on specific molecular targets.

Anticancer Mechanism: VEGFR-2 Kinase Inhibition

For derivatives showing potent cytotoxicity against cancer cells, a direct enzyme inhibition assay is the logical next step to test the hypothesis of VEGFR-2 inhibition.

G cluster_0 cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF-A VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation (Y1175) PI3K PI3K VEGFR2:f2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/Erk MEK->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Derivative 2,6-Dimethylnicotinic Acid Derivative Derivative->VEGFR2:f2 ATP-Competitive Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol: In Vitro VEGFR-2 Kinase Assay

Commercially available kits (e.g., using technologies like HTRF or LanthaScreen) provide a streamlined method for this assay. The general principle involves:

  • Reaction Setup: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of the test compound. Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a vehicle (DMSO) as a negative control.[2]

  • Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent, typically a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Measurement: Read the plate on a time-resolved fluorescence reader. The signal is inversely proportional to the kinase activity.

  • Analysis: Calculate the IC₅₀ value—the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Anti-inflammatory Mechanism: COX-2 Inhibition

For derivatives that inhibit NO production without cytotoxicity, a direct COX-2 enzyme inhibition assay is essential to determine if they function as NSAID-like molecules.

Protocol: In Vitro COX-2 Inhibitory Assay

Screening for COX-1 and COX-2 inhibition is typically done in parallel to determine selectivity. Commercial kits are widely available.

  • Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen) as controls.

  • Initiation: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Allow the reaction to proceed for a short period (e.g., 10 minutes) at 37°C.

  • Detection: The reaction produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The amount of PGH₂ produced is typically measured colorimetrically using a chromogen like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Analysis: Measure the absorbance and calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A high SI indicates selectivity for COX-2, which is a desirable trait for minimizing gastrointestinal side effects.[8]

Chapter 4: Data Presentation and Interpretation

Systematic and clear presentation of screening data is paramount for decision-making in a drug discovery project.

Table 1: Representative Data Summary for Anticancer Screening
Compound IDStructureHCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)
DMA-001 [Structure]5.2 ± 0.48.1 ± 0.968 ± 5
DMA-002 [Structure]25.6 ± 2.133.4 ± 3.5> 1000
Sorafenib (Control)9.3 ± 0.811.2 ± 1.154 ± 4
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Representative Data Summary for Anti-inflammatory Screening
Compound IDStructureNitrite Inhibition IC₅₀ (µM)Cell Viability (at 100 µM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
DMA-003 [Structure]12.5 ± 1.3> 95%2.1 ± 0.2> 100> 47
DMA-004 [Structure]> 100> 95%> 50> 100-
Celecoxib (Control)8.9 ± 0.7> 95%0.8 ± 0.125.6 ± 2.932
Data are presented as mean ± standard deviation.

Conclusion

The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The framework presented in this guide, which progresses from high-throughput primary screens to specific, mechanism-based secondary assays, provides a robust and logical pathway for this exploration. By focusing on rational, hypothesis-driven experimentation targeting well-validated pathways in oncology and inflammation, researchers can efficiently identify and characterize lead compounds. The detailed protocols and strategic workflows herein are designed to empower scientific teams to rigorously evaluate this chemical space and potentially uncover the next generation of drugs derived from the versatile nicotinic acid scaffold.

References

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1294. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. Available from: [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8827-8846. Available from: [Link]

  • Stankova, K., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(16), 5328. Available from: [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(3), 1038. Available from: [Link]

  • Ullah, H., et al. (2020). Raging the War Against Inflammation With Natural Products. Frontiers in Pharmacology, 11, 550328. Available from: [Link]

  • Patel, R. V., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Letters in Drug Design & Discovery, 9(7), 677-685. Available from: [Link]

  • Li, Q., et al. (2023). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Bioorganic Chemistry, 134, 106425. Available from: [Link]

  • Chen, C., et al. (2019). Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors. European Journal of Pharmaceutical Sciences, 137, 105010. Available from: [Link]

  • Stanković, N., et al. (2024). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Molecules, 29(5), 1121. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Investigating the anti-inflammatory potential of N-amidic acid organoselenium candidates: biological assessments, molecular docking, and molecular dynamics simulations. RSC Advances, 13(45), 31590-31606. Available from: [Link]

  • Le, T. N., et al. (2016). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 13(7), 684-690. Available from: [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 549-571. Available from: [Link]

  • Santagati, N. A., et al. (1994). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Il Farmaco, 49(10), 663-667. Available from: [Link]

  • Gaba, M., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3935-3964. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. ACS Omega, 7(29), 25167-25177. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2023). Investigating the anti-inflammatory potential of N-amidic acid organoselenium candidates: biological assessments, molecular docking, and molecular dynamics simulations. RSC Advances, 13(45), 31590-31606. Available from: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Lee, S., et al. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 10986. Available from: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Wang, X., et al. (2018). Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. Molecules, 23(10), 2465. Available from: [Link]

  • Gokhale, A. B., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Inflammation, 2016, 9896405. Available from: [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. Available from: [Link]

  • D'Andrilli, G., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. International Journal of Molecular Sciences, 22(19), 10719. Available from: [Link]

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2,6-Dimethylnicotinic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxic potential of 2,6-Dimethylnicotinic acid. The methodologies detailed herein are designed to yield robust and reproducible data, enabling a thorough understanding of the compound's effects on cell viability and proliferation.

Introduction: Understanding the Context of this compound

This compound is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its analogs are known to interact with specific G protein-coupled receptors, such as GPR109A, which can influence cellular metabolism and signaling pathways.[1][2][3][4] While the primary pharmacological effects of nicotinic acid are related to lipid metabolism, it is crucial to evaluate the potential cytotoxic effects of its analogs, such as this compound, to ensure their safety and therapeutic potential. This guide outlines a systematic approach to characterizing the cytotoxic profile of this compound.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of evaluating a novel compound involves determining its general cytotoxic effects on various cell lines. This is typically achieved by measuring key indicators of cell health, such as metabolic activity and membrane integrity.

Choosing the Right Cellular Models

The selection of appropriate cell lines is a critical first step in any in vitro study.[5][6] For a broad-based cytotoxicity assessment of this compound, a panel of cell lines is recommended to account for potential tissue-specific effects. A suggested starting panel could include:

  • A human cancer cell line: Such as HeLa (cervical cancer), MCF-7 (breast cancer), or HCT-116 (colon cancer), as these are well-characterized and commonly used in cytotoxicity screening.[7][8][9]

  • A normal human cell line: Such as human fibroblasts or a non-cancerous epithelial cell line, to assess for selective toxicity towards cancer cells.

  • A cell line relevant to the potential therapeutic target: If this compound is being investigated for a specific application (e.g., as a modulator of liver metabolism), a relevant cell line (e.g., HepG2 hepatocarcinoma cells) should be included.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank (medium only).[11]

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[15][16][17][18] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity, making it a reliable indicator of cell death.[15][16][17]

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).[15]

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits are recommended) to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11][15]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[11][15][19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Part 2: Delving into the Mechanism of Cell Death

Once the cytotoxic potential of this compound has been established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[18][20]

Hypothetical Signaling Pathway

Based on the known mechanism of action of nicotinic acid analogs, this compound may exert its effects through the GPR109A receptor.[1][2][4] Activation of this receptor can lead to a decrease in intracellular cAMP levels, which in turn can modulate various downstream signaling pathways, potentially leading to apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Apoptosis Apoptosis Downstream->Apoptosis induces

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Apoptosis Assays: Unraveling Programmed Cell Death

A multi-parametric approach is recommended to confirm apoptosis, as different assays detect distinct events in the apoptotic cascade.[20][21]

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein with a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye.[22]

Caspases are a family of proteases that play a central role in the execution of apoptosis.[20] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide strong evidence of apoptosis.[22]

A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases.[22] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA strand breaks.

Part 3: Data Interpretation and Presentation

Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound. It represents the concentration of the compound that is required to inhibit a biological process (e.g., cell proliferation) by 50%. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tabulating the Results

Summarizing the quantitative data in a clear and concise table is essential for comparing the cytotoxic effects of this compound across different cell lines and time points.

Cell LineIncubation Time (hours)MTT Assay IC50 (µM)LDH Assay % Cytotoxicity at [X] µM
HeLa24
48
72
MCF-724
48
72
HCT-11624
48
72
Normal Fibroblasts24
48
72

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro evaluation of this compound cytotoxicity. By following these detailed protocols and understanding the rationale behind each experimental choice, researchers can generate high-quality data to thoroughly assess the cytotoxic potential of this and other novel compounds.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

  • MTT Proliferation Assay Protocol. ResearchGate. (URL: [Link])

  • In Vitro Cytotoxicity Assay Protocol. Scribd. (URL: [Link])

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. (URL: [Link])

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. (URL: [Link])

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. (URL: [Link])

  • Apoptosis – what assay should I use? BMG Labtech. (URL: [Link])

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. (URL: [Link])

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. (URL: [Link])

  • The cell lines most frequently used to determine cytotoxicity. ResearchGate. (URL: [Link])

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. (URL: [Link])

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. (URL: [Link])

  • Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. ResearchGate. (URL: [Link])

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (URL: [Link])

  • Nicotinic acid receptor subtypes and their ligands. PubMed. (URL: [Link])

  • Nicotinic acid. Wikipedia. (URL: [Link])

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. (URL: [Link])

  • Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. PubMed Central. (URL: [Link])

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. (URL: [Link])

  • In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. MDPI. (URL: [Link])

  • Usnic Acid Targets 14-3-3 Proteins and Suppresses Cancer Progression by Blocking Substrate Interaction. NIH. (URL: [Link])

  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (URL: [Link])

  • In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431). PMC - PubMed Central. (URL: [Link])

  • 2-Hydroxy-6-methylnicotinic acid. Amerigo Scientific. (URL: [Link])

Sources

An In-depth Technical Guide to the Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-3-carboxylic acid scaffold.[1][2][3] While its role as an essential human nutrient is well-established, its derivatives form a cornerstone of modern medicinal chemistry and materials science.[4][5][6][7] Substituted nicotinic acids are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, driving continuous innovation in their synthetic methodologies.[8][9][10][11] This guide provides an in-depth analysis of the core synthetic strategies employed to access these valuable compounds, focusing on the underlying principles, practical applications, and comparative advantages of each approach. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these versatile heterocyclic motifs.

The synthesis of substituted nicotinic acids can be broadly classified into two main categories: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring from acyclic precursors.[4] The selection of an appropriate strategy is dictated by the desired substitution pattern, availability of starting materials, and scalability requirements. This guide will explore the most prevalent and powerful methods within each category, offering detailed protocols and mechanistic insights to inform experimental design.

I. Functionalization of the Pre-existing Pyridine Core

This approach is arguably the most common, leveraging the vast commercial availability of simple pyridine and nicotinic acid starting materials. The primary challenge lies in controlling the regioselectivity of the functionalization, as the pyridine ring exhibits distinct electronic properties that direct reactions to specific positions (typically C2, C4, and C6).[12][13]

A. Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forging carbon-carbon and carbon-heteroatom bonds on the nicotinic acid scaffold.[14][15] These methods generally require a halogenated nicotinic acid precursor (e.g., 2-chloro, 5-bromo, or 6-chloronicotinic acid) to couple with a suitable partner.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups. It involves the palladium-catalyzed reaction of a halo-nicotinic acid derivative with an organoboron reagent, typically a boronic acid or ester.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halo-pyridine, transmetalation with the boronic acid (often promoted by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen and to facilitate the key steps of the cycle.

Experimental Protocol: Synthesis of 6-Phenylnicotinic Acid via Suzuki-Miyaura Coupling [4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloronicotinic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Ligand Addition: Add a suitable phosphine ligand, such as Xantphos (0.04 mmol).[15]

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~3-4. This will precipitate the product while keeping the boronic acid impurities soluble.

  • Purification: Filter the solid, wash with water, and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol/water if necessary.

2. Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples a halo-nicotinic acid with a primary or secondary amine.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the amine and facilitating the reductive elimination step. The choice of phosphine ligand is again critical for reaction efficiency.

B. Direct C-H Functionalization

More recently, direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-halogenated starting materials.[12][16] These reactions activate a C-H bond directly, often guided by a directing group.

Causality and Mechanistic Insight: In many cases, the pyridine nitrogen itself or the carboxylic acid group can act as a directing group, coordinating to the metal catalyst (e.g., Palladium, Rhodium, Nickel) and bringing it into proximity with a specific C-H bond (typically at the C2 or C4 position).[16][17][18] This chelation-assisted mechanism allows for high regioselectivity that can be difficult to achieve through other means.[14][18] For instance, palladium-catalyzed C-H activation often utilizes an N-oxide of the pyridine to direct functionalization to the C2 position.[16][17]

C_H_Activation_Workflow cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Outcome NicotinicAcid Nicotinic Acid or Derivative Catalyst Transition Metal Catalyst (e.g., Pd, Rh) NicotinicAcid->Catalyst Coordination CouplingPartner Coupling Partner (e.g., Alkene, Arene) CouplingPartner->Catalyst Product C-H Functionalized Nicotinic Acid Catalyst->Product Catalytic Cycle (C-H Cleavage & C-C/C-X Formation) DirectingGroup Directing Group (e.g., N-oxide, Amide) DirectingGroup->Catalyst Directs Regioselectivity

Recent advances have even enabled the challenging functionalization of the C4 and other distal positions by overriding the intrinsic directing effect of the nitrogen atom, using specialized ligands or catalyst systems.[12][13][19][20][21]

II. De Novo Synthesis of the Pyridine Ring

When complex substitution patterns are required that are not easily accessible through functionalization, building the ring from acyclic precursors is a powerful alternative.[4]

A. Bohlmann-Rahtz Pyridine Synthesis

This classical method is a highly convergent approach for creating polysubstituted pyridines. It involves the condensation of an enamine with an ynone.

Causality and Mechanistic Insight: The reaction is driven by the initial Michael addition of the enamine to the activated alkyne of the ynone. The resulting intermediate then undergoes cyclization and subsequent elimination of water (or an amine) to form the aromatic pyridine ring. The substitution pattern of the final product is directly determined by the substituents on the enamine and ynone starting materials.

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Trisubstituted Nicotinate [4]

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-aminocrotonate (1.0 mmol) and a suitable ketone/aldehyde (1.0 mmol) in toluene (10 mL). Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until water evolution ceases, indicating the formation of the enamine.

  • Condensation & Cyclization: Cool the reaction mixture. In a separate flask, prepare the ynone (e.g., by reacting an acyl chloride with an alkyne). Add the ynone (1.0 mmol) to the enamine solution.

  • Reaction Execution: Heat the mixture under reflux for 6-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the substituted nicotinic acid ester. The ester can then be hydrolyzed to the corresponding acid if desired.

Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Adduct Michael Adduct (Acyclic Intermediate) Enamine->Michael_Adduct + Ynone Ynone Ynone->Michael_Adduct Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Cyclization Product Substituted Pyridine (Nicotinate) Cyclized_Int->Product Elimination (-H₂O)

B. Other Cycloaddition/Condensation Strategies

Other notable de novo methods include the Hantzsch pyridine synthesis and various multi-component reactions that combine three or more simple starting materials in a single pot to construct the pyridine ring.[22][23] These methods are particularly valuable in combinatorial chemistry for rapidly generating libraries of diverse nicotinic acid derivatives.

III. Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends heavily on the target molecule. A comparative summary is provided below to guide the decision-making process.

Synthetic RouteGeneral ApproachKey TransformationTypical Substitutions AchievedAdvantagesLimitations
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.[4]Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[4]Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[4]
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationPrimary and secondary amines.High efficiency for C-N bond formation; broad substrate scope.Requires strong base; sensitive to air and moisture.
Direct C-H Arylation Core FunctionalizationC-H Activation / C-C FormationAryl groups, typically at C2 or C4.[16]Atom-economical (no pre-functionalization); novel regioselectivity possible.[12]Often requires specific directing groups; catalyst loading can be high; may have limited substrate scope.[13]
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-Trisubstituted patterns.High convergence; builds complex cores in one pot.[4]High temperatures may be required; limited to specific substitution patterns.[4]

IV. Conclusion and Future Outlook

The synthesis of substituted nicotinic acids is a mature yet continually evolving field. While classical methods like metal-catalyzed cross-coupling and de novo cyclizations remain indispensable, the field is rapidly advancing towards more efficient and sustainable methodologies. The rise of direct C-H functionalization is a testament to this trend, offering atom-economical pathways that minimize waste and synthetic steps.[12][16] Future innovations will likely focus on expanding the scope of C-H activation to all positions of the pyridine ring with high selectivity, developing novel catalytic systems that operate under milder conditions, and harnessing biocatalytic and enzymatic approaches for greener synthesis.[24] These advancements will continue to empower chemists to design and create the next generation of nicotinic acid-based molecules for critical applications in medicine and technology.

References

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives. Wiley Online Library.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health.
  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Benchchem.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
  • Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Institutes of Health.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate.
  • Recent Developments in the Synthesis and Applications of Pyridines. ScienceDirect.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. National Institutes of Health.
  • Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Taylor & Francis Online.
  • 4-selective functionalization of pyridine. American Chemical Society.
  • Nicotinic Acid: Functions and Deficiency | Vitamin B | Organisms. Biology Discussion.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Institutes of Health.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition.
  • Nicotinic acid. Wikipedia.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health.

Sources

2,6-Dimethylnicotinic Acid: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridine Core

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a multitude of approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after heterocyclic scaffold. Within the diverse landscape of pyridine-based pharmacophores, 2,6-dimethylnicotinic acid presents a particularly compelling scaffold for the design of novel therapeutics. The strategic placement of methyl groups at the 2 and 6 positions offers a unique combination of steric influence and electronic modulation, providing a versatile platform for targeting a wide array of biological targets. This guide provides a comprehensive overview of the synthesis, key properties, and medicinal chemistry applications of the this compound core, offering field-proven insights for its effective utilization in drug discovery programs.

Synthesis and Core Structure: Building the Foundation

The synthesis of the this compound scaffold can be approached through several strategic routes, with the Hantzsch pyridine synthesis being a particularly adaptable and efficient method for creating the core dihydropyridine precursor. This precursor can then be oxidized to the desired aromatic nicotinic acid.

Proposed Synthetic Pathway: A Hantzsch-Based Approach

A plausible and versatile route to this compound and its derivatives commences with the Hantzsch dihydropyridine synthesis. This one-pot condensation reaction involves an aldehyde, a β-ketoester, and an ammonia source. To achieve the desired substitution pattern of this compound, a monomethyl ester of a 1,4-dihydropyridine-3,5-dicarboxylic acid can be synthesized and subsequently hydrolyzed and oxidized.[1]

A general representation of this synthetic strategy is outlined below:

Synthetic Pathway Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Intermediate Aldehyde->Dihydropyridine BetaKetoester β-Ketoester BetaKetoester->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Hantzsch Synthesis Oxidation Oxidation Dihydropyridine->Oxidation NicotinicAcid This compound Scaffold Oxidation->NicotinicAcid caption Fig. 1: Proposed Hantzsch-based synthesis of the this compound scaffold. Bioisosteric Replacements CarboxylicAcid Carboxylic Acid (-COOH) Tetrazole Tetrazole CarboxylicAcid->Tetrazole Bioisosteric Replacement Acylsulfonamide Acylsulfonamide CarboxylicAcid->Acylsulfonamide Bioisosteric Replacement HydroxamicAcid Hydroxamic Acid CarboxylicAcid->HydroxamicAcid Bioisosteric Replacement caption Fig. 2: Common bioisosteric replacements for the carboxylic acid moiety.

Caption: Fig. 2: Common bioisosteric replacements for the carboxylic acid moiety.

Medicinal Chemistry Applications: A Scaffold of Broad Potential

While specific examples of clinically approved drugs containing the this compound scaffold are not yet prevalent, the broader class of nicotinic acid derivatives has demonstrated a wide range of biological activities. This suggests significant potential for the 2,6-dimethyl variant as a privileged scaffold in various therapeutic areas.

Anticancer Activity

Nicotinic acid derivatives have emerged as promising scaffolds for the development of novel anticancer agents. For instance, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. [2]The 2,6-dimethyl substitution pattern could be strategically employed to enhance the binding affinity and selectivity of these inhibitors.

Anti-inflammatory Properties

The nicotinic acid core has also been explored for its anti-inflammatory potential. Derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators. [3]The steric hindrance provided by the 2,6-dimethyl groups could be leveraged to design more selective inhibitors of inflammatory targets.

Antimicrobial Applications

The search for new antimicrobial agents is a critical area of research. Nicotinic acid derivatives have been investigated for their antibacterial and antifungal activities. [4][5]The lipophilic nature of the this compound scaffold could be advantageous for penetrating the cell walls of microbial pathogens.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates relies on a thorough understanding of the structure-activity relationship (SAR). For the this compound scaffold, key SAR considerations include:

  • Modification of the Carboxylic Acid: As previously discussed, bioisosteric replacement of the carboxylic acid can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

  • Substitution on the Pyridine Ring: While the 2 and 6 positions are occupied by methyl groups, further substitution at the 4 and 5 positions can be explored to optimize target engagement.

  • Derivatization of the Carboxylic Acid: Esterification or amidation of the carboxylic acid provides a straightforward means to introduce a wide variety of functional groups, enabling the exploration of diverse chemical space.

The following table summarizes hypothetical SAR data for a series of this compound derivatives targeting a generic kinase, illustrating the potential impact of various substitutions.

Compound IDR Group (at 5-position)Carboxylic Acid BioisostereHypothetical IC50 (nM)
1-H-COOH500
2-Cl-COOH250
3-OCH3-COOH400
4-ClTetrazole150
5-ClAcylsulfonamide100

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a promising and underexplored platform for the discovery of novel therapeutics. Its unique structural features, combined with the proven track record of the broader class of nicotinic acid derivatives, make it a compelling starting point for medicinal chemistry campaigns targeting a diverse range of diseases. The synthetic accessibility of the core structure, coupled with the potential for extensive chemical modification, provides a rich landscape for the generation of compound libraries with diverse pharmacological profiles. As our understanding of disease biology continues to evolve, the strategic application of privileged scaffolds like this compound will be instrumental in the development of the next generation of innovative medicines.

References

  • Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Wikipedia. 2,6-Lutidine. Available from: [Link]

  • ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

  • PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link]

  • Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Available from: [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]

  • Chem-Space. Bioisosteric Replacements. Available from: [Link]

  • ResearchGate. DFT study of the reaction mechanism. B = 2,6-lutidine. Relative Gibbs... Available from: [Link]

  • Drug Design Org. Bioisosterism. Available from: [Link]

  • PMC. Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies. Available from: [Link]

  • Frontiers in Chemical Sciences. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available from: [Link]

  • MDPI. Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. Available from: [Link]

  • MDPI. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,6-Dimethylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Niacin - Unlocking the Pharmacophore Potential of Nicotinic Acid Scaffolds

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental water-soluble vitamin essential for a myriad of metabolic functions.[1] Its role, however, extends far beyond nutrition. The pyridine carboxylic acid core of nicotinic acid serves as a versatile pharmacophore—a molecular framework with the essential features required for biological activity.[2] This scaffold has been the foundation for developing drugs targeting a range of conditions, from dyslipidemia to central nervous system disorders.[2][3]

A primary mechanism through which many nicotinic acid analogs exert their effects is by interacting with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission.[4][5] The quintessential nicotinic pharmacophore involves a cationic center, typically the pyridine nitrogen, and a hydrogen bond acceptor, which work in concert to bind to the receptor.[6][7]

This guide delves into the nuanced structure-activity relationship (SAR) of a specific, synthetically valuable subclass: 2,6-dimethylnicotinic acid analogs . By strategically placing methyl groups at the C2 and C6 positions of the pyridine ring, we introduce steric and electronic modifications that significantly influence molecular conformation, receptor affinity, and metabolic stability. Understanding how further modifications to this core scaffold impact biological activity is paramount for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics with enhanced potency and selectivity.

The Core Scaffold: this compound

The foundational structure of our investigation is this compound. Its architecture consists of three key components:

  • The Pyridine Ring : A six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen is weakly basic and can be protonated under physiological conditions, serving as the critical cationic center for receptor interaction.

  • The Carboxylic Acid Group (C3) : Positioned at the 3-position, this group is the primary hydrogen bond acceptor. Its acidity and potential for derivatization make it a focal point for SAR studies.

  • The Methyl Groups (C2 and C6) : These flanking methyl groups provide steric bulk, which can enforce a specific torsional angle between the pyridine ring and the carboxylic acid group. This conformational constraint can enhance binding affinity by reducing the entropic penalty upon binding to a receptor. Furthermore, these groups can influence the electronic properties of the pyridine ring and protect it from certain metabolic pathways.

Figure 1: The core chemical structure of this compound.

Exploring the SAR Landscape: Key Modification Hotspots

The art of drug design lies in systematic modification. For the this compound scaffold, we will explore three primary vectors of chemical alteration: the carboxylic acid group, substitutions on the pyridine ring, and modifications to the flanking methyl groups.

The Epicenter of Activity: Modification of the Carboxylic Acid Group (C3)

The C3-carboxylic acid is the most versatile handle for derivatization. Its conversion into esters, amides, and other functional groups dramatically alters polarity, bioavailability, and biological activity.

  • Esterification : Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, is a common strategy to create prodrugs.[3] Esters are more lipophilic than their parent carboxylic acids, enhancing their ability to cross cell membranes. Once inside the cell or in systemic circulation, endogenous esterases can hydrolyze the ester back to the active carboxylic acid form.[3] This approach is particularly useful for improving the topical delivery and vasodilatory effects of nicotinic acid derivatives.[3]

  • Amidation and Hydrazone Formation : The synthesis of amides and, subsequently, acylhydrazones from the nicotinic acid core has yielded compounds with potent antimicrobial properties.[8][9] By condensing the nicotinic hydrazide with various aldehydes, a diverse library of acylhydrazones can be generated.[8] Certain derivatives, particularly those incorporating nitro- or halo-substituted aromatic rings, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Compound ID Modification at C3 Resulting Activity Key Insight
1a -COOH (Parent)Baseline Vasodilatory/HypolipidemicThe core pharmacophore is active but may have limited bioavailability.
1b -COOCH₃ (Methyl Ester)Enhanced Vasodilation (Topical)Increased lipophilicity improves skin penetration; acts as a prodrug.[3]
1c -CONHNH₂ (Hydrazide)Intermediate for SynthesisKey building block for further derivatization.[9]
1d -CONH-N=CH-(C₆H₄-NO₂)Potent Antibacterial (Gram-positive)The acylhydrazone linkage combined with an electron-withdrawing group enhances antimicrobial effects.[8]
1e -CONH-(CH₂)₂-OHReduced ActivityIncreasing polarity and flexibility at this position can be detrimental to receptor binding.
Tuning the Core: Substitutions on the Pyridine Ring (C4, C5)

While our core is defined by the 2,6-dimethyl substitution, the C4 and C5 positions offer additional points for modification to fine-tune electronic properties and explore new binding interactions.

  • Electron-Withdrawing Groups (EWGs) : The introduction of a nitro (-NO₂) group at the C5 position has been explored in the context of creating novel hydrazone-based antimicrobial agents.[9][10] An EWG at this position can modulate the pKa of the pyridine nitrogen and influence the overall electron distribution of the aromatic system, potentially impacting receptor binding and pharmacokinetic properties.

  • Electron-Donating Groups (EDGs) : The addition of an amino (-NH₂) group, for instance, can serve as a hydrogen bond donor and a synthetic handle for further elaboration. The synthesis of 2-amino-6-methylnicotinic acid is a known pathway, demonstrating the feasibility of modifying this position to introduce new functionality.[11]

The Flanking Guards: Modification of the Methyl Groups (C2, C6)

The methyl groups at C2 and C6 are not merely passive steric blockers. Their modification, though synthetically more challenging, can probe the limits of the receptor's binding pocket.

  • Homologation : Extending the methyl groups to ethyl or propyl chains would systematically increase steric bulk. This can be used to map the hydrophobic pocket of the target receptor. A significant drop in activity upon extension would suggest a sterically constrained binding site.

  • Bioisosteric Replacement : Replacing a methyl group with a bioisostere like a chlorine atom or a trifluoromethyl group would alter both steric and electronic properties. A -CF₃ group, for example, is sterically similar to a methyl group but is strongly electron-withdrawing, which would significantly alter the electronics of the pyridine ring.

Synthetic Workflows & Experimental Protocols

A robust SAR study is built upon efficient and reproducible synthetic chemistry. Below are protocols for the synthesis of key intermediates and analogs, which serve as a self-validating system for producing high-purity compounds for biological evaluation.

Protocol 1: Synthesis of Methyl 2,6-Dimethylnicotinate (Fischer Esterification)

This protocol describes the conversion of the parent carboxylic acid to its methyl ester, a crucial first step for creating prodrugs or serving as an intermediate for further reactions.

Rationale : Fischer esterification is a classic, reliable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. Refluxing ensures the reaction proceeds to completion.[12][13]

Step-by-Step Methodology :

  • Reaction Setup : To a solution of this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization : Carefully dilute the residue with ice-cold water and neutralize to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product : Purify the crude ester via column chromatography on silica gel to obtain methyl 2,6-dimethylnicotinate as a pure solid or oil.

Figure 3: A typical screening cascade for evaluating novel analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a rich platform for medicinal chemistry exploration. Our analysis reveals clear structure-activity relationships:

  • The C3-Carboxylic Acid is Key : Derivatization at this position is the most effective strategy for modulating biological activity. Esterification can produce valuable prodrugs, while conversion to specific acylhydrazones can impart potent antimicrobial properties. [3][8]* Steric and Electronic Tuning : The flanking 2,6-dimethyl groups provide a conformationally constrained core. Further substitutions on the pyridine ring (C4, C5) can fine-tune the electronic environment, offering a secondary level of control over activity.

Future research should focus on expanding the diversity of analogs by exploring a wider range of substitutions at the C4 and C5 positions and by undertaking the synthesis of derivatives with modified C2/C6 alkyl groups. Investigating additional biological targets beyond nAChRs and bacteria, such as kinases or metabolic enzymes, could uncover entirely new therapeutic applications for this versatile chemical scaffold. [14][15]A continued, iterative process of design, synthesis, and biological testing will undoubtedly unlock the full potential of these promising compounds.

References

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2010).
  • Nicotinic agonist. Wikipedia.
  • Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (2010).
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Source not specified.
  • Why do nicotine and acetylcholine have similar pharmacophores?. (2014). Quora.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Method for producing 2-amino-6-methylnicotinic acid. (Patent).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters. (2025). Benchchem.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2023).
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2023). PubMed.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2023). MDPI.
  • Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. (2025). Benchchem.
  • Methyl 6-methylnicotin

Sources

A Senior Application Scientist's Guide to 2,6-Dimethylnicotinic Acid: A Versatile Pyridine Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Medicinal Chemists, and Agrochemical Scientists

Introduction: The Pyridine Scaffold and the Untapped Potential of 2,6-Dimethylnicotinic Acid

The pyridine ring is a quintessential heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for diverse functionalization. Within this class, nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are particularly privileged structures, serving as foundational building blocks in drug discovery and development.

This guide focuses on a specific, yet underexplored, member of this family: This compound (also known as 2,6-dimethyl-3-pyridinecarboxylic acid). This molecule presents a compelling combination of features for the synthetic chemist:

  • A carboxylic acid "handle" at the 3-position, ideal for classical transformations like esterification and amidation.[1]

  • A pyridine core for introducing polar interactions and modulating pharmacokinetic properties.

  • Two methyl groups flanking the nitrogen atom. These groups are not mere spectators; they sterically influence the reactivity of the adjacent nitrogen, electronically enrich the pyridine ring, and provide lipophilic character. Furthermore, they can block potential sites of metabolism, a crucial consideration in drug design.

While its close relatives, such as 6-methylnicotinic acid—a key intermediate in the synthesis of the NSAID Etoricoxib—are well-documented, this compound remains a building block with significant untapped potential.[2][3] This guide will provide a comprehensive technical overview of its properties, synthesis, core reactivity, and potential applications, drawing upon established principles and protocols from closely related systems to illuminate its utility for the modern synthetic chemist.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral characteristics is fundamental to its effective use in synthesis.

Physical and Chemical Properties

The key properties of this compound are summarized below. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound with moderate solubility in polar solvents.

PropertyValueSource
CAS Number 5860-71-9[4]
Molecular Formula C₈H₉NO₂[5]
Molecular Weight 151.16 g/mol [5]
Appearance White to off-white crystalline solid (predicted)-
Melting Point Data not widely reported-
Boiling Point Data not widely reported-
Spectroscopic Characterization (Predicted)

No publicly available, fully assigned spectra for this compound were identified. However, based on the analysis of related structures like nicotinic acid and its derivatives, a clear and predictable spectroscopic profile can be established.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons: Two doublets are anticipated in the aromatic region (~7.0-8.5 ppm), corresponding to the protons at the C4 and C5 positions. The coupling constant between them would be characteristic of ortho-coupling on a pyridine ring (³J ≈ 8 Hz).

    • Methyl Protons: Two distinct singlets would appear in the aliphatic region (~2.4-2.8 ppm), each integrating to 3H. These correspond to the two methyl groups at the C2 and C6 positions. Their chemical shifts will be influenced by their position relative to the electron-withdrawing carboxylic acid group.

    • Carboxylic Acid Proton: A broad singlet, exchangeable with D₂O, would be observed far downfield (>10 ppm), characteristic of a carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.[8][9]

    • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm.

    • Pyridine Carbons: Five distinct signals are expected in the aromatic region (~120-160 ppm) for the pyridine ring carbons. The carbons bearing the methyl groups (C2 and C6) would be the most downfield due to substitution.

    • Methyl Carbons: Two signals in the aliphatic region (~18-25 ppm) would correspond to the two methyl carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[7]

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

    • C=C and C=N Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

    • C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H stretches of the methyl groups.

Synthesis of this compound: A Proposed Route

A common and industrially relevant starting material for substituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). The synthesis of pyridine-2,6-dicarboxylic acid via aggressive oxidation of both methyl groups of 2,6-lutidine is well-established.[10][11] To access the target molecule, a selective mono-oxidation is required. This presents a significant synthetic challenge, as stopping the oxidation after the first methyl group has reacted can be difficult.

Below is a proposed, logical workflow for the synthesis, leveraging a controlled oxidation strategy. The key to success in this protocol is the careful control of stoichiometry and reaction conditions to favor the mono-oxidized product over the di-acid.

Synthesis_Workflow A Start: 2,6-Lutidine B Controlled Oxidation (e.g., KMnO4, limited stoichiometry, controlled temp.) A->B C Reaction Quench & MnO2 Filtration B->C D Acidification to pH ~4-5 C->D E Precipitation & Isolation D->E F Purification (Recrystallization) E->F G Product: this compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

Causality and Self-Validation: This protocol is based on standard oxidation procedures for alkylpyridines.[11] The critical control point is the slow addition of the oxidant at a controlled temperature to minimize the exothermic reaction and prevent over-oxidation. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal point to quench the reaction, maximizing the yield of the desired mono-acid.

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-lutidine (1.0 eq.) and water. Cool the mixture to 0-5 °C in an ice-water bath.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq.) in water. Add the KMnO₄ solution dropwise to the stirred lutidine mixture over several hours, ensuring the internal temperature does not exceed 10 °C. Rationale: Limiting the stoichiometry of the oxidant and maintaining a low temperature are crucial for achieving selective mono-oxidation.

  • Monitoring: After the addition is complete, allow the reaction to stir at low temperature. Monitor the disappearance of the starting material and the formation of the product by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).

  • Quench and Workup: Once the optimal conversion is reached, quench the reaction by adding a small amount of ethanol to consume any excess KMnO₄. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrates and cool to room temperature. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 4-5. The product, this compound, should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Core Reactivity: Transforming the Building Block

The synthetic value of this compound lies in the predictable and efficient reactivity of its carboxylic acid group. Standard transformations allow for its incorporation into a vast array of more complex molecular architectures.

Reactivity_Hub cluster_0 Core Building Block cluster_1 Key Derivatives Core This compound Ester Methyl Ester Core->Ester Fischer Esterification (MeOH, H+ cat.) Amide Amide Derivatives Core->Amide Amide Coupling (R1R2NH, HATU/EDC) AcidChloride Acid Chloride Core->AcidChloride SOCl2 or (COCl)2 AcidChloride->Ester Methanol (MeOH) AcidChloride->Amide R1R2NH, Base

Caption: Key transformations of this compound.

Protocol 1: Fischer Esterification

Esterification is a fundamental step for modifying solubility, preparing for subsequent reactions, or creating the final active molecule. The Fischer esterification is a classic, robust, and scalable method. This protocol is adapted from a highly reliable procedure for the synthesis of methyl 6-methylnicotinate.[2]

Causality and Self-Validation: The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both reagent and solvent, shifting the equilibrium toward the product side. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically run at reflux to ensure a sufficient reaction rate.

  • Setup: To a round-bottom flask, add this compound (1.0 eq.).

  • Reagents: Add anhydrous methanol (20 volumes, e.g., 20 mL per gram of acid). Place the flask on a magnetic stirrer and stir until the solid is suspended.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) to the stirring solution. An exothermic reaction will be observed.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain at reflux for 4-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully dilute the residue with water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is neutral to slightly basic (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl 2,6-dimethylnicotinate product.

Protocol 2: Amide Bond Formation via Coupling Agents

Amide coupling is arguably the most common reaction in medicinal chemistry.[1][12] Modern coupling reagents provide a mild and efficient means of forming this crucial bond. This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and effective coupling agent.

Causality and Self-Validation: The carboxylic acid is first activated by HATU to form a highly reactive acyl-uronium species. This intermediate readily reacts with the amine nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the ammonium salts formed during the reaction without competing in the coupling reaction. The reaction is typically run at room temperature and can be easily monitored by TLC or LC-MS.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired amide.

Applications: A Gateway to Novel Bioactive Molecules

The true value of this compound is realized when it is incorporated into complex target molecules. By examining the synthesis of established drugs and agrochemicals, we can project how this building block could be used to create novel and potentially superior analogs.

Case Study: Analogs of Etoricoxib for Anti-Inflammatory Agents

Etoricoxib is a selective COX-2 inhibitor used to treat arthritis. A key precursor in its synthesis is methyl 6-methylnicotinate.[2] By substituting this with methyl 2,6-dimethylnicotinate, a novel series of analogs can be accessed. The additional methyl group at the 2-position could sterically influence the conformation of the final molecule, potentially altering its binding affinity and selectivity for the COX-2 enzyme. It would also increase lipophilicity, which could impact cell permeability and pharmacokinetic properties.

Etoricoxib_Analog_Synthesis Proposed Synthesis of an Etoricoxib Analog A Methyl 2,6-Dimethylnicotinate Starting Material B Key Intermediate (from reaction with 3-chloro-4'-(methylsulfonyl)acetophenone) A->B Step 1 C Cyclization (e.g., with formamide) B->C Step 2 D Final Analog Novel 2,6'-dimethyl bipyridine core C->D Step 3

Sources

A Technical Guide to the Synthesis of 2,6-Dimethylnicotinic Acid: A Review of Analogous Patent Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,6-Dimethylnicotinic acid, also known as 2,6-dimethylpyridine-3-carboxylic acid, is a substituted pyridine derivative of interest in medicinal chemistry and drug development as a potential scaffold and synthetic intermediate. While it shares structural motifs with commercially significant compounds like nicotinic acid (Niacin), a review of the patent landscape reveals a notable scarcity of filings dedicated specifically to its large-scale synthesis. This guide, therefore, adopts a broader, more practical approach for the research scientist. Instead of focusing on non-existent direct patents, we will analyze patented methodologies for structurally analogous pyridine carboxylic acids. By examining these established industrial strategies—from selective side-chain oxidation to complex ring-forming reactions—we can construct a set of viable, evidence-based hypothetical pathways for the efficient synthesis of this compound. This paper also clarifies the common confusion with the synthesis of pyridine-2,6-dicarboxylic acid, a related but distinct molecule derived from the same precursor, 2,6-lutidine.

Introduction: The Synthetic Challenge

This compound is a heterocyclic carboxylic acid. Its structure, featuring a pyridine core with three distinct substitution points, makes it an attractive building block for creating complex molecules with potential pharmacological activity. The primary synthetic challenge lies in selectively introducing a carboxyl group at the C-3 position of the 2,6-lutidine (2,6-dimethylpyridine) framework while leaving the two methyl groups intact.

Direct carboxylation of the pyridine ring at this position is not straightforward. Consequently, synthetic chemists must rely on multi-step strategies. This guide provides an in-depth analysis of relevant patented technologies that offer proven solutions to similar challenges, thereby creating a strategic blueprint for researchers and process chemists aiming to develop a robust synthesis for this target molecule.

Core Strategy 1: Selective Oxidation of a Precursor Alkyl Group

The most prevalent industrial method for producing substituted nicotinic acids is the selective oxidation of an alkyl side chain at the C-3 or C-5 position. This approach is highly analogous to a potential synthesis of this compound from a hypothetical 2,6-dimethyl-3-alkylpyridine precursor.

Authoritative Precedent: U.S. Patent 2,993,904A

A foundational patent in this area is US Patent 2,993,904A, which details the non-catalytic oxidation of 2-methyl-5-alkylpyridines to 6-methylnicotinic acid.[1] This process selectively oxidizes the larger alkyl group (from ethyl to octyl) at the C-5 position while preserving the C-2 methyl group.

Mechanism and Rationale: The process employs concentrated nitric acid (70-100%) at elevated temperatures (250-325°F or 121-163°C) and pressures (30-650 psig) to maintain a liquid phase.[1] The selectivity is based on the higher reactivity of the benzylic-like protons on the larger alkyl chain compared to the methyl group. The reaction is driven to high conversion within a short timeframe (10-60 minutes). This patent provides a strong basis for a hypothetical synthesis where a precursor like 2,6-dimethyl-3-ethylpyridine is oxidized under similar conditions to yield the target this compound.

Workflow for Selective Side-Chain Oxidation

The following diagram illustrates the logical flow derived from the principles in US Patent 2,993,904A.

cluster_0 Reaction Stage cluster_1 Work-up & Isolation start Charge 2-Methyl-5-alkylpyridine & Concentrated HNO₃ to Pressure Reactor react Heat to 121-163°C Maintain Pressure (30-650 psig) React for 10-60 min start->react Liquid Phase Oxidation cool Cool Reactor Effluent react->cool ph_adjust Adjust pH to Isoelectric Point (e.g., pH ~3.4) cool->ph_adjust precipitate Precipitate Crude 6-Methylnicotinic Acid ph_adjust->precipitate isolate Filter and Dry Product precipitate->isolate

Caption: Workflow for selective oxidation based on US Pat. 2,993,904A.[1]

Core Strategy 2: Synthesis from Halogenated & Cyano Precursors

An alternative and powerful strategy involves building the carboxylic acid functionality from a different precursor group, such as a halogen or a nitrile, on a pre-formed 2,6-dimethylpyridine ring. This avoids the direct oxidation of a sensitive ring system.

Authoritative Precedent: EP 3,162,796A1

This European patent details the synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine.[2] While the final target includes an amino group, the patent provides a clear, high-yield protocol for the hydrolysis of a nitrile group at the C-3 position to a carboxylic acid.

Key Steps & Rationale:

  • Ammonolysis: The 2-chloro group is first displaced by ammonia.

  • Hydrolysis: The crucial step is the hydrolysis of the C-3 cyano group. The patent describes reacting the intermediate with potassium hydroxide at 100°C for 3 hours to achieve this transformation.[2] The reaction mixture is then cooled and acidified to precipitate the final product.

This methodology suggests a robust hypothetical route for synthesizing this compound: if a precursor like 3-cyano-2,6-dimethylpyridine can be synthesized, a simple alkaline hydrolysis would yield the target acid. The synthesis of the cyano-precursor could potentially be achieved from 3-amino-2,6-dimethylpyridine via a Sandmeyer reaction.

Point of Clarification: Synthesis of Pyridine-2,6-dicarboxylic Acid

A significant portion of the patent literature for 2,6-lutidine chemistry concerns its oxidation to pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). This process involves the oxidation of both methyl groups, not carboxylation of the pyridine ring. It is a fundamentally different transformation but is often confused with the synthesis of nicotinic acids. Understanding this process is key to appreciating the specific challenges of synthesizing the target molecule.

The primary methods involve strong oxidizing agents or catalytic oxidation.

Patented Methodologies for Pyridine-2,6-dicarboxylic Acid
Patent Method Oxidant/Catalyst Conditions Reported Yield/Purity
CN103497152A Liquid Phase Catalytic OxidationMetal Porphyrins (e.g., Co(OTHPHA)₂) / O₂60-100°C, 2-4 hours, Water solvent>93% Molar Yield, >99.7% Purity[3]
US4419515A Two-Stage Homogeneous OxidationHexavalent Chromium (e.g., Na₂Cr₂O₇)70-115°C, H₂SO₄ solvent80-90% Total Yield[4]
CN105646334A Direct OxidationPotassium Permanganate (KMnO₄)60-100°C, Water solventHigh (specific value not given)[5]
Detailed Experimental Protocol: Liquid Phase Catalytic Oxidation (per CN103497152A)

This protocol describes the synthesis of pyridine-2,6-dicarboxylic acid .

Materials:

  • 2,6-Lutidine (100g)

  • Water (500ml)

  • Catalyst: Cobalt(II) tetra(o-trifluoroacetamidophenyl)porphyrin (Co(OTHPHA)₂) (1.5g)

  • Initiator: Sodium Bromide (1.0g)

  • Oxygen Gas

  • 15% (w/w) Sodium Hydroxide Solution

  • 15% (w/w) Hydrochloric Acid

Procedure:

  • Reaction Setup: To a 1000ml three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add water (500ml), Sodium Bromide (1.0g), Co(OTHPHA)₂ catalyst (1.5g), and 2,6-lutidine (100g).[3]

  • Oxidation: Begin stirring and bubble oxygen gas through the mixture. Heat the flask to 90°C and maintain this temperature for 2.5 hours.[3] Monitor the conversion of the starting material via HPLC.

  • Catalyst Recovery: Once the reaction is complete (conversion >96%), stop the oxygen flow and cool the mixture. Filter the reaction liquid to recover the solid catalyst for reuse.[3]

  • Work-up: Transfer the filtrate to a separatory funnel. Add 15% sodium hydroxide solution dropwise to adjust the pH to 9. This separates the organic impurities from the aqueous solution containing the sodium salt of the product.

  • Isolation: Separate the lower aqueous layer. While stirring, acidify this layer with 15% hydrochloric acid to a pH of 5. A white precipitate will form.[3]

  • Purification: Filter the precipitate and dry under reduced pressure at room temperature to obtain the final product, pyridine-2,6-dicarboxylic acid. The reported molar yield is 93.1% with a purity of 99.85%.[3]

Diagram of Catalytic Oxidation Workflow

G start Combine 2,6-Lutidine, Water, Catalyst (Metal Porphyrin), & Initiator in Reactor react Heat to 60-100°C Stir and Bubble O₂ Gas (2-4 hours) start->react Catalytic Oxidation filter Cool and Filter (Recover Catalyst) react->filter ph_up Adjust Filtrate pH to 9 with NaOH Solution filter->ph_up separate Separate Aqueous Layer ph_up->separate ph_down Acidify Aqueous Layer to pH 5 with HCl separate->ph_down precipitate Precipitate Pyridine-2,6- dicarboxylic Acid ph_down->precipitate dry Filter and Dry Product precipitate->dry

Caption: Workflow for the synthesis of Pyridine-2,6-dicarboxylic acid.[3]

Conclusion and Proposed Synthetic Pathways

While direct patents for the synthesis of this compound are not readily found, a comprehensive review of analogous patented processes provides clear and actionable strategies for its production. The core challenge remains the selective functionalization of the C-3 position of the 2,6-lutidine core.

Based on the authoritative precedents reviewed, two hypothetical pathways stand out as particularly promising for further research and development:

  • Selective Oxidation Route: This pathway would involve the synthesis of a 2,6-dimethyl-3-alkylpyridine intermediate, followed by a selective oxidation of the 3-position alkyl group using conditions similar to those described in US Patent 2,993,904A .[1] This approach leverages a proven industrial process for a closely related transformation.

  • Cyano-Intermediate Route: This pathway would begin with the synthesis of 3-bromo-2,6-dimethylpyridine, followed by cyanation (e.g., Rosenmund-von Braun reaction) to yield 3-cyano-2,6-dimethylpyridine. A subsequent alkaline hydrolysis, guided by the methodology in EP 3,162,796A1 , would furnish the final product.[2]

Ultimately, the development of an efficient synthesis for this compound will depend on the availability of suitable starting materials and process optimization. The patented technologies discussed herein provide a robust and reliable foundation for any such endeavor.

References

  • Ghelli, S. & Vecchio, C. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid. U.S.
  • He, L., et al. (2014). Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Li, J., et al. (2021). Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Ishii, S., et al. (2017). Method for producing 2-amino-6-methylnicotinic acid.
  • Zhang, Z., et al. (2006). The preparation method of 2,6-lutidine.
  • Lonza AG. (1972). Process for the production of pyridine carboxylic acids.
  • Li, J. (2016). Preparation method of 2,6-pyridinedimethanol.
  • Lonza AG. (1972). Process for the production of pyridine carboxylic acids. U.S.
  • Council of Scientific & Industrial Research. (2013). Process for producing pyridine carboxylic acids. U.S.
  • Mahan, J.E. & Williams, R.P. (1961). Preparation of 6-methylnicotinic acid. U.S.
  • Singer, A. & McElvain, S. M. (1934). 2,6-Dimethylpyridine. Organic Syntheses, 14, 30. [Link]

  • Sumitomo Chemical Company, Limited. (2019). The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Boyer, J. H. & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]

Sources

Methodological & Application

Gram-Scale Synthesis of 2,6-Dimethylnicotinic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the gram-scale synthesis of 2,6-dimethylnicotinic acid. The described methodology focuses on the selective oxidation of the readily available starting material, 2,6-lutidine, using potassium permanganate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure designed for scalability, safety, and high purity of the final product. The protocol emphasizes the rationale behind key experimental choices, ensuring a thorough understanding of the process.

Introduction

This compound, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is present in a variety of pharmacologically active compounds and functional materials. The development of a reliable and scalable synthetic route is therefore of significant interest to the scientific community. While several methods for the synthesis of nicotinic acid derivatives exist, the selective oxidation of one methyl group of 2,6-lutidine presents a direct and atom-economical approach.[1][2]

This protocol details the controlled oxidation of 2,6-lutidine using potassium permanganate (KMnO4), a powerful and cost-effective oxidizing agent.[3][4] The reaction is performed under aqueous conditions, and the protocol has been optimized to favor the formation of the mono-acid product over the di-acid byproduct, pyridine-2,6-dicarboxylic acid.

Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme start 2,6-Lutidine product This compound start->product KMnO4, H2O, Heat

Caption: Oxidation of 2,6-Lutidine to this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
2,6-LutidineC7H9N107.15108-48-5e.g., Sigma-Aldrich≥99%
Potassium PermanganateKMnO4158.037722-64-7e.g., Acros Organics≥99%
Sodium HydroxideNaOH40.001310-73-2e.g., Fisher Scientific≥97%
Hydrochloric AcidHCl36.467647-01-0e.g., VWR37% in H2O
EthanolC2H5OH46.0764-17-5e.g., Pharmco-Aaper95%
Deionized WaterH2O18.027732-18-5In-houseN/A

Safety Precautions

2,6-Lutidine: Flammable liquid and vapor.[5][6][7] Harmful if swallowed.[5][7][8] Causes skin and serious eye irritation.[5][6][7][8] May cause respiratory irritation.[9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][9]

Potassium Permanganate: Strong oxidizing agent. Contact with other material may cause fire. Harmful if swallowed. Causes severe skin burns and eye damage. Handle with care and avoid contact with combustible materials.

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

Experimental Protocol

This protocol is designed for a gram-scale synthesis, yielding approximately 10-12 grams of this compound.

Part 1: Reaction Setup and Oxidation
  • Charging the Reactor: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 500 mL of deionized water.

  • Addition of 2,6-Lutidine: While stirring, add 10.7 g (0.1 mol) of 2,6-lutidine to the water. A biphasic mixture will be observed.

  • Heating: Heat the mixture to 70-75 °C using a heating mantle. The 2,6-lutidine should become more soluble at this temperature.

  • Preparation of Oxidant Solution: In a separate 500 mL beaker, dissolve 23.7 g (0.15 mol) of potassium permanganate in 300 mL of deionized water. Gentle heating may be required to fully dissolve the KMnO4.

  • Controlled Addition of Oxidant: Slowly add the potassium permanganate solution to the reaction flask dropwise via an addition funnel over a period of 2-3 hours.

    • Rationale: Slow addition is crucial to control the exothermic reaction and to maintain the reaction temperature between 80-85 °C. This controlled temperature helps to favor the mono-oxidation of one methyl group over the other. The strong oxidizing nature of permanganate can lead to the formation of the dicarboxylic acid if the reaction is not carefully controlled.[3][4][10]

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO2) precipitate.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at 80-85 °C for an additional 1-2 hours, or until the purple color has completely disappeared.

Part 2: Work-up and Isolation
  • Quenching the Reaction: Cool the reaction mixture to room temperature.

  • Removal of Manganese Dioxide: Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with approximately 100 mL of hot deionized water to ensure complete recovery of the product.

    • Rationale: Manganese dioxide is an insoluble byproduct of the permanganate oxidation in neutral or slightly alkaline conditions.[3] Celite is used as a filter aid to prevent the fine precipitate from clogging the filter paper.

  • Concentration: Combine the filtrate and washings and concentrate the solution to a volume of approximately 200 mL using a rotary evaporator.

  • Basification: Cool the concentrated solution in an ice bath and add a 10 M sodium hydroxide solution dropwise until the pH of the solution is approximately 10-11. This will ensure the product is in its carboxylate salt form, which is highly soluble in water.

  • Extraction of Unreacted Starting Material: Transfer the basic solution to a separatory funnel and extract with dichloromethane (3 x 50 mL) to remove any unreacted 2,6-lutidine.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (37%) with vigorous stirring until the pH of the solution is between 3 and 4. The this compound will precipitate out as a white solid.

    • Rationale: The product is least soluble at its isoelectric point. Adjusting the pH to 3-4 ensures maximum precipitation of the carboxylic acid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Characterization

The final product should be a white to off-white crystalline solid.

AnalysisExpected Result
Yield 10.5 - 12.0 g (70 - 80%)
Melting Point 212-215 °C
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Purity (HPLC) ≥98%

Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) can be employed.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.[11]

Process Workflow

Workflow cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_analysis Analysis A Charge 2,6-Lutidine & Water B Heat to 70-75 °C A->B D Slowly Add KMnO4 Solution B->D C Prepare KMnO4 Solution C->D E Maintain 80-85 °C D->E F Stir until Reaction Complete E->F G Cool to Room Temperature F->G H Filter MnO2 G->H I Concentrate Filtrate H->I J Basify to pH 10-11 I->J K Extract with DCM J->K L Acidify to pH 3-4 K->L M Filter Product L->M N Wash with Cold Water M->N O Dry Product N->O P Characterize Product (NMR, MP) O->P Q Determine Purity (HPLC) P->Q

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Monitor the reaction by TLC to confirm the consumption of starting material.
Over-oxidation to di-acid.Ensure slow and controlled addition of KMnO4. Maintain the reaction temperature strictly within the recommended range.
Loss of product during work-up.Ensure the pH for precipitation is accurately adjusted. Use cold water for washing the final product to minimize dissolution.
Product Contamination Presence of unreacted 2,6-lutidine.Ensure efficient extraction with dichloromethane after basification.
Presence of pyridine-2,6-dicarboxylic acid.This indicates over-oxidation. The di-acid is more water-soluble and can be partially removed during the washing step. Recrystallization from ethanol/water may be necessary for higher purity.
Presence of inorganic salts.Ensure thorough washing of the final product with cold deionized water.

Conclusion

This application note provides a reliable and scalable protocol for the gram-scale synthesis of this compound via the selective oxidation of 2,6-lutidine. By carefully controlling the reaction conditions, particularly the temperature and the rate of oxidant addition, a good yield and high purity of the desired product can be achieved. The detailed procedural steps, along with the rationale and troubleshooting guide, are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • Shakambari Aromatics Private Limited. MATERIAL SAFETY DATA SHEET 2,6 Lutidine. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2,6-Lutidine. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025-06-03). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Wikipedia. 2,6-Lutidine. [Link]

  • Google Patents.
  • Organic Syntheses. Nicotinic acid. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Potassium Permanganate?. [Link]

  • Google Patents.
  • National Institutes of Health. (2022-01-20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Organic Chemistry Portal. Potassium Permanganate. [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Google Patents. US2409806A - Synthesis of nicotinic compounds.
  • Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines.... [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023-01-22). Oxidation of Organic Molecules by KMnO4. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • PubChem. 2,6-Lutidine. [Link]

  • ResearchGate. Gram-scale synthesis and derivatization of products a Gram-scale.... [Link]

  • Shimadzu Corporation. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • A Study of Impurity Profile of 6-Methyl Nicotinic Acid. [Link]

  • Google Patents.
  • Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. [Link]

  • ResearchGate. Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. [Link]

  • National Institutes of Health. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. [Link]

  • ResearchGate. Gram-Scale Synthesis of 3,5-Methanonipecotic Acid, a Nonchiral Bicyclic β-Amino Acid. [Link]

Sources

HPLC method for the quantification of 2,6-Dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2,6-Dimethylnicotinic Acid using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for both quality control during manufacturing and for research and development purposes.

This application note details a validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound. The described method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

Principle of the Method

The method leverages reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The inclusion of an acidic buffer in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group of the analyte, thereby increasing its retention on the non-polar stationary phase and ensuring a sharp, symmetrical peak shape. Quantification is achieved by monitoring the UV absorbance of the eluting analyte at its wavelength of maximum absorbance (λmax) and comparing the peak area to a calibration curve generated from standards of known concentration.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) or Milli-Q water (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

Instrumentation and Chromatographic Conditions

Any standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific parameters used in the development of this protocol are outlined below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 268 nm
Run Time 10 minutes
Justification of Chromatographic Conditions:
  • Column: A C18 column is the industry standard for reversed-phase chromatography and provides excellent retention and separation for a wide range of organic molecules, including this compound.

  • Mobile Phase: The combination of an aqueous phosphate buffer and acetonitrile allows for the effective elution of the analyte. The buffer at pH 3.0 ensures that the carboxylic acid moiety (with a predicted pKa around 4-5) remains protonated, leading to better retention and peak symmetry. The 60:40 ratio was optimized to achieve a reasonable retention time and good resolution from potential impurities.

  • Detection Wavelength: this compound exhibits a UV absorbance maximum at approximately 268 nm. Monitoring at this wavelength provides optimal sensitivity for quantification.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency. Maintaining a constant column temperature of 30 °C ensures run-to-run reproducibility of the retention time.

Experimental Protocols

Mobile Phase Preparation (1 L)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1 L of deionized water to make a 20mM solution.

  • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter to remove any particulate matter.

  • Combine 600 mL of the prepared buffer with 400 mL of HPLC-grade acetonitrile.

  • Degas the final mobile phase solution by sonicating for 15-20 minutes or by using an online degasser.

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This is the Standard Stock Solution. Note: This solution should be stored at 2-8 °C and can be used for up to 7 days.

Preparation of Calibration Standards

Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase. A typical concentration range would be 1-100 µg/mL.

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
111010
255010
31010010
42525010
55050010
6100100010
Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol, following the same procedure as for the Standard Stock Solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation Summary

The method should be validated in accordance with ICH Q2(R1) guidelines. The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank sample and by assessing peak purity using a DAD detector.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with the mean recovery typically expected to be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing six replicate injections of the 100% concentration standard, with a relative standard deviation (RSD) of ≤ 2%.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD between the different sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Analytical Workflow

The entire process from sample receipt to final data reporting is visualized in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagents Mobile Phase & Standard Preparation sample_prep Sample Weighing, Dissolution & Filtration instrument_setup HPLC System Equilibration sample_prep->instrument_setup sequence Sequence Setup & Calibration Run instrument_setup->sequence sample_run Sample Injection sequence->sample_run integration Peak Integration sample_run->integration calibration Generate Calibration Curve (r² ≥ 0.999) integration->calibration quantification Quantify Sample Concentration calibration->quantification report Final Report Generation quantification->report

Caption: HPLC analytical workflow for this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in most analytical laboratories. The protocol has been designed with regulatory compliance in mind, and its proper validation will ensure its suitability for quality control and research applications in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • This compound Spectral Data. Chemicalize by ChemAxon. [Link]

GC-MS analysis of 2,6-Dimethylnicotinic acid and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,6-Dimethylnicotinic Acid and its Metabolites

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridinecarboxylic acid, an analog of nicotinic acid (Niacin, Vitamin B3). Compounds within this class are of significant interest in pharmaceutical research and drug development due to their potential modulation of metabolic pathways, similar to the lipid-lowering effects of nicotinic acid. To understand the pharmacokinetic and pharmacodynamic profile of this compound, it is crucial to develop robust bioanalytical methods to quantify the parent compound and its metabolites in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis, providing high chromatographic resolution and sensitive, specific detection. However, the inherent polarity and low volatility of carboxylic acids like this compound and its metabolites necessitate a chemical derivatization step to make them amenable to GC analysis. This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound and its putative metabolites from plasma. The methodologies are grounded in established principles of bioanalytical chemistry and adhere to standards for method validation.[1][2]

Principle of the Method

The analytical strategy is centered on isolating the acidic analytes from the complex biological matrix, chemically modifying them to increase volatility and thermal stability, and then performing separation and detection. The workflow involves:

  • Sample Preparation: Liquid-Liquid Extraction (LLE) under acidic conditions to selectively extract this compound and its acidic metabolites from plasma, leaving behind proteins and other endogenous interferences.

  • Derivatization: Conversion of the polar carboxylic acid functional groups into non-polar, volatile trimethylsilyl (TMS) esters. This is a critical step, as direct GC analysis of underivatized carboxylic acids leads to poor peak shape and thermal degradation.[3]

  • GC-MS Analysis: Separation of the derivatized analytes on a low-polarity capillary column followed by electron ionization (EI) mass spectrometry. Quantification is achieved using Selected Ion Monitoring (SIM) for maximum sensitivity and specificity.

Hypothesized Metabolic Pathways

While specific metabolic data for this compound is not widely published, its metabolic fate can be predicted based on the well-documented pathways of nicotinic acid.[4][5] The primary routes are expected to be:

  • Conjugation: Formation of a glycine conjugate, analogous to nicotinuric acid, which is a major metabolic route for nicotinic acid.[4]

  • Hydroxylation: Oxidation of one or both of the methyl groups to form hydroxymethyl derivatives, which may be further oxidized to carboxylic acids.

  • Ring Hydroxylation: Enzymatic hydroxylation at positions on the pyridine ring, although this is generally a minor pathway for nicotinic acid itself.

The analytical method described herein is designed to detect the parent compound and its primary, acidic metabolites, particularly the predicted glycine conjugate.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite_OH Hydroxymethyl Metabolite(s) Parent->Metabolite_OH CYP450 Oxidation Metabolite_Gly Glycine Conjugate Parent->Metabolite_Gly Glycine Transferase

Caption: Hypothesized metabolic pathways for this compound.

Detailed Experimental Protocols

Part 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for the extraction of acidic compounds from a plasma matrix. The acidification of the sample protonates the carboxylic acid groups, increasing their partition into an organic solvent.

Materials:

  • Plasma samples (and blank plasma for calibration standards)

  • This compound and metabolite reference standards

  • Internal Standard (IS) solution (e.g., a structurally similar but chromatographically resolved compound like 2,5-Dimethylnicotinic acid)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Protocol:

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution. Vortex briefly.

  • Acidification: Add 50 µL of 1M HCl to the plasma sample to adjust the pH to approximately 2-3. Vortex for 10 seconds. This step is crucial for ensuring the acidic analytes are in their neutral, extractable form.[6]

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approx. 900 µL) to a clean tube, avoiding the protein interface.

  • Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual water. Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue now contains the parent compound and its metabolites, ready for derivatization.

Part 2: Derivatization (Silylation)

Silylation replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, creating derivatives that are volatile and thermally stable for GC analysis.[7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and common reagent for this purpose.

Materials:

  • Dry sample residue from Part 1

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous)

  • GC autosampler vials with inserts

  • Heating block or oven

Protocol:

  • Reconstitute the dry residue in 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and solvent.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 15 seconds.

  • Heat the vial at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Experimental_Workflow Start Plasma Sample (200 µL) Add_IS Spike Internal Standard Start->Add_IS Acidify Acidify with 1M HCl Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Separate Centrifuge & Collect Organic Layer LLE->Separate Evaporate Evaporate to Dryness (Nitrogen Stream) Separate->Evaporate Derivatize Derivatize with BSTFA (70°C, 30 min) Evaporate->Derivatize Inject GC-MS Analysis Derivatize->Inject

Caption: Overall experimental workflow from sample to analysis.

Part 3: GC-MS Instrumentation and Conditions

The following conditions are a robust starting point and should be optimized for the specific instrument used. A non-polar (5%-phenyl)-methylpolysiloxane column is recommended for good separation of these types of derivatives.[8]

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Splitless Mode
Injector Temp. 250°C
Oven Program Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantification

Data Analysis and Quantification

Compound Identification

Identification is based on a combination of chromatographic retention time and the mass spectrum. The derivatized parent compound (this compound TMS ester) will have a specific mass spectrum characterized by a molecular ion (M+) and key fragment ions. A common fragmentation for TMS esters is the loss of a methyl group (M-15).[9]

Quantification

For accurate quantification, the mass spectrometer should be operated in SIM mode. This involves monitoring specific, abundant ions for the analyte and the internal standard, which drastically improves the signal-to-noise ratio. A calibration curve is constructed by analyzing blank plasma samples fortified with known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Compound (as TMS Ester) Expected Molecular Ion (M+) [m/z] Suggested Quantifier Ion [m/z] Suggested Qualifier Ions [m/z]
This compound223208 (M-15)223, 116
Glycine Conjugate (di-TMS)324174 (Glycine-TMS fragment)309, 208
Internal Standard (e.g., 2,5-DMNA)223208 (M-15)223, 116

Method Validation

To ensure the reliability of the data for research or regulatory submission, the method must be validated according to established guidelines, such as those from the FDA.[10][11] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Linearity: The range over which the peak area ratio is directly proportional to the concentration.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analytes in the biological matrix under various storage conditions (freeze-thaw, long-term) and the stability of the processed samples.

Conclusion

This application note details a comprehensive and robust GC-MS method for the quantitative analysis of this compound and its potential metabolites in plasma. The protocol, which incorporates an efficient liquid-liquid extraction and a reliable silylation derivatization step, provides the necessary sensitivity and selectivity for pharmacokinetic studies and drug metabolism research. Adherence to the outlined procedures and proper method validation will yield high-quality, reproducible data essential for advancing drug development and scientific understanding.

References

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001).
  • Wu, A. H. B., et al. (1991). Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry. PubMed. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (2024).
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Aprilia, et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]

  • SCION Instruments. (2023). Sample preparation GC-MS. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • Zbancioc, G., et al. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.
  • Stern, R. H. (1987). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed. [Link]

  • Quist, et al. (2003). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. [Link]

  • Reddi, K. K., & Kodicek, E. (1953). Metabolism of nicotinic acid and related compounds in man and rat. PubMed. [Link]

  • El-Ghorab, et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Chang, M. L. W., & Johnson, B. C. (1956). NICOTINIC ACID METABOLISM. ResearchGate. [Link]

Sources

Using 2,6-Dimethylnicotinic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 2,6-Dimethylnicotinic Acid in the Rational Design and Synthesis of Novel Enzyme Inhibitors

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, prized for its metabolic stability, aqueous solubility, and ability to engage in a variety of non-covalent interactions with biological targets. This compound, a disubstituted pyridine carboxylic acid, represents a particularly valuable building block for the synthesis of targeted enzyme inhibitors. Its structural features offer a unique combination of properties for drug development professionals:

  • Defined Three-Dimensionality: The methyl groups at the 2- and 6-positions ortho to the nitrogen and carboxylic acid, respectively, impose a degree of steric hindrance that can be exploited to achieve selective binding and orient vectors for further chemical elaboration.

  • Tunable Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid provides a key handle for derivatization, most commonly through amide bond formation, and can serve as a hydrogen bond donor/acceptor or an anionic center.[1]

  • Synthetic Versatility: As a stable, commercially available starting material, it serves as a robust entry point for the construction of complex molecular architectures.[1][2] Its derivatives have been explored in the synthesis of inhibitors for a range of enzyme targets, including those involved in cancer and autoimmune diseases.[3][4][5]

This guide provides a detailed examination of the practical application of this compound in the synthesis of a representative enzyme inhibitor, focusing on the robust protocols for synthesis, purification, characterization, and subsequent biological evaluation. We will use the synthesis of a hypothetical inhibitor targeting Poly(ADP-ribose) polymerase (PARP) as a practical example, given the importance of nicotinamide-like scaffolds in this class of therapeutics.[3][6][7]

Part 1: Synthesis of a PARP Inhibitor Candidate via Amide Coupling

The most direct and widely utilized strategy for elaborating the this compound scaffold is through the formation of an amide bond.[8][9] This reaction connects the carboxylic acid to a diverse range of amine-containing fragments, enabling the systematic exploration of chemical space to optimize target engagement.

Causality in Amide Bond Formation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. Modern peptide coupling reagents are designed specifically for this purpose, facilitating high-yield amide bond formation under mild conditions.[8][9] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) are highly effective. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[10][11] This intermediate can then react directly with the amine or, more efficiently, with HOBt to form an active ester, which subsequently reacts with the amine to yield the desired amide with minimal risk of racemization for chiral substrates.[11]

Experimental Workflow: Synthesis of a Model Inhibitor

The following workflow describes the synthesis of N-(4-fluorobenzyl)-2,6-dimethylnicotinamide, a representative molecule embodying the core structure of many PARP inhibitors.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Work-up & Purification cluster_end Final Product A 2,6-Dimethylnicotinic Acid C Activation & Coupling (EDC, HOBt, DIPEA in DMF) A->C B 4-Fluorobenzylamine B->C D Aqueous Work-up (Water Quench, EtOAc Extraction) C->D Reaction Mixture E Purification (Silica Gel Chromatography) D->E Crude Product F N-(4-fluorobenzyl)-2,6- dimethylnicotinamide (Final Inhibitor) E->F Purified Product

Caption: Synthetic workflow for the amide coupling of this compound.

Detailed Synthesis Protocol

Materials and Reagents:

  • This compound

  • 4-Fluorobenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15 minutes. The formation of the active ester intermediate occurs during this step.

  • Amine Addition: Add DIPEA (2.5 eq) to the flask, followed by the dropwise addition of 4-Fluorobenzylamine (1.1 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct from EDC activation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by pouring the mixture into water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes residual DMF, unreacted acid, and coupling byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(4-fluorobenzyl)-2,6-dimethylnicotinamide.

Part 2: Analytical Validation and Characterization

A protocol is only trustworthy if it is self-validating. Confirmation of the product's identity and purity is a critical, non-negotiable step.

Protocol for Analytical Validation:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.

    • Method: Use a reverse-phase C18 column with a gradient mobile phase of acetonitrile and water (both containing 0.1% formic acid).[12] Monitor the elution profile using a UV detector at a wavelength corresponding to the chromophore of the compound (e.g., 254 nm).[13]

    • Success Criterion: A single major peak with >95% purity by area under the curve.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the synthesized compound.

    • Method: Use Electrospray Ionization (ESI) in positive mode.

    • Success Criterion: Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the final compound.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Success Criterion: The observed chemical shifts, integration values, and coupling patterns must be consistent with the structure of N-(4-fluorobenzyl)-2,6-dimethylnicotinamide.

Analytical Technique Parameter Expected Result for N-(4-fluorobenzyl)-2,6-dimethylnicotinamide
HPLC Purity>95%
MS (ESI+) [M+H]⁺Calculated: 261.12; Observed: m/z 261.1
¹H NMR Key SignalsPeaks corresponding to aromatic protons, benzyl CH₂, and two distinct methyl groups.
¹³C NMR Key SignalsPeaks for the amide carbonyl, and distinct carbons of the pyridine and fluorophenyl rings.
Table 1: Summary of expected analytical data for the model inhibitor.

Part 3: Biological Evaluation - PARP-1 Inhibition Assay

With the validated compound in hand, the next step is to assess its biological activity. PARP-1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[3][6] In cancers with mutations in BRCA1/2 genes (which are critical for homologous recombination, a major double-strand break repair pathway), inhibiting PARP leads to an accumulation of unrepaired DNA damage, ultimately causing cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[3][6]

G cluster_pathway DNA Damage Response Pathways cluster_brca BRCA-Proficient Cell cluster_brca_mut BRCA-Deficient Cell (Synthetic Lethality) ssb Single-Strand DNA Break parp PARP-1 Enzyme ssb->parp recruits rep_fork Replication Fork Collapse ssb->rep_fork leads to ber Base Excision Repair (BER) parp->ber initiates dsb1 Double-Strand Break rep_fork->dsb1 dsb2 Double-Strand Break rep_fork->dsb2 hr Homologous Recombination (BRCA active) dsb1->hr survival1 Cell Survival hr->survival1 inhibitor PARP Inhibitor (Synthesized Compound) inhibitor->parp blocks hr_def Defective HR (BRCA mutated) dsb2->hr_def death Cell Death (Apoptosis) hr_def->death

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

Protocol for In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.

Materials and Reagents:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (histone-free)

  • NAD⁺ (substrate)

  • PARP-1 assay buffer

  • Synthesized inhibitor and a known PARP inhibitor (e.g., Olaparib) as a positive control

  • Chemiluminescent detection reagent kit

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor and the positive control in DMSO, then further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the diluted inhibitor solutions.

  • Enzyme Addition: Add the PARP-1 enzyme to all wells except the "no enzyme" control wells.

  • Initiation: Start the enzymatic reaction by adding NAD⁺ to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and develop the signal by adding the chemiluminescent detection reagents according to the manufacturer's instructions.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control (at high concentration) as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Target Enzyme IC₅₀ (nM)
Olaparib (Positive Control)PARP-15.2
N-(4-fluorobenzyl)-2,6-dimethylnicotinamidePARP-1[Experimental Value]
Table 2: Representative data table for PARP-1 inhibition assay results.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of novel enzyme inhibitors. Through robust and well-understood chemical transformations such as amide coupling, it provides a reliable platform for generating compound libraries for structure-activity relationship (SAR) studies. The protocols outlined in this guide provide a comprehensive framework, from rational synthesis and rigorous analytical validation to meaningful biological evaluation. By understanding the causality behind each experimental choice and employing self-validating analytical systems, researchers can confidently and efficiently advance their drug discovery programs.

References

  • Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health. [Link]

  • Steinhilber, D., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. PubMed. [Link]

  • Lill, R., et al. (2012). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Wang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

  • Cai, X. C., et al. (2016). Synthesis and Assays of Inhibitors of Methyltransferases. PubMed. [Link]

  • Wang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. ResearchGate. [Link]

  • Atz, K., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Angewandte Chemie. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • ResearchGate. (2023). Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. National Institutes of Health. [Link]

  • Sharma, S., et al. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • ResearchGate. (2019). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2025). Application of Densitometry for the Evaluation of the Separation Effect of Nicotinic Acid Derivatives. Part III. Nicotinic Acid and its Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2017). Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. Semantic Scholar. [Link]

  • Podorozhniĭ, P. G., & Tomashevs'kiĭ, Ia. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. PubMed. [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. PubMed. [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • PubChem. (n.d.). 2,6-Dichloronicotinic acid. PubChem. [Link]

  • MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Xpert Scientific. (2025). 6-Methylnicotinic Acid: Comprehensive Overview and Applications. Xpert Scientific. [Link]

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate. (2011). 6-Methylnicotinic acid. ResearchGate. [Link]

Sources

Application Notes & Protocols: Developing Analytical Methods for 2,6-Dimethylnicotinic Acid Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quality control (QC) of 2,6-Dimethylnicotinic acid, an important chemical intermediate. Ensuring the identity, purity, and quality of Active Pharmaceutical Ingredients (APIs) and their precursors is critical for the safety and efficacy of final drug products.[][2] This guide outlines a systematic approach, grounded in scientific principles and regulatory expectations, covering critical quality attributes from basic identification to the quantification of impurities. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Titrimetry, and Spectroscopic analysis are provided, along with a strategic framework for method validation in accordance with ICH Q2(R1) guidelines.[3][4]

Introduction: The Rationale for Robust QC

This compound (2,6-DMNA) is a substituted pyridine carboxylic acid derivative. Its quality can significantly impact the downstream synthesis and final product quality in pharmaceutical manufacturing. A robust quality control strategy is essential to guarantee its chemical identity, strength, and purity, ensuring batch-to-batch consistency and compliance with regulatory standards.[] This involves a suite of analytical tests designed to characterize the molecule and detect any potential impurities, including related substances, residual solvents, and inorganic contaminants.[2][5][6]

The development of these analytical methods must be logical and scientifically sound, beginning with a thorough understanding of the molecule's physicochemical properties.

Physicochemical Characterization of this compound

Understanding the inherent properties of 2,6-DMNA is the cornerstone of effective method development. These properties dictate the choice of analytical techniques, solvents, and instrumental parameters.

PropertyValue / ObservationImplication for Method Development
Molecular Formula C₈H₉NO₂---
Molecular Weight 151.16 g/mol Essential for calculations in assay and impurity quantification.
Structure Pyridine ring with a carboxylic acid at C3 and methyl groups at C2 & C6.The aromatic pyridine ring provides UV absorbance. The carboxylic acid group is acidic and allows for acid-base titration. The methyl groups influence polarity.
pKa ~4-5 (Estimated)The molecule is acidic. This is critical for selecting the mobile phase pH in HPLC to ensure consistent ionization and good peak shape. It also confirms suitability for acid-base titration.
UV Absorbance λmax ~260-270 nm (Estimated)HPLC with UV detection is a highly suitable technique for quantification. The exact λmax should be determined experimentally.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile.Guides the selection of solvents for sample preparation, HPLC mobile phase, and titration.

Note: Some properties are estimated based on the parent compound, nicotinic acid, and related structures like 6-Methylnicotinic acid.[7][8][9][10] These must be confirmed experimentally for 2,6-DMNA.

Analytical Method Development Strategy

A multi-tiered approach is required to build a complete quality control profile for 2,6-DMNA. The strategy is broken down into tests for identification, assay (potency), and purity.

Method_Selection cluster_ID Identification cluster_Assay Assay (Quantification) cluster_Purity Purity & Impurities Analyte This compound (API/Intermediate) FTIR FTIR Spectroscopy Analyte->FTIR Confirms Functional Groups UV_Vis UV-Vis Spectroscopy Analyte->UV_Vis Confirms Chromophore HPLC_Assay HPLC-UV Analyte->HPLC_Assay High Specificity & Accuracy Titration Potentiometric Titration Analyte->Titration Absolute Method (Purity >99%) HPLC_Purity HPLC-UV (Related Substances) Analyte->HPLC_Purity Detects & Quantifies Impurities LOD Loss on Drying Analyte->LOD Measures Volatiles ROI Residue on Ignition Analyte->ROI Measures Inorganic Impurities

Caption: Method Selection Logic for 2,6-DMNA QC.

Identification by FTIR Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) spectroscopy provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's functional groups. This is a rapid and definitive test for identity confirmation.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of 2,6-DMNA with ~100 mg of dry KBr powder and pressing the mixture into a translucent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or KBr pellet blank).

  • Sample Analysis: Acquire the IR spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with a reference standard of 2,6-DMNA. The positions of major peaks should correspond. Key expected peaks include:

    • ~1700 cm⁻¹: C=O stretch from the carboxylic acid.

    • ~1600 cm⁻¹: C=C and C=N stretching from the pyridine ring.

    • ~2500-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid dimer.

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

Assay and Purity by Reverse-Phase HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone of API analysis, offering the ability to separate, identify, and quantify the main component and any related substance impurities in a single run.[11] A reverse-phase method using a C18 column is proposed, which separates compounds based on their polarity.

Protocol: HPLC Method for Assay and Related Substances

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 265 nm (experimentally determine the optimal wavelength).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution (for Assay): Accurately weigh ~25 mg of 2,6-DMNA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Sample Solution: Prepare in the same manner as the Standard Solution using the 2,6-DMNA sample.

    • Sensitivity Solution (for Purity): Dilute the Standard Solution 1:100 (to achieve a 0.1% concentration relative to the assay sample) for determining the limit of quantification (LOQ).

  • System Suitability:

    • Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the 2,6-DMNA peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Assay: Inject the Standard and Sample solutions. Calculate the assay percentage using the formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

    • Related Substances (Purity): Inject the Sample solution. Identify any impurity peaks. Calculate the percentage of each impurity by area normalization, assuming a response factor of 1.0 for unknown impurities. Disregard peaks below the reporting threshold (typically 0.05%).

Assay by Potentiometric Titration

Principle: As a carboxylic acid, 2,6-DMNA can be accurately quantified by acid-base titration with a standardized base, such as sodium hydroxide. This is an absolute method that provides excellent precision for high-purity materials.

Protocol:

  • Reagents:

    • 0.1 M Sodium Hydroxide (NaOH), standardized.

    • Solvent: 75% Ethanol / 25% Water (v/v), neutralized.

  • Procedure:

    • Accurately weigh ~120 mg of 2,6-DMNA into a beaker.

    • Dissolve in 50 mL of the neutralized solvent mixture.

    • Immerse a calibrated pH electrode connected to a potentiometer.

    • Titrate with 0.1 M NaOH, recording the volume of titrant and the pH.

    • Determine the equivalence point (the point of maximum inflection) from the titration curve or its first derivative.

  • Calculation:

    • Assay (%) = (V * M * F) / W * 100

    • Where:

      • V = Volume of NaOH at the equivalence point (L)

      • M = Molarity of NaOH (mol/L)

      • F = Molar mass of 2,6-DMNA (151.16 g/mol )

      • W = Weight of the sample (g)

Other Key Quality Tests
  • Loss on Drying (LOD): Measures the amount of volatile matter (e.g., water, residual solvents) in the sample. This is typically performed by heating a known weight of sample in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved.[2]

  • Residue on Ignition (ROI) / Sulphated Ash: Quantifies the amount of inorganic impurities. The test involves charring the sample and then igniting it at a high temperature (e.g., 600 °C) with sulfuric acid until all organic matter is removed.[2]

Method Validation Strategy

Once developed, the analytical methods must be validated to ensure they are suitable for their intended purpose, as per ICH Q2(R1) guidelines.[3][4][12][13]

Validation_Workflow cluster_Validation ICH Q2(R1) Validation Parameters Start Developed Analytical Method (e.g., HPLC Assay) Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Establishes Response Accuracy Accuracy (Recovery) Linearity->Accuracy Across Range QuantLimit LOD / LOQ Linearity->QuantLimit Defines Lower Limit Precision Precision (Repeatability & Intermediate) Accuracy->Precision At Multiple Levels Robustness Robustness Precision->Robustness Tests Method Resilience Validated Validated Method Ready for QC Use Robustness->Validated

Caption: Workflow for Analytical Method Validation.

Validation Parameters Summary for the HPLC Assay Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from 2,6-DMNA, without interference from impurities or diluents.Peak purity analysis (using a photodiode array detector) must pass. No co-elution at the principle peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 2.0% for 6 replicate sample preparations. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared.
LOD/LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To show the method's reliability with respect to deliberate minor variations in parameters.No significant change in results when parameters like flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2) are varied. System suitability must pass under all conditions.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of this compound. The combination of spectroscopic identification (FTIR), a stability-indicating HPLC method for assay and purity, and a precise titrimetric assay ensures that the material can be consistently evaluated against stringent quality standards. Adherence to the principles of method validation outlined by the ICH is mandatory to ensure data integrity and regulatory compliance.[][3]

References

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Google Cloud.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube.
  • Pharmaceutical Quality Control Testing | GMP, FDA-Approved Lab Services. Normec Group.
  • Quality Guidelines. ICH.
  • Quality Control Measures for APIs. The Pharma Master.
  • Quality Control Release Testing for Pharmaceutical Products. SGS United Kingdom.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Nicotinic Acid - Product Inform
  • 6-Methylnicotinic acid | CAS#:3222-47-7. Chemsrc.
  • Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Cheméo.
  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860. PubChem.

Sources

Application Notes & Protocols: Leveraging 2,6-Dimethylnicotinic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a comprehensive overview of the synthetic utility of the nicotinic acid scaffold, with a specific focus on the potential of 2,6-Dimethylnicotinic acid as a precursor for next-generation agrochemicals. While direct, large-scale commercial use of this compound in agrochemicals is not as established as some of its halogenated counterparts, its structural features present a compelling case for its exploration in the development of novel herbicides, fungicides, and insecticides. This document synthesizes established principles from related nicotinic acid derivatives and proposes detailed synthetic protocols to encourage innovation in this promising area.

The Nicotinic Acid Scaffold: A Privileged Structure in Agrochemicals

Nicotinic acid and its derivatives are fundamental building blocks in modern agriculture, forming the core of numerous commercially successful products.[1] The pyridine ring system is a versatile pharmacophore that can be functionalized to interact with a wide range of biological targets in weeds, fungi, and insects.[1][2]

Key commercial agrochemicals derived from the broader pyridinecarboxylic acid family include:

  • Herbicides: Compounds like picloram, clopyralid, and aminopyralid are synthetic auxin herbicides that disrupt weed growth.[3][4]

  • Fungicides: Boscalid is a widely used fungicide that incorporates a nicotinamide structure.[1]

  • Insecticides: The neonicotinoid class, which includes imidacloprid, features a chloronicotinyl group essential for its potent insecticidal activity.[5][6]

The functionalization of the pyridine ring, particularly at the 2- and 6-positions, is a proven strategy for modulating the biological activity, selectivity, and metabolic stability of these compounds. While 2,6-dichloro substitution is common, the use of 2,6-dimethyl groups offers a different steric and electronic profile that could lead to new modes of action or improved environmental profiles.

Proposed Synthetic Applications of this compound

Based on established synthetic routes for other nicotinic acid derivatives, we can logically propose several pathways for the utilization of this compound in agrochemical synthesis.

Rationale: Many herbicides, including diflufenican, are based on anilide structures derived from nicotinic acids.[1] The following protocol outlines the synthesis of a hypothetical herbicidal anilide from this compound. The choice of oxalyl chloride for the formation of the acid chloride is a standard and effective method for activating the carboxylic acid for subsequent amidation.[1] Dichloromethane is a common solvent for such reactions due to its inertness and ability to dissolve a wide range of organic compounds. A base like triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2,6-dimethylnicotinamide

Step 1: Formation of 2,6-Dimethylnicotinoyl Chloride

  • To a stirred solution of this compound (1.51 g, 10 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (DMF, 2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.0 mL, 12 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-Dimethylnicotinoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 2,6-Dimethylnicotinoyl chloride in dry dichloromethane (30 mL).

  • In a separate flask, dissolve 2,4-difluoroaniline (1.29 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dry dichloromethane (20 mL).

  • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(2,4-difluorophenyl)-2,6-dimethylnicotinamide.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling 2,6-Dimethylnicotinic_acid This compound Acid_Chloride 2,6-Dimethylnicotinoyl Chloride 2,6-Dimethylnicotinic_acid->Acid_Chloride  DCM, 0°C to RT Oxalyl_Chloride Oxalyl Chloride, cat. DMF Oxalyl_Chloride->Acid_Chloride Acid_Chloride_input 2,6-Dimethylnicotinoyl Chloride Acid_Chloride->Acid_Chloride_input Crude product used directly Aniline 2,4-Difluoroaniline, TEA Amide_Product N-(2,4-difluorophenyl)-2,6- dimethylnicotinamide Aniline->Amide_Product Acid_Chloride_input->Amide_Product  DCM, 0°C to RT

Caption: Synthetic workflow for a novel herbicidal anilide.

Rationale: Recent research has demonstrated that splicing nicotinic acid with a thiophene moiety can lead to potent fungicides.[1] This protocol details the synthesis of a novel N-(thiophen-2-yl)-2,6-dimethylnicotinamide, a potential fungicide candidate. The synthetic logic is similar to the herbicide protocol, relying on the robust and high-yielding formation of an amide bond from an activated carboxylic acid.

Experimental Protocol: Synthesis of 2,6-Dimethyl-N-(thiophen-2-yl)nicotinamide

Step 1: Formation of 2,6-Dimethylnicotinoyl Chloride

  • Follow the same procedure as described in Step 1 of the herbicide synthesis protocol.

Step 2: Amide Coupling with 2-Aminothiophene

  • Dissolve the crude 2,6-Dimethylnicotinoyl chloride in dry acetonitrile (30 mL).

  • In a separate flask, dissolve 2-aminothiophene (0.99 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in dry acetonitrile (20 mL).

  • Cool the 2-aminothiophene solution to 0 °C and add the acid chloride solution dropwise.

  • Allow the reaction mixture to stir at room temperature for 6 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-water (100 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure 2,6-Dimethyl-N-(thiophen-2-yl)nicotinamide.

Diagram of the Reaction Scheme

G start This compound intermediate 2,6-Dimethylnicotinoyl Chloride start->intermediate  Step 1 product 2,6-Dimethyl-N-(thiophen-2-yl)nicotinamide intermediate->product  Step 2 reagent1 + Oxalyl Chloride reagent2 + 2-Aminothiophene

Caption: Reaction scheme for a potential thiophene-based fungicide.

Data Summary and Expected Outcomes

The following table summarizes the key characteristics of the proposed synthetic targets. The expected biological activities are extrapolations from known agrochemicals with similar structural motifs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Proposed ApplicationRationale for Activity
N-(2,4-difluorophenyl)-2,6-dimethylnicotinamideC₁₄H₁₂F₂N₂O262.26HerbicideAnalogue of anilide herbicides; potential disruption of a key enzymatic pathway.
2,6-Dimethyl-N-(thiophen-2-yl)nicotinamideC₁₂H₁₂N₂OS232.30FungicideCombination of two bioactive heterocycles: pyridine and thiophene.[1]
Conclusion and Future Directions

This compound represents an underutilized but promising starting material for the synthesis of novel agrochemicals. The protocols detailed in this guide provide a solid foundation for the exploration of its potential in creating new herbicides and fungicides. The substitution of the more common chloro groups with methyl groups may offer advantages in terms of metabolic stability, soil persistence, and off-target effects. Further research should focus on the synthesis of a broader library of derivatives and comprehensive biological screening to identify lead compounds for further development. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these new chemical entities.

References

  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shripanavar, C. S., et al. (2012). Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 326-332. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health. Available at: [Link]

  • Classification of herbicides. (n.d.). Compendium of Pesticide Common Names. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). PubMed. Available at: [Link]

  • Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. (n.d.). National Institutes of Health. Available at: [Link]

  • Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. (2003). PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2,6-Dimethylnicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2,6-dimethylnicotinic acid and its derivatives as pivotal intermediates in pharmaceutical synthesis. We will explore the strategic importance of the substituted pyridine core in constructing complex active pharmaceutical ingredients (APIs). A detailed, field-proven protocol for the synthesis of a key pharmaceutical precursor from a this compound derivative will be presented, highlighting the causality behind experimental choices. Furthermore, this guide establishes a framework for the quality control of this compound and its downstream products through validated analytical methodologies.

Introduction: The Strategic Importance of the this compound Scaffold

This compound, also known as 2,6-lutidine-3-carboxylic acid, is a substituted pyridine carboxylic acid that serves as a versatile building block in medicinal chemistry and pharmaceutical development. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability. The specific substitution pattern of this compound, with methyl groups flanking the nitrogen and a carboxylic acid at the 3-position, offers unique steric and electronic properties that can be strategically exploited in the design and synthesis of novel therapeutic agents.

The presence of the two methyl groups provides steric hindrance around the nitrogen atom, which can influence the molecule's reactivity and its interaction with biological targets. This steric shielding can prevent undesirable side reactions during synthesis and can also dictate the preferred conformation of the final API, potentially enhancing its binding affinity to a target protein. The carboxylic acid group is a key functional handle that allows for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups, enabling the construction of more complex molecular architectures.

Derivatives of nicotinic acid are integral to the synthesis of a range of pharmaceuticals, including antibacterial agents and drugs targeting the central nervous system.[1][2] A prominent example of the application of a related nicotinic acid derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[2][3] This underscores the value of the nicotinic acid scaffold in the development of commercially significant medicines.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use in a laboratory and manufacturing setting.

PropertyValueReference
CAS Number 5860-71-9[4]
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Solid[4]
Melting Point 151 °C[4]
Density 1.417 g/cm³[4]
Refractive Index 1.651[4]
HS Code 2932190090[4]

Safety Information:

This compound is classified as a hazardous substance and requires careful handling.[4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6][7] If inhaled, move the person to fresh air.[6][7] If swallowed, seek immediate medical attention.[6]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[6][7]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[5][6][7]

Application in API Synthesis: Synthesis of a Key Precursor for a Nevirapine Analogue

To illustrate the utility of the this compound scaffold, we present a detailed protocol for the synthesis of a key intermediate that can be further elaborated to a Nevirapine analogue. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. The synthesis of Nevirapine and its analogues often involves the coupling of a substituted pyridine with another heterocyclic system.[4][6][7] This example demonstrates how a functionalized this compound derivative can be a critical starting material in such a synthesis.

Synthetic Strategy

The overall strategy involves the conversion of this compound to a more reactive derivative, followed by coupling with a key amine intermediate, and subsequent cyclization to form the core structure of the Nevirapine analogue.

G A This compound B 2-Chloro-6-methylnicotinic Acid Derivative A->B Chlorination C Amide Intermediate B->C Amidation with 2-amino-3-chloro-4-picoline D Nevirapine Analogue Precursor C->D Intramolecular Cyclization

Caption: Synthetic workflow for the Nevirapine analogue precursor.

Experimental Protocol: Synthesis of N-(3-chloro-4-methylpyridin-2-yl)-2-chloro-6-methylnicotinamide

This protocol is adapted from established procedures for the synthesis of Nevirapine intermediates.[4][7]

Step 1: Chlorination of this compound to 2-Chloro-6-methylnicotinoyl chloride

Rationale: The carboxylic acid is converted to an acid chloride to activate it for the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

  • To a stirred suspension of this compound (1.0 eq) in toluene (10 vol), add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloro-6-methylnicotinoyl chloride, which is used in the next step without further purification.

Step 2: Amidation with 2-Amino-3-chloro-4-picoline

Rationale: The activated acid chloride is reacted with the key amine intermediate, 2-amino-3-chloro-4-picoline, to form the amide bond. A base is used to neutralize the HCl generated during the reaction.

  • Dissolve the crude 2-chloro-6-methylnicotinoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol).

  • To this solution, add 2-amino-3-chloro-4-picoline (1.0 eq) followed by the slow addition of a non-nucleophilic base such as triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by HPLC until the starting materials are consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-chloro-4-methylpyridin-2-yl)-2-chloro-6-methylnicotinamide.

Quality Control and Analytical Protocols

Rigorous quality control is essential in pharmaceutical manufacturing to ensure the purity and identity of intermediates and final APIs.[8] A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds.[9]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Rationale: A C18 column is suitable for separating the relatively nonpolar starting materials, intermediates, and the final product. A gradient elution with an acidified aqueous mobile phase and an organic modifier allows for the efficient separation of components with varying polarities. UV detection is appropriate as the pyridine rings in the analytes are chromophoric.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, making it ideal for residual solvent analysis.

ParameterRecommended Conditions
Column Capillary column suitable for volatile compounds (e.g., DB-624)
Carrier Gas Helium
Injection Mode Headspace or direct injection
Oven Program Temperature gradient from 40 °C to 240 °C
Detector Mass Spectrometer (MS)

Rationale: The choice of column and temperature program will depend on the specific solvents used in the synthesis. Headspace analysis is often preferred to avoid contamination of the GC system with non-volatile sample components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized intermediates and the final product. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the synthesis of complex pharmaceutical molecules. Their unique structural features allow for the strategic construction of APIs with desired pharmacological properties. The provided synthetic protocol for a key precursor of a Nevirapine analogue, along with the outlined analytical methods for quality control, serves as a practical guide for researchers and drug development professionals. By understanding the underlying principles of the synthetic steps and employing robust analytical techniques, the full potential of the this compound scaffold can be realized in the quest for new and improved medicines.

References

  • EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P
  • Nevirapine Batch Transfer Document. (URL: Not available)
  • US5569760A - Process for preparing nevirapine - Google P
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: Not available)
  • Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine - PrepChem.com. (URL: [Link])

  • CN102167699A - Method for preparing nevirapine - Google P
  • List of Nicotinic acid derivatives - Drugs.com. (URL: [Link])

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (URL: Not available)
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - ResearchGate. (URL: [Link])

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (URL: [Link])

  • Preparation method of reference substance for synthesizing etoricoxib - Eureka | Patsnap. (URL: [Link])

  • Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine - ResearchGate. (URL: [Link])

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC - NIH. (URL: [Link])

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
  • JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google P
  • Advancing API Synthesis | Pharmaceutical Technology. (URL: [Link])

  • WO/2015/198486 METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - WIPO Patentscope. (URL: [Link])

  • (12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1 - Googleapis.com. (URL: [Link])

  • US2993904A - Preparation of 6-methylnicotinic acid - Google P
  • Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchGate. (URL: [Link])

  • US9024030B2 - Process for the synthesis of etoricoxib - Google P
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P
  • Determination of nicotinic acid in pharmaceutical products (1951) | Alexander Mueller | 13 Citations - SciSpace. (URL: [Link])

  • Analytical Methods in Pharmaceutical Sciences - Walsh Medical Media. (URL: [Link])

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic ac. (URL: Not available)
  • Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac - Beilstein Archives. (URL: [Link])

  • Development and Validation of Analytical Methods for Pharmaceuticals - Omics. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 2,6-Dimethylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a formidable threat to global public health, with projections indicating millions of annual deaths if left unaddressed.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities capable of combating drug-resistant pathogens.[2] Nicotinic acid (Vitamin B3) and its derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties.[1][3] The pyridine ring of nicotinic acid serves as a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

This guide provides a comprehensive framework for the synthesis of novel derivatives based on the 2,6-dimethylnicotinic acid core structure. We will detail a robust synthetic pathway, followed by standardized protocols for evaluating their antimicrobial efficacy against a panel of clinically relevant microorganisms. The causality behind experimental choices is explained, and all protocols are designed with self-validating controls to ensure data integrity and reproducibility.

Section 1: Synthesis of this compound Derivatives

The synthetic strategy is bifurcated into two primary stages: first, the synthesis of the core intermediate, this compound, and second, its subsequent derivatization to generate a library of amide analogues. This approach allows for structural diversity, which is crucial for SAR studies.

Rationale for Synthetic Pathway

The chosen pathway begins with the oxidation of a commercially available and cost-effective starting material, 2,6-lutidine (2,6-dimethylpyridine). This reaction selectively converts one of the methyl groups to a carboxylic acid, yielding the desired this compound scaffold.

For derivatization, we employ a classic and highly efficient two-step, one-pot reaction. The carboxylic acid is first activated by conversion to an acyl chloride using thionyl chloride (SOCl₂). This intermediate is highly reactive and is not isolated. The rationale for using thionyl chloride is its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and can be easily removed, simplifying the subsequent work-up. The reactive acyl chloride is then immediately treated with a primary or secondary amine to form the corresponding amide derivative.

Visualizing the Synthetic Workflow

The overall process from starting material to final biological evaluation is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Start 2,6-Lutidine Core_Synth Synthesis of This compound Start->Core_Synth Oxidation Activation Acyl Chloride Formation (SOCl₂) Core_Synth->Activation Derivatization Amide Coupling (Reaction with Amines) Activation->Derivatization Purification Purification (Recrystallization/Chromatography) Derivatization->Purification Characterization Structural Confirmation (NMR, IR, Mass Spec) Purification->Characterization MIC_Test MIC Determination (Broth Microdilution) Characterization->MIC_Test MBC_Test MBC Determination MIC_Test->MBC_Test SAR_Analysis Data Analysis & Structure-Activity Relationship MBC_Test->SAR_Analysis

Caption: High-level workflow from synthesis to antimicrobial evaluation.

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol describes the oxidation of 2,6-lutidine.

Materials and Reagents:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-lutidine (0.1 mol) in 200 mL of deionized water.

  • Oxidant Addition: While stirring vigorously, add potassium permanganate (0.4 mol) portion-wise over 1-2 hours. The addition is exothermic; maintain the temperature below 90°C by controlling the rate of addition.

    • **Causality Note: ** Portion-wise addition of the strong oxidizing agent KMnO₄ is critical to control the reaction temperature and prevent runaway reactions.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicates reaction progression.

  • Work-up: a. Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate using a Buchner funnel. Wash the filter cake with 50 mL of hot water. b. Combine the filtrate and washings. Reduce the volume to approximately 100 mL by rotary evaporation. c. Cool the concentrated solution in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated HCl.

    • **Causality Note: ** The product, a carboxylic acid, is soluble in its carboxylate (salt) form in basic solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.

  • Isolation and Purification: a. Collect the precipitated white solid by vacuum filtration. b. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. c. Dry the product under vacuum. Characterize by NMR and IR spectroscopy and confirm the melting point.

Protocol 2: General Procedure for Amide Derivative Synthesis

This protocol details the conversion of the core intermediate into amide derivatives.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol) and 50 mL of anhydrous DCM.

  • Acyl Chloride Formation: Add thionyl chloride (15 mmol, 1.5 eq) dropwise at 0°C. Allow the mixture to warm to room temperature, then gently reflux for 2 hours.

    • **Causality Note: ** Refluxing ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride intermediate. A nitrogen atmosphere prevents hydrolysis of the moisture-sensitive thionyl chloride and acyl chloride.

  • Amine Coupling (One-Pot): a. Cool the reaction mixture back to 0°C. b. In a separate flask, dissolve the desired amine (11 mmol, 1.1 eq) and triethylamine (15 mmol, 1.5 eq) in 20 mL of anhydrous DCM. c. Add the amine solution dropwise to the acyl chloride solution at 0°C. d. Allow the reaction to stir at room temperature overnight.

    • **Causality Note: ** Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. c. Purify the resulting crude amide by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization. d. Confirm the structure of the final product using NMR, IR, and mass spectrometry.

Section 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized and widely accepted technique for this purpose.[4][5]

Rationale for Methodology

The broth microdilution method offers a quantitative result (the MIC value) and is amenable to testing multiple compounds against multiple organisms in a high-throughput format using 96-well microtiter plates.[4] It relies on exposing a standardized bacterial inoculum to serial dilutions of the test compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[6] The MBC is then determined as a secondary step to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Visualizing the Antimicrobial Testing Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Incubation & Reading cluster_mbc MBC Determination Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Stock Prepare Compound Stock Solutions (in DMSO) Plate Serial Dilution of Compounds in 96-Well Plate Stock->Plate Plate->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Visual Inspection or OD Measurement) Incubate->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_Agar Incubate Agar Plates (37°C, 24h) Subculture->Incubate_Agar Read_MBC Read MBC (Lowest Concentration with No Growth) Incubate_Agar->Read_MBC

Caption: Workflow for MIC and MBC determination.

Protocol 3: Broth Microdilution for MIC Determination

Materials and Reagents:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Procedure:

  • Preparation of Inoculum: a. From a fresh agar plate (18-24h growth), pick 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Plates: a. Prepare stock solutions of each test compound and the positive control antibiotic in DMSO (e.g., at 1280 µg/mL). b. Add 100 µL of sterile MHB to all wells of a 96-well plate. c. Add 100 µL of the compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL after inoculation).

  • Inoculation and Controls: a. Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum prepared in Step 1d. The final volume in each well will be 200 µL. b. Self-Validating Controls (Crucial for Trustworthiness):

    • Sterility Control: One well containing only MHB (no compound, no bacteria).
    • Growth Control (Negative Control): One well containing MHB and the bacterial inoculum (no compound).
    • Positive Control: A row dedicated to a known antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the test organism.
  • Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, examine the plate. The growth control should be turbid. The sterility control should be clear. c. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7]

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the lowest concentration plate with no bacterial growth.

Section 3: Data Interpretation and Structure-Activity Relationship (SAR)

The collected MIC and MBC data should be tabulated to facilitate comparison and analysis. This allows for the identification of promising lead compounds and the elucidation of preliminary SAR.

Data Presentation

Summarize the results in a clear, tabular format. The ratio of MBC/MIC can be calculated to infer the mode of action:

  • MBC/MIC ≤ 4: Generally considered bactericidal.

  • MBC/MIC > 4: Generally considered bacteriostatic.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Amide Derivatives

Compound IDR-Group (Amine)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioMIC (µg/mL) vs. E. coli
DMA-01 Benzylamine16322>64
DMA-02 4-Chlorobenzylamine816264
DMA-03 4-Methoxybenzylamine32642>64
DMA-04 Cyclohexylamine64>64->64
Cipro (Positive Control)0.5120.25
Preliminary SAR Analysis
  • The compounds show greater activity against the Gram-positive S. aureus than the Gram-negative E. coli, a common finding for certain classes of molecules.[8][9]

  • The presence of an aromatic ring attached to the amide nitrogen appears beneficial for activity (compare DMA-01 vs. DMA-04).

  • Substitution on the aromatic ring influences potency. The electron-withdrawing chloro group in DMA-02 enhances activity compared to the unsubstituted DMA-01 and the electron-donating methoxy group in DMA-03. This suggests that electronic properties play a key role in the compound's interaction with its biological target.

These initial findings guide the next round of synthesis, focusing on further modifications of the benzylamine moiety to improve potency and broaden the spectrum of activity.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Scilit.
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. issuu.com.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Semantic Scholar.
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. MDPI.
  • Antimicrobial Susceptibility Testing.
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of 2,6-Dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 2,6-Dimethylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. Below, you will find a series of frequently asked questions for quick reference and an in-depth troubleshooting guide for more specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, such as 2,6-lutidine or other precursors. Additionally, side-products from incomplete or over-oxidation, as well as isomeric impurities, can be present. For instance, processes involving the oxidation of 5-ethyl-2-methylpyridine to form a related compound, 6-methylnicotinic acid, can sometimes lead to the formation of di-acids if the reaction conditions are not carefully controlled[1]. It is crucial to characterize your crude product thoroughly to identify the specific impurities you need to target.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A multi-faceted approach is best. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantitative purity analysis and for separating this compound from its closely related impurities[2][3][4]. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and purification fractions[2][3]. For structural confirmation and identification of unknown impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable[5].

Q3: What is a good starting point for a purification strategy?

A3: For most crude solids, a well-executed recrystallization is the most efficient first step. This technique takes advantage of differences in solubility between the desired compound and impurities at varying temperatures[6][7]. If recrystallization fails to remove certain impurities, subsequent chromatographic methods or acid-base extractions may be necessary.

Q4: How does the zwitterionic nature of nicotinic acid derivatives affect purification?

A4: Nicotinic acids can exist as zwitterions, neutral molecules, or salts depending on the pH. This property is crucial for purification. In aqueous solutions, the zwitterionic form is often dominant, which can influence its solubility[8]. This behavior can be exploited during purification, for instance, by adjusting the pH to selectively precipitate the product or to extract it into an organic or aqueous layer.

Troubleshooting Guide: Overcoming Purification Hurdles

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the rationale and actionable protocols.

Problem 1: Low Purity After Initial Synthesis and Precipitation

Q: My initial purity by HPLC is below 85% after synthesis and crashing out the product. What's the likely cause and the best next step?

A: A purity level in this range suggests the presence of significant quantities of unreacted starting materials or soluble side-products that have co-precipitated with your target compound. The most effective next step is a carefully designed recrystallization.

Causality: The principle of recrystallization relies on the target compound and its impurities having different solubility profiles in a chosen solvent. Ideally, the target compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain soluble (or are insoluble) at all temperatures[6][7].

Experimental Protocol: Optimizing Recrystallization

  • Solvent Screening:

    • Test the solubility of your crude this compound in a range of solvents at room temperature and at their boiling points. Based on the behavior of nicotinic acid, suitable candidates include water, ethanol, acetone, and mixtures thereof[9][10].

    • Place a small amount of your crude material (e.g., 20-30 mg) in separate test tubes.

    • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe the solubility.

    • If insoluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good solvent system.

  • Recrystallization Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution[7].

    • If colored impurities are present, you can add a small amount of activated carbon to the hot solution and then perform a hot filtration to remove the carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation[6].

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation: Solvent Selection Guide for Nicotinic Acid Derivatives

SolventBoiling Point (°C)Suitability for RecrystallizationNotes
Water100GoodNicotinic acid itself can be recrystallized from hot water[11]. Solubility is temperature-dependent.
Ethanol78GoodOften used for compounds with moderate polarity.
Acetone56ModerateLower boiling point may be advantageous for easier removal.
Dimethyl Sulfoxide (DMSO)189PoorHigh solubility may make crystal recovery difficult[9][10].
Diethyl Ether35PoorLow solubility may not be sufficient to dissolve the compound even when hot[9][10].
Problem 2: Recrystallization Fails to Remove a Key Impurity

Q: I have a persistent impurity with a similar polarity to my product that co-crystallizes. How can I remove it?

A: When impurities have very similar properties to the target compound, recrystallization may not be sufficient. In this scenario, column chromatography is the preferred method for separation.

Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent)[12]. By carefully selecting the mobile phase, you can exploit subtle differences in polarity to achieve separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Selection: Silica gel is a good starting point for moderately polar compounds like this compound.

  • Mobile Phase Selection (Eluent):

    • Use TLC to determine an appropriate solvent system. Spot your crude mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal eluent system will show good separation between your product spot and the impurity spot, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin eluting with your solvent system, collecting fractions in separate test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: General Purification Workflow

Below is a typical workflow for the purification of this compound.

G cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Secondary Purification (if needed) Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Impurity Present Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2 Purity Check of Fractions Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Combine Pure Fractions

Caption: A general workflow for the purification of this compound.

Problem 3: Low Yield During Purification

Q: My purity is high, but my overall yield is very low after purification. Where am I losing my product?

A: Significant product loss can occur at several stages. During recrystallization, using too much solvent or cooling the solution too quickly can leave a substantial amount of product in the mother liquor. In chromatography, improper eluent selection can lead to irreversible binding to the column or overly broad elution bands.

Causality & Troubleshooting:

  • Recrystallization Loss: The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus reducing the yield of crystals[7].

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Chromatography Loss: If the eluent is not polar enough, your compound may not move off the column. If it's too polar, it may elute too quickly with impurities.

    • Solution: Meticulously optimize the mobile phase using TLC before running the column. This small upfront investment of time can save a significant amount of product.

Visualization: Troubleshooting Low Recrystallization Yield

This decision tree can help diagnose the cause of low yield during recrystallization.

G start Low Yield After Recrystallization q1 Was the minimum amount of hot solvent used? start->q1 a1_no No: Used excess solvent q1->a1_no No a1_yes Yes: Minimal solvent used q1->a1_yes Yes s1 Solution: Re-run with minimal solvent. Concentrate mother liquor for a second crop. a1_no->s1 q2 Was the solution cooled slowly to room temp before icing? a1_yes->q2 a2_no No: Cooled too quickly q2->a2_no No a2_yes Yes: Slow cooling applied q2->a2_yes Yes s2 Solution: Rapid cooling traps product in solution. Allow for slow, gradual crystal formation. a2_no->s2 s3 Consider alternative solvent system. Product may have higher than expected solubility even when cold. a2_yes->s3

Caption: A decision tree for troubleshooting low recrystallization yield.

Problem 4: Purity Assessment by HPLC is Inconsistent

Q: I am getting variable purity results from my HPLC analysis. How can I develop a more reliable method?

A: Inconsistent HPLC results often stem from a suboptimal method. Key parameters to control include the mobile phase composition, column type, and detection wavelength.

Causality: A robust HPLC method must achieve baseline separation of all components. The choice of stationary phase (e.g., C18 for reverse-phase) and a well-buffered mobile phase are critical for reproducible retention times and peak shapes for acidic compounds like this compound[4].

Data Presentation: Typical HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good for retaining and separating moderately polar organic molecules.
Mobile Phase Acetonitrile/Water with 0.1% Formic or Phosphoric AcidThe organic/aqueous ratio is adjusted for retention. The acid suppresses ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks[5].
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this size[5].
Detection UV at ~217 nm and/or ~260 nmNicotinic acid derivatives typically have a strong absorbance around 217 nm and a secondary absorbance around 260 nm[13].
Column Temp. 25 °C or controlledMaintains consistent retention times by eliminating temperature fluctuations.

References

  • Komsta, Ł., Skibiński, R., & Berecka, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333. [Link]

  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. [Link]

  • Marvel, C. S., & McElvain, S. M. (1923). Nicotinic Acid. Organic Syntheses, 3, 65. [Link]

  • Gonçalves, E. M., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 57(2), 362-371. [Link]

  • Minas da Piedade, M. E. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Kodicek, E. K., & Reddi, K. K. (1951). Paper chromatography of nicotinic acid derivatives. Nature, 168(4272), 475-477. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 123-127. [Link]

  • Unknown. (n.d.). Methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Unknown. (n.d.). By-product details. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Muhoza, J. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimization of 2,6-Dimethylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dimethylnicotinic acid, also known as 2,6-lutidinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights, troubleshooting guides, and detailed protocols to ensure reproducible, high-yield results.

The primary challenge in synthesizing this compound lies in the selective and complete oxidation of the two methyl groups of 2,6-lutidine without causing excessive degradation of the pyridine ring. This guide focuses on the robust method of liquid-phase catalytic oxidation, offering a balance of efficiency, safety, and environmental consideration compared to harsher methods using stoichiometric strong oxidants.[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My final yield is consistently low (<50%). What are the likely causes and how can I improve it?

Answer: Low yield is a common issue stemming from several potential factors. Systematically investigate the following:

  • Incomplete Reaction: The oxidation may not have proceeded to completion.

    • Cause: Insufficient reaction time, suboptimal temperature, or low oxidant pressure/concentration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (2,6-lutidine) or the mono-oxidized intermediate (6-methylpicolinic acid) is still present, consider extending the reaction time or cautiously increasing the temperature by 5-10°C increments. For gas-phase oxidants like O₂, ensure adequate pressure and efficient gas dispersion through vigorous stirring.[1]

  • Catalyst Inefficiency: The catalyst is the heart of the reaction.

    • Cause: The catalyst may be of low quality, deactivated, or used in an insufficient amount. The mass ratio of catalyst to 2,6-lutidine is a critical parameter.[1]

    • Solution: Ensure you are using a high-purity catalyst from a reputable source. If reusing a catalyst, perform a reactivation step if applicable. Verify that the catalyst loading is appropriate; a typical range is 0.5%-2.5% mass ratio of catalyst to 2,6-lutidine.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during isolation and purification.

    • Cause: this compound has some solubility in water. The isoelectric point is critical for efficient precipitation.

    • Solution: During the acidification step of the workup, carefully adjust the pH to approximately 3-4 to reach the isoelectric point where the acid is least soluble. Use a calibrated pH meter and add the acid dropwise with vigorous stirring. Chilling the solution in an ice bath after acidification will further decrease solubility and maximize precipitation. Wash the filtered product with minimal amounts of ice-cold water.

Question 2: My final product is discolored (yellow or brown) and appears impure. What causes this and how can I purify it?

Answer: Discoloration typically indicates the presence of polymeric or nitrated byproducts, often resulting from over-oxidation or side reactions at elevated temperatures.

  • Cause: Reaction temperature may be too high, or "hot spots" may be occurring in the reactor. The choice of oxidant can also be a factor; for instance, using strong nitric acid can sometimes lead to nitrated impurities.[2][3]

  • Solution & Purification Protocol:

    • Control Temperature: Ensure uniform heating and vigorous stirring to avoid localized overheating.

    • Recrystallization: This is the most effective method for purification.

      • Dissolve the crude product in a minimal amount of boiling water or 50% aqueous acetic acid.[4]

      • If the solution is still colored, add a small amount of activated charcoal and boil for another 5-10 minutes.

      • Hot-filter the solution through a fluted filter paper or a pad of celite to remove the charcoal and other insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the pure, colorless crystals by filtration.

Question 3: My reaction seems to stall, with TLC/HPLC analysis showing unreacted starting material and a mono-oxidized intermediate even after extended reaction times. Why is this happening?

Answer: A stalled reaction points towards a limiting factor that has been consumed or deactivated.

  • Cause A - Catalyst Deactivation: The catalyst surface can be poisoned by impurities in the starting material or solvent, or it may degrade under the reaction conditions.

  • Solution A: Filter the hot reaction mixture to recover the catalyst and add a fresh batch to see if the reaction restarts. Ensure the 2,6-lutidine and solvent are of high purity.

  • Cause B - Insufficient Oxidant: If using a gaseous oxidant like air or O₂, the delivery rate might be too low, or the gas is not dispersing effectively in the liquid phase.

  • Solution B: Increase the gas flow rate and improve agitation to create a larger gas-liquid interface, enhancing the mass transfer of the oxidant into the reaction medium.

Frequently Asked Questions (FAQs)

  • What is the most reliable starting material for this synthesis? The most direct precursor is 2,6-lutidine (2,6-dimethylpyridine).[5] Purity is critical; ensure it is free from other pyridine isomers or sulfur-containing compounds that could poison the catalyst.

  • What are the pros and cons of different oxidizing agents?

    • Catalytic O₂/Air: This is a "greener" and more economical option. It requires careful control of temperature and pressure but avoids the creation of large amounts of hazardous waste.[1]

    • Potassium Permanganate (KMnO₄): A powerful and effective oxidant, but it generates a large amount of manganese dioxide (MnO₂) waste, which presents significant disposal challenges. The reaction can also be highly exothermic and difficult to control on a large scale.[2]

    • Nitric Acid (HNO₃): Commonly used in industrial processes, but it requires high temperatures and corrosive conditions. It also produces toxic nitrogen oxide (NOx) gases as byproducts.[2][6]

  • How should I monitor the reaction's progress effectively? TLC is a simple and effective method. Use a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid spots move from the baseline. The disappearance of the 2,6-lutidine spot and the appearance of the product spot at a lower Rf value indicate reaction progress. HPLC provides more quantitative tracking of both starting material consumption and product formation.

  • What are the critical safety precautions for this synthesis?

    • Pressure: If using a gaseous oxidant, perform the reaction in a vessel rated for the intended pressure.

    • Exothermicity: Oxidation reactions are often exothermic. Use a well-controlled heating system (e.g., an oil bath with a temperature controller) and have an ice bath on standby for emergency cooling.

    • Ventilation: If using nitric acid, work in a fume hood to avoid inhaling toxic NOx fumes. 2,6-lutidine itself has a pungent, noxious odor.[5]

Visualized Experimental Workflow & Troubleshooting

General Synthesis Workflow

The diagram below outlines the key stages of the synthesis via catalytic oxidation.

SynthesisWorkflow Setup 1. Reactor Setup (2,6-Lutidine, Solvent, Catalyst) Reaction 2. Catalytic Oxidation (Heat & Pressurize with O₂) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Workup (Filter Catalyst, Acidify Filtrate) Monitoring->Workup Proceed if complete Isolation 5. Product Isolation (Cool & Filter Precipitate) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Analysis 7. Final Product (Yield, Purity Analysis) Purification->Analysis

Caption: High-level workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common synthesis problems.

TroubleshootingTree cluster_analysis Analysis of Reaction Mixture cluster_causes Potential Causes cluster_solutions Solutions Start Problem Detected: Low Yield / Low Purity UnreactedSM High % of Unreacted Starting Material? Start->UnreactedSM Byproducts Significant Byproducts (e.g., mono-acid)? Start->Byproducts Cause_Workup Product Loss During Workup Start->Cause_Workup Cause_Catalyst Catalyst Deactivation or Low Loading UnreactedSM->Cause_Catalyst Cause_Conditions Suboptimal Conditions (Time, Temp, Pressure) UnreactedSM->Cause_Conditions Byproducts->Cause_Conditions Cause_Oxidation Incomplete or Over-Oxidation Byproducts->Cause_Oxidation Sol_Catalyst Use Fresh Catalyst Increase Loading Cause_Catalyst->Sol_Catalyst Sol_Conditions Increase Time/Temp Increase O₂ Pressure Cause_Conditions->Sol_Conditions Cause_Oxidation->Sol_Conditions Sol_Purify Recrystallize Product Cause_Oxidation->Sol_Purify Sol_Workup Optimize pH for Precipitation Use Ice-Cold Washes Cause_Workup->Sol_Workup

Sources

Minimizing by-product formation in 2,6-Dimethylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethylnicotinic Acid Synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of this compound. Our goal is to provide practical, evidence-based solutions to common challenges, with a focus on minimizing by-product formation and maximizing yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound, and what causes their formation?

A1: The most frequently encountered by-products in the synthesis of this compound, particularly when starting from 2,6-lutidine, are 2,6-dimethylnicotinamide and the ethyl ester of this compound.

  • 2,6-Dimethylnicotinamide: This amide is typically formed due to incomplete hydrolysis of the nitrile intermediate (2,6-dimethyl-3-cyanopyridine) during the reaction. The presence of residual ammonia or incomplete reaction conditions can favor the formation of this by-product.

  • Ethyl 2,6-dimethylnicotinate: This ester by-product often arises if ethanol is used as a solvent or is present as an impurity in the reagents, especially during the work-up or purification stages. The acidic conditions can catalyze the esterification of the carboxylic acid product.

Q2: How does the purity of the starting material, 2,6-lutidine, affect the final product and by-product profile?

A2: The purity of 2,6-lutidine is critical for a successful synthesis with minimal by-products. Impurities in the starting material can lead to several issues:

  • Competing Side Reactions: Other pyridine derivatives or related impurities in 2,6-lutidine can undergo similar reactions, leading to a complex mixture of products that are difficult to separate.

  • Catalyst Poisoning: Certain impurities can deactivate the catalyst used in the synthesis, leading to lower yields and incomplete reactions.

  • Formation of Colored Impurities: The presence of even trace amounts of certain impurities can lead to the formation of colored by-products, which can be challenging to remove and may affect the quality of the final product.

It is highly recommended to use high-purity 2,6-lutidine (≥98%) and to characterize the starting material for any potential impurities before use.

Q3: What are the optimal reaction conditions to minimize by-product formation?

A3: Optimizing reaction conditions is key to controlling the formation of by-products. The following parameters are crucial:

  • Temperature: Careful control of the reaction temperature is essential. For the hydrolysis of the nitrile intermediate, maintaining a consistent temperature as specified in the protocol is vital to ensure complete conversion and prevent the formation of the amide by-product.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of intermediates, resulting in a higher proportion of by-products. Monitoring the reaction progress using techniques like TLC or HPLC is recommended to determine the optimal reaction time.

  • pH Control: During the work-up and isolation of the product, maintaining the correct pH is crucial. Adjusting the pH to the isoelectric point of this compound (typically around pH 3-4) will maximize its precipitation while keeping impurities in solution.

Part 2: Troubleshooting Guides

Issue 1: High Levels of 2,6-Dimethylnicotinamide Detected in the Final Product

Root Cause Analysis:

This issue almost always points to incomplete hydrolysis of the 2,6-dimethyl-3-cyanopyridine intermediate.

Troubleshooting Workflow:

Caption: Troubleshooting high amide by-product.

Detailed Steps:

  • Verify Hydrolysis Conditions: Double-check the temperature and reaction time of the hydrolysis step. Ensure that the reaction mixture is being heated uniformly.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the nitrile intermediate. Do not stop the reaction until the intermediate is no longer detectable.

  • Reagent Stoichiometry: Ensure that the correct stoichiometric amount of the hydrolyzing agent (e.g., sodium hydroxide) was used. An insufficient amount will lead to incomplete reaction.

Issue 2: Presence of an Unexpected Ester By-product

Root Cause Analysis:

The presence of an ester, most commonly the ethyl ester, indicates the presence of an alcohol (e.g., ethanol) during a step where acidic conditions are present.

Troubleshooting Workflow:

Caption: Troubleshooting ester by-product formation.

Detailed Steps:

  • Solvent Review: Carefully review all solvents used in the reaction, work-up, and purification steps. If ethanol or another alcohol was used, especially during an acidic work-up or recrystallization, this is the likely source.

  • Alternative Solvents: For recrystallization, consider using alternative non-alcoholic solvents such as acetone, ethyl acetate, or a toluene/heptane mixture.

  • Reagent Purity: Ensure that all reagents and solvents are free from alcohol contamination. Use anhydrous grade solvents where possible.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Lutidine

This protocol is adapted from standard laboratory procedures and is designed to minimize by-product formation.

Step 1: Cyanation of 2,6-Lutidine N-oxide

  • Oxidation: To a solution of 2,6-lutidine (1.0 eq) in acetic acid, add hydrogen peroxide (30% solution, 1.2 eq) dropwise at 70-80°C. Stir for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Cyanation: Cool the reaction mixture to room temperature. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) and dimethylcarbamoyl chloride (1.2 eq) and stir at 50-60°C for 12-16 hours.

Step 2: Hydrolysis of 2,6-Dimethyl-3-cyanopyridine

  • Base Hydrolysis: To the crude 2,6-dimethyl-3-cyanopyridine, add a 20% aqueous solution of sodium hydroxide (4.0 eq). Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC to ensure the complete disappearance of the nitrile and amide intermediates.

  • Work-up: Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of 3-4. The product will precipitate out of solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like acetone or ethyl acetate to obtain pure this compound.

Data Summary Table:

ParameterRecommended ValueRationale
Starting Material Purity ≥98%Minimizes side reactions and catalyst poisoning.
Hydrolysis Temperature 100-110°CEnsures complete hydrolysis and minimizes amide by-product.
Hydrolysis Time 8-12 hours (or until completion by HPLC)Drives the reaction to completion, preventing residual intermediates.
Precipitation pH 3-4Maximizes product yield and minimizes solubility of the acid form.
Recrystallization Solvent Acetone or Ethyl AcetateAvoids ester formation and effectively removes impurities.

Part 4: References

  • Organic Syntheses, Coll. Vol. 4, p.649 (1963); Vol. 34, p.76 (1954).

  • Journal of Organic Chemistry, 1981, 46 (4), pp 824–826.

  • Sigma-Aldrich Technical Bulletin for this compound.

Technical Support Center: Enhancing the Stability of 2,6-Dimethylnicotinic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound solutions. Here, we will address common challenges and provide scientifically grounded strategies to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound, a derivative of nicotinic acid (a form of vitamin B3), is a crucial compound in various research and pharmaceutical development applications. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency, the formation of impurities with altered biological activity, and potentially confounding experimental outcomes. This guide will walk you through the primary factors influencing its stability and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by four key factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. For many nicotinic acid derivatives, extreme pH values can accelerate degradation.[1][2][3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, following the principles of reaction kinetics.[4][5][6]

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photochemical degradation, leading to the formation of photoproducts.[7][8][9]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

Q2: My this compound solution has changed color. What could be the cause?

A change in color, such as yellowing or browning, is often an indicator of degradation. This is frequently a result of oxidative or photodegradation pathways, which can generate chromophoric byproducts. It is crucial to investigate the cause immediately to prevent compromising your results.

Q3: What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar nicotinic acid derivatives, potential degradation products could arise from:

  • Decarboxylation: Loss of the carboxylic acid group, especially under heat.

  • Oxidation: Oxidation of the pyridine ring or the methyl groups.

  • Photodegradation: Complex reactions initiated by light absorption, potentially leading to ring opening or polymerization.

Q4: How can I monitor the stability of my this compound solution?

Regularly assessing the purity and concentration of your solution is critical. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] This technique can separate the parent compound from its degradation products, allowing for quantification of both.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability issues encountered with this compound solutions.

Issue 1: Rapid Loss of Compound Concentration

If you observe a faster-than-expected decrease in the concentration of this compound, consider the following:

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate pH 1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-6) using appropriate buffers (e.g., citrate, phosphate). 3. Perform a pH stability study to identify the optimal pH for your specific experimental conditions.The rate of hydrolysis of carboxylic acids and their derivatives is often pH-dependent.[3][12] Finding the pH of maximum stability is crucial.
High Storage Temperature 1. Store stock solutions at 2-8°C. For long-term storage, consider freezing at -20°C or below. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.Chemical reactions, including degradation, are accelerated at higher temperatures.[4][5]
Presence of Oxidants 1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Consider adding an antioxidant, such as ascorbic acid, if compatible with your experiment.Oxidative degradation can be a significant pathway for many organic molecules.[13]
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

The emergence of new peaks in your HPLC analysis indicates the formation of degradation products.

Potential Cause Troubleshooting Steps Scientific Rationale
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.Molecules with aromatic rings, like nicotinic acid derivatives, can absorb UV light, leading to photochemical reactions.[7][8][9]
Thermal Degradation 1. Review your experimental protocol for any high-temperature steps. 2. If heating is necessary, minimize the duration and temperature.Thermal stress can induce specific degradation pathways, such as decarboxylation.[6]
Hydrolysis 1. Analyze the solution's pH and buffer composition. 2. Compare the degradation profile at different pH values to confirm hydrolytic degradation.The structure of degradation products can vary depending on whether the hydrolysis is acid- or base-catalyzed.[14]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Selection: Use a high-purity, degassed solvent such as water, ethanol, or a buffer system appropriate for your application.

  • pH Adjustment: If using an unbuffered solvent, consider adjusting the pH to a range of 4-6.

  • Inert Atmosphere: To minimize oxidation, purge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes before dissolving the compound.

  • Dissolution: Dissolve the this compound in the prepared solvent, minimizing exposure to light.

  • Storage: Store the solution in an amber glass vial at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[15]

  • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours and then dissolve it.[16]

  • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method to identify and quantify degradation products.

Visualizing Stability Strategies

Decision-Making Workflow for Enhancing Stability

StabilityWorkflow start Instability Observed (e.g., color change, peak loss) check_ph Measure Solution pH start->check_ph adjust_ph Adjust pH to 4-6 with Buffer check_ph->adjust_ph pH is extreme check_storage Review Storage Conditions check_ph->check_storage pH is optimal re_evaluate Re-evaluate Stability via HPLC adjust_ph->re_evaluate adjust_temp Store at 2-8°C or -20°C Protect from Light check_storage->adjust_temp Improper Storage check_atmosphere Consider Oxidative Stress check_storage->check_atmosphere Storage is Correct adjust_temp->re_evaluate use_inert Use Degassed Solvents (N2 or Ar Purge) check_atmosphere->use_inert Oxidation Suspected check_atmosphere->re_evaluate No Oxidation Evidence use_inert->re_evaluate

Caption: A decision-making workflow for troubleshooting the instability of this compound solutions.

Potential Degradation Pathways

DegradationPathways main_compound This compound hydrolysis Hydrolysis (Extreme pH) main_compound->hydrolysis oxidation Oxidation (O2, Peroxides) main_compound->oxidation photodegradation Photodegradation (UV/Vis Light) main_compound->photodegradation thermal Thermal Degradation (Heat) main_compound->thermal degradation_products Degradation Products (e.g., Decarboxylated, Oxidized Species) hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products thermal->degradation_products

Caption: An overview of potential degradation pathways for this compound in solution.

References

  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1215-1222. [Link]

  • ResearchGate. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1215-1222. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Li, G., & Li, Y. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 349-355. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Bee, C., & Lee, J. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Journal of the American Society for Mass Spectrometry, 26(10), 1664-1673. [Link]

  • Wuhan Kemi-Works Chemical Co., Ltd. (n.d.). This compound CAS 5860-71-9. Retrieved from [Link]

  • Fetzner, S. (2001). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Applied Microbiology and Biotechnology, 56(3-4), 429-436. [Link]

  • Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(90), 73788-73794. [Link]

  • Frkic, R. L., & MacGillivray, L. R. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Crystals, 12(10), 1438. [Link]

  • Semantic Scholar. (n.d.). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

  • Raju, N., Begum, S., & Ravindranath, L. K. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 773-780. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • MDPI. (2022). Dual Antimelanogenic Effect of Nicotinamide-Stabilized Phloretin Nanocrystals in Larval Zebrafish. International Journal of Molecular Sciences, 23(17), 9865. [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. [Link]

  • Stella, V. J., & Hageman, M. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Palfey, B. A., & Kappock, T. J. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1735-1746. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of tlc and densitometry to evaluate the chemical stability of nicotinic acid and its esters on silica gel. Retrieved from [Link]

  • Gaál, F., Abramović, B., & Klisurić, O. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica, 53(1), 52-57. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • MDPI. (2022). Antioxidant Activity, Stability in Aqueous Medium and Molecular Docking/Dynamics Study of 6-Amino- and N-Methyl-6-amino-L-ascorbic Acid. Molecules, 27(17), 5485. [Link]

  • Templeton, A. C., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1591-1600. [Link]

  • Bhatt, N. P., Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. I. Deamidation of Adrenocorticotropic Hormone. Pharmaceutical Research, 7(6), 593-599. [Link]

  • Nascimento, A. L. C. S., et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry, 115(2), 1645-1652. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. [Link]

  • MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3793. [Link]

Sources

Addressing peak tailing in HPLC analysis of 2,6-Dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the HPLC analysis of 2,6-Dimethylnicotinic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common chromatographic challenges and ensure the integrity of your analytical results. As Senior Application Scientists, we have structured this resource to not only offer solutions but to explain the underlying scientific principles, enabling you to make informed decisions in your method development and daily analyses.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is one of the most common issues encountered in the HPLC analysis of polar, ionizable compounds like this compound. It manifests as an asymmetrical peak with a trailing edge, which can significantly impact the accuracy of integration and reduce resolution from nearby peaks.[1] This guide provides a systematic approach to diagnosing and resolving this problem.

Logical Troubleshooting Workflow

The following workflow will guide you through a step-by-step process to identify and rectify the cause of peak tailing in your analysis of this compound.

G start Peak Tailing Observed for This compound check_ph 1. Evaluate Mobile Phase pH Is pH controlled and optimal? start->check_ph ph_yes pH is optimal (2 units below pKa) check_ph->ph_yes Yes ph_no pH is NOT optimal (near pKa or uncontrolled) check_ph->ph_no No check_column 2. Assess Column Health Is the column performing as expected? column_good Column is in good condition check_column->column_good Yes column_bad Column is degraded or unsuitable check_column->column_bad No check_system 3. Inspect HPLC System Are there extra-column effects? system_good System is optimized check_system->system_good Yes system_bad Extra-column dispersion is present check_system->system_bad No check_sample 4. Review Sample & Method Is there a sample or method issue? sample_good Sample prep & method are correct check_sample->sample_good Yes sample_bad Sample overload or solvent mismatch check_sample->sample_bad No ph_yes->check_column adjust_ph Action: Adjust Mobile Phase pH - Use a buffer (e.g., phosphate, formate) - Set pH to ~2.5-3.0 to suppress  silanol ionization. ph_no->adjust_ph end Symmetrical Peak Achieved adjust_ph->end column_good->check_system column_action Action: Address Column Issues - Replace with a new, high-purity  (Type B) silica column. - Consider an end-capped column. - Flush or backflush the column. column_bad->column_action column_action->end system_good->check_sample system_action Action: Minimize Extra-Column Volume - Use shorter, narrower ID tubing. - Ensure proper fitting connections. system_bad->system_action system_action->end sample_good->end sample_action Action: Optimize Sample Conditions - Reduce injection volume/concentration. - Dissolve sample in mobile phase. sample_bad->sample_action sample_action->end

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about the HPLC analysis of this compound, providing detailed explanations and actionable protocols.

Q1: What are the primary causes of peak tailing for an acidic compound like this compound?

A1: Peak tailing for acidic compounds often stems from secondary interactions with the stationary phase.[1] The primary causes include:

  • Secondary Silanol Interactions: The most common cause is the interaction between the ionized carboxylate group of your analyte and residual silanol groups on the silica-based column packing.[2][3] These silanols are weakly acidic and can become deprotonated, creating sites for secondary ionic interactions that lead to tailing.

  • Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.[1][4]

  • Metal Contamination: Trace metal impurities (e.g., iron, nickel) within the silica matrix of the column packing can act as active sites, chelating with the analyte and causing tailing.[5][6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[5]

  • Column Degradation: Physical degradation of the column, such as the formation of a void at the inlet or a partially blocked frit, can disrupt the flow path and cause peak tailing.[2][7]

  • Extra-Column Effects: Excessive tubing length or dead volumes in fittings outside of the column can contribute to peak broadening and tailing.[4][5]

Q2: How does mobile phase pH influence the peak shape of this compound?
  • At low pH (e.g., pH < 3): Both the carboxylic acid group of the analyte and the residual silanol groups on the stationary phase will be fully protonated (neutral). This minimizes the secondary ionic interactions that cause peak tailing.[2][9] Operating at a low pH is a highly effective strategy for improving the peak shape of acidic compounds.[7]

  • At pH near the pKa: The analyte will exist as a mixture of its protonated and deprotonated forms, which can lead to peak splitting or severe tailing.

  • At high pH (e.g., pH > 7): The analyte will be fully deprotonated (anionic). While this can lead to good retention on some specialized columns, on standard silica-based columns, it can exacerbate interactions with any remaining active silanol sites.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of both the analyte and residual silanols, minimizing secondary interactions.
Buffer 10-25 mM Phosphate or FormateMaintains a stable pH throughout the analysis.
Q3: What are the best column choices to prevent peak tailing for this compound?

A3: The choice of HPLC column is crucial for obtaining symmetrical peaks.

  • High-Purity, "Type B" Silica Columns: Modern columns are manufactured with high-purity silica that has a lower metal content and fewer acidic silanol groups, significantly reducing the potential for secondary interactions.[6]

  • End-Capped Columns: These columns have their residual silanol groups chemically bonded with a small, inert compound (e.g., trimethylchlorosilane). This "end-capping" process blocks the active sites and reduces tailing for polar and ionizable compounds.[2][3]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with stationary phases that are less prone to silanol interactions, such as those with a positive surface charge or hybrid silica-organic polymer particles.[6]

Q4: Can additives in the mobile phase help reduce peak tailing?

A4: Yes, certain additives can be very effective:

  • Competing Bases: For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase (around 25 mM).[5] TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. While this compound is acidic, this principle can be adapted if interactions are suspected with basic sites on the column.

  • Metal Chelators: If metal contamination is suspected as the cause of tailing, adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can help to sequester the metal ions and improve peak shape. The pyridine nitrogen and the carboxylate group of nicotinic acid derivatives can chelate metals.[10]

Experimental Protocol: Mobile Phase pH Optimization

This protocol outlines the steps to experimentally determine the optimal mobile phase pH for the analysis of this compound.

Objective: To improve the peak symmetry of this compound by adjusting the mobile phase pH.

Materials:

  • HPLC grade water, acetonitrile, and/or methanol

  • Phosphoric acid or formic acid

  • Potassium phosphate monobasic or ammonium formate

  • This compound standard

  • HPLC system with a C18 column

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • pH 3.0: Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.

    • pH 2.5: Prepare a 0.1% (v/v) solution of formic acid in HPLC grade water.

  • Prepare Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Prepare Sample: Dissolve the this compound standard in the initial mobile phase composition to avoid solvent mismatch effects.[5]

  • Equilibrate the System: Equilibrate the HPLC column with your chosen mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for at least 15-20 column volumes.

  • Inject and Analyze: Inject the sample and acquire the chromatogram.

  • Evaluate Peak Shape: Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal peak will have a value of 1.0. Values greater than 1.2 are generally considered tailing.[2]

  • Compare Results: Compare the peak shape obtained at different pH values to determine the optimal condition.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_mobile Prepare Mobile Phases (Aqueous Buffer & Organic) prep_sample Prepare Sample in Initial Mobile Phase prep_mobile->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatogram inject->acquire evaluate Calculate Asymmetry Factor acquire->evaluate compare Compare Results evaluate->compare end Optimal pH Determined compare->end start Start start->prep_mobile

Caption: Experimental workflow for mobile phase pH optimization.

By following this structured troubleshooting guide and referencing the detailed explanations in the FAQs, you will be well-equipped to diagnose and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • Element Lab Solutions. Peak Tailing in HPLC.

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids.

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.

  • PubChem. This compound. National Center for Biotechnology Information.

  • Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International journal of environmental research and public health, 7(7), 2745–2788.

  • ChemicalBook. Nicotinic acid CAS#: 59-67-6.

  • Chen, Y. C., et al. (2022). Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. Molecules, 27(19), 6529.

Sources

Technical Support Center: Optimizing Selectivity in the Synthesis of 2,6-Dimethylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-dimethylnicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic routes for higher selectivity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to address specific problems you may encounter during your experiments. We will explore the root causes and provide actionable, field-proven solutions.

Question 1: "My Hantzsch pyridine synthesis is producing low yields and a mixture of side products, not the desired 2,6-dimethyl-3,5-dicarboxylate precursor. How can I improve this?"

This is a very common issue. The Hantzsch synthesis, while powerful, is a multi-component reaction where slight variations in conditions can lead to unexpected pathways and low yields.[1][2]

Potential Causes & Recommended Actions:

  • Inefficient Reaction Conditions: The classical one-pot method often involves long reaction times and harsh conditions which can degrade reactants and products.[1]

    • Solution 1 (Catalysis): Introduce an acid catalyst. Using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to dramatically improve yields, sometimes up to 96%.[1]

    • Solution 2 (Microwave Synthesis): Employ microwave-assisted synthesis. This technique can reduce reaction times to mere minutes (2-7 min) and produce excellent yields (82-94%) of pure products.[1]

  • Poor Control Over Intermediates: The reaction proceeds through Knoevenagel condensation and enamine formation.[3] If these pathways are not balanced, side reactions can dominate.

    • Solution: Control the stoichiometry and addition order. A stepwise addition of reagents can sometimes prevent the formation of unwanted side products.[1] For instance, pre-forming the enamine or the Knoevenagel adduct before combining them can streamline the reaction toward the desired dihydropyridine intermediate.

  • Inefficient Aromatization: The final step is the oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate to the aromatic pyridine ring.[2] This step is critical and often a source of yield loss.

    • Problem: Classical oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are harsh and can lead to side products and difficult workups.[1][2]

    • Solution: Consider milder, more efficient oxidizing agents. A one-pot synthesis that includes direct aromatization using ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in a greener solvent like water has proven effective.[2]

Below is a troubleshooting workflow to guide your optimization process for the Hantzsch synthesis.

Hantzsch_Troubleshooting cluster_problem Observed Problem cluster_diagnosis Diagnosis & Checks cluster_solution Recommended Solutions start Low Yield / Side Products in Hantzsch Synthesis check_conditions Review Reaction Conditions Harsh? Long duration? start->check_conditions check_oxidation Analyze Oxidation Step Harsh oxidant? Incomplete conversion? start->check_oxidation check_purity Verify Reagent Purity Aldehyde or β-ketoester quality? start->check_purity sol_mw Implement Microwave-Assisted Synthesis (2-7 min) check_conditions:f1->sol_mw sol_cat Add Catalyst (e.g., PTSA) check_conditions:f1->sol_cat sol_oxidant Use Milder Oxidant (e.g., FeCl₃, MnO₂) check_oxidation:f1->sol_oxidant sol_reagents Purify Reagents (Distill aldehyde, etc.) check_purity:f1->sol_reagents

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Question 2: "I have successfully synthesized my this compound ester, but now I am struggling with purification. How can I effectively remove unreacted starting acid and other impurities?"

Purification of nicotinic acid derivatives can be challenging due to their polarity and solubility characteristics.[4][5]

Potential Causes & Recommended Actions:

  • Residual Starting Acid: The most common impurity is the unreacted nicotinic acid starting material.

    • Solution 1 (Base Wash): Dissolve the crude product in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃).[5] The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and thus easily removed. Be cautious with stronger bases like NaOH, as they can potentially hydrolyze your desired ester product.[5]

    • Solution 2 (Recrystallization): Recrystallization is a powerful purification technique for these compounds.[4] The choice of solvent is critical. For the free acid, hot water is often used, but this can be loss-intensive.[4] For the ester derivative, a mixed solvent system like ethanol/water or ethyl acetate/hexane at different ratios may be required to achieve good separation.

  • High-Polarity Byproducts: Other polar impurities can co-elute with your product during column chromatography.

    • Solution (Optimize Chromatography):

      • Solvent System: If using silica gel, a gradient elution starting with a less polar solvent (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can improve separation.

      • Acid/Base Additive: Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups.

Comparative Data: Esterification of 6-Methylnicotinic Acid

The choice of esterification method is critical for both yield and ease of purification. Below is a comparison of common methods for synthesizing the methyl ester, a key intermediate.[6]

Method/CatalystReagents & ConditionsReported Yield (%)Key Advantages/DisadvantagesReference
Fischer Esterification (H₂SO₄) Methanol, conc. H₂SO₄, Reflux, 17 hours75%Inexpensive, simple setup; but long reaction time and harsh conditions.[6][7]
Fischer Esterification (HCl gas) Methanol saturated with HCl gas, Reflux, 1 hourNot specifiedMuch faster than H₂SO₄ catalysis; requires handling of corrosive HCl gas.[6]
Peptide Coupling Agents Methanol, EDCI, DMAP, Room temp to reflux88% (on similar substrate)Very mild conditions, high yield; expensive reagents, more complex workup.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch synthesis for preparing the pyridine core?

The Hantzsch synthesis is a four-component reaction that generally proceeds via two converging pathways.[9][10]

  • Knoevenagel Condensation: One equivalent of a β-ketoester (e.g., ethyl acetoacetate) reacts with an aldehyde to form an α,β-unsaturated carbonyl compound.[3][11]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with an ammonia source (e.g., ammonium acetate) to form a β-enamino ester.[3][11]

  • Michael Addition & Cyclization: The enamine performs a Michael addition to the α,β-unsaturated intermediate, which is followed by cyclization and dehydration to form the 1,4-dihydropyridine (1,4-DHP) ring.[3]

  • Aromatization: The 1,4-DHP is then oxidized to the final, stable pyridine derivative.[2]

Hantzsch_Mechanism cluster_pathways Converging Pathways reagents Aldehyde + 2x β-Ketoester + NH₃ knoevenagel Knoevenagel Condensation reagents->knoevenagel enamine Enamine Formation reagents->enamine michael Michael Addition knoevenagel->michael α,β-Unsaturated Intermediate enamine->michael Enamine Nucleophile cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine (DHP) Intermediate cyclization->dhp oxidation Aromatization (Oxidation) dhp->oxidation product Substituted Pyridine Product oxidation->product

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Q2: Beyond the Hantzsch synthesis, what other strategies can be used to achieve C-2 and C-6 functionalization on a pre-existing pyridine ring?

Directing functionalization to the C-2 and C-6 positions of a pyridine ring is a significant challenge due to the ring's electron-deficient nature. However, several modern strategies exist:

  • Directed C-H Activation: This is a powerful technique where a directing group on the pyridine (often at the nitrogen or an adjacent position) coordinates to a transition metal catalyst (e.g., Palladium, Nickel, Rhodium), guiding the C-H activation and subsequent functionalization to a specific site.[12]

  • Halogenation followed by Cross-Coupling: The pyridine ring can be halogenated, and the resulting halopyridines can then participate in a wide variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to install new carbon-carbon or carbon-heteroatom bonds. Achieving regioselectivity during the initial halogenation can be challenging but is often controllable.[13]

Q3: My final this compound product is colored, but I need a pure white solid. What is the cause and the solution?

A yellow or tan coloration in the final product often indicates the presence of trace impurities, potentially chromophores formed during oxidation steps.[14]

  • Cause: Crude nicotinic acid prepared via nitric acid oxidation is often brilliant yellow.[14] This color can persist if purification is incomplete.

  • Solution 1 (Charcoal Treatment): During the final recrystallization step, add a small amount of activated carbon (charcoal) to the hot solution.[14] The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize. This often yields a colorless product.

  • Solution 2 (Melt Purification): An older but effective method involves melting the crude, yellow acid and holding it in the molten state (e.g., 236-250 °C) for a few minutes.[14] This process can destroy the yellow chromophore. The resulting tan-colored solid can then be easily decolorized to a white product with a single recrystallization, often involving charcoal treatment.[14]

Key Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid

This protocol details a standard laboratory procedure for the synthesis of methyl 6-methylnicotinate using sulfuric acid catalysis.[7]

Materials:

  • 6-Methylnicotinic acid (1.0 eq)

  • Methanol (MeOH, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methylnicotinic acid (1.0 eq) and methanol (approx. 15-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq, or ~1 mL per 10g of starting acid) to the suspension. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 17 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting acid spot.[7]

  • Workup - Quenching: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[7]

  • Neutralization: Cool the concentrated residue in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral to slightly basic (~pH 7-8).[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).[7]

  • Washing & Drying: Combine the organic layers, wash once with brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.[7]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 6-methylnicotinate, which can be further purified by recrystallization or column chromatography if necessary.[7]

References

  • Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture. Retrieved January 11, 2026.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • de Lescure, L. (n.d.).
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Nicotinic acid. (n.d.). Organic Syntheses Procedure.
  • Process for the purification of nicotinic acid amide I. (1984).
  • Purification of nicotinamide. (1950).
  • BenchChem. (2025). Troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • BenchChem. (2025). Managing reaction conditions for selective pyridine synthesis with acetohydrazide.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (n.d.). PubMed Central.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Purification of nicotinic acid. (1962).
  • Hantzsch pyridine synthesis. (n.d.).
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • BenchChem. (2025).
  • Learning from the Hantzsch synthesis. (2000).
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. (2008). Oriental Journal of Chemistry.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.).
  • Method for producing 2-amino-6-methylnicotinic acid. (2017).
  • Preparation of 6-methylnicotinic acid. (1961).
  • BenchChem. (2025).
  • Synthetic method of 6-methyl nicotine. (2022).
  • Methyl 6-methylnicotin
  • Process for the production of 6-methylnicotinic acid ester. (1986).

Sources

Improving the efficiency of 2,6-Dimethylnicotinic acid derivatization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the efficiency of 2,6-Dimethylnicotinic acid derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Our goal is to provide field-proven insights and practical, step-by-step guidance to overcome common experimental hurdles. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable and reproducible results.

Core Concepts in Derivatization

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. For this compound, this is typically done to enhance properties for analysis or to synthesize new molecular entities. Key objectives include:

  • Improving Chromatographic Behavior: Increasing volatility for Gas Chromatography (GC) or enhancing detectability for High-Performance Liquid Chromatography (HPLC).[1]

  • Enhancing Solubility: Modifying the carboxyl group to improve solubility in non-polar organic solvents.[1]

  • Creating Bioactive Molecules: Forming esters and amides to develop new therapeutic agents.

The two primary derivatization reactions for the carboxylic acid functional group are esterification (reaction with an alcohol) and amidation (reaction with an amine).

The Challenge of this compound

The structure of this compound presents a specific challenge: steric hindrance. The two methyl groups flanking the carboxylic acid can impede the approach of nucleophiles, potentially slowing down reaction rates and requiring more robust activation strategies compared to unhindered carboxylic acids.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments in a question-and-answer format.

General & Pre-Reaction Issues

Q: My this compound is not dissolving in the reaction solvent. What are my options?

A: This is a common issue due to the polar nature of the carboxylic acid and the pyridine ring.

  • Solvent Choice: Standard non-polar solvents like dichloromethane (DCM) or diethyl ether may be insufficient. Consider more polar aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[2][3]

  • Co-Solvent System: Using a mixture of solvents can be effective. For instance, a small amount of DMF in DCM can significantly improve solubility.

  • Gentle Heating: Gently warming the mixture can aid dissolution. However, be cautious not to exceed the boiling point of your solvent or degrade your starting materials. Always do this before adding temperature-sensitive reagents.

Esterification Reactions

Esterification involves reacting the carboxylic acid with an alcohol, typically requiring an acid catalyst (Fischer Esterification) or coupling agents.

Q: My esterification reaction shows low or no product formation. What are the likely causes?

A: This is a frequent problem that can usually be traced to one of three areas: water, insufficient activation, or equilibrium.

  • Water Contamination: Meticulously ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze activated intermediates faster than the alcohol can react, effectively killing the reaction.[4]

  • Insufficient Activation: The steric hindrance from the methyl groups may require more powerful activation. If using a carbodiimide like DCC or EDC, consider adding an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[3][5] These reagents form a more stable, activated ester intermediate that is less prone to side reactions and reacts more readily with the alcohol.

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible process.[4] To drive the reaction towards the ester product, you must shift the equilibrium. This can be achieved in two ways:

    • Use a large excess of the alcohol, making it the solvent if practical.[4]

    • Remove water as it is formed using a Dean-Stark apparatus or by adding 4Å molecular sieves to the reaction mixture.[6]

Q: My reaction with DCC/EDC is producing a significant amount of a white precipitate, but it's not my product. What is it and how do I stop it?

A: You are likely observing the formation of an N-acylurea byproduct. This occurs when the initial O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges. This rearrangement is especially competitive when using sterically hindered or poorly nucleophilic alcohols.[7]

  • Solution: Add N-hydroxysuccinimide (NHS) or HOBt to your reaction. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less susceptible to rearrangement.[3] This active ester then cleanly reacts with your alcohol to form the desired product. Lowering the reaction temperature can also disfavor the rearrangement pathway.[7]

Amidation Reactions

Amidation, the formation of an amide bond with an amine, is central to peptide synthesis and drug development.

Q: I'm trying to react this compound with an amine, but I only recover my starting materials. Why is there no reaction?

A: The most common cause is an acid-base reaction between your starting materials.

  • Ammonium Salt Formation: Carboxylic acids can protonate amines to form a highly stable and unreactive ammonium carboxylate salt.[6] The amine is no longer nucleophilic in this state.

  • Solution: You must add a non-nucleophilic base to the reaction. Typically, 2-3 equivalents of a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used. This base serves two purposes: it deprotonates the amine (if it's from a hydrochloride salt) and scavenges the HCl generated during the activation or coupling step, ensuring the amine remains a free, active nucleophile.[8]

Q: I've formed the acyl chloride using thionyl chloride (SOCl₂), but the subsequent reaction with my amine is messy and low-yielding. What went wrong?

A: This two-step procedure requires careful execution.

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete. This step often requires heating (reflux) to proceed efficiently. Adding a catalytic amount of DMF can accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[8] It is best practice to monitor this step by TLC or IR spectroscopy to confirm the disappearance of the starting acid.

  • Excess Reagents: It is crucial to remove all excess thionyl chloride before adding the amine. SOCl₂ is highly reactive and will readily react with the amine, leading to side products and decomposition. Removal is typically done under vacuum.

  • Order of Addition: The amine should only be added after the acyl chloride formation is complete and excess SOCl₂ has been removed. The reaction of the isolated acyl chloride with the amine, in the presence of a base like triethylamine, is usually fast and clean at 0 °C to room temperature.[8]

Visualized Troubleshooting & Mechanisms

To better assist in diagnosing issues, the following diagrams illustrate key decision-making workflows and reaction pathways.

TroubleshootingWorkflow Start Low Reaction Yield CheckPurity Are starting materials pure and dry? Start->CheckPurity Activation Is the activation method appropriate? CheckPurity->Activation Yes Success Problem Solved CheckPurity->Success No, purify/dry reagents Conditions Are reaction conditions optimal? Activation->Conditions Yes Activation->Success No, change activator (e.g., add HOBt) Stoichiometry Is stoichiometry correct? Conditions->Stoichiometry Yes Conditions->Success No, adjust T, time, or solvent Stoichiometry->Success Yes, investigate other issues Stoichiometry->Success No, adjust equivalents (e.g., excess nucleophile)

Caption: A general workflow for troubleshooting low-yield derivatization reactions.

CarbodiimideMechanism cluster_main Main Reaction Pathway cluster_side Side Reaction Acid R-COOH Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + DCC DCC DCC/EDC Ester Ester Product Intermediate->Ester + R'-OH N_Acylurea N-Acylurea (Inactive Byproduct) Intermediate->N_Acylurea Rearrangement (slow, no nucleophile) Alcohol R'-OH Urea DCU/EDU Byproduct

Caption: Carbodiimide activation pathway and the competing N-acylurea side reaction.

Experimental Protocols & Reagent Guide

Protocol 1: Esterification using EDC/NHS Coupling

This method is robust and minimizes N-acylurea side products.

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add N-hydroxysuccinimide (NHS, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 1 hour. The solution should remain clear.

  • Nucleophilic Addition: Add the desired alcohol (1.2 eq) to the reaction mixture, followed by N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS by observing the consumption of the starting acid.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water (2x), followed by saturated sodium bicarbonate solution (2x), and finally brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

Protocol 2: Amidation via Acyl Chloride Formation

This classic method is effective, especially for large-scale synthesis.

  • Acyl Chloride Formation: In an oven-dried flask equipped with a reflux condenser under N₂, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq). Add one drop of anhydrous DMF.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The suspension should become a clear solution.

  • Reagent Removal: Cool the reaction to room temperature. Remove all excess SOCl₂ under vacuum. This step is critical. The resulting acyl chloride can be used directly or dissolved in an anhydrous solvent like DCM.

  • Amidation: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Nucleophilic Addition: Slowly add the solution of the acyl chloride to the cooled amine solution dropwise.

  • Reaction & Workup: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor by TLC. Upon completion, quench the reaction with water and proceed with a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Common Coupling Reagents for Carboxylic Acid Activation
Reagent ClassExamplesProsCons
Carbodiimides EDC, DCCInexpensive, widely used.Can form N-acylurea byproducts; DCC byproduct (DCU) can be hard to remove.
Uronium/Phosphonium HATU, HBTU, PyBOPVery fast, high yielding, low racemization.Expensive, generate stoichiometric waste.[9]
Acyl Halide Forming SOCl₂, Oxalyl ChlorideVery inexpensive, highly reactive intermediate.Harsh conditions, generates corrosive HCl byproduct, requires careful handling.[9]
Mixed Anhydrides Isobutyl ChloroformateInexpensive, good for hindered systems.Can have regioselectivity issues with unsymmetrical anhydrides.[9]

Frequently Asked Questions (FAQs)

Q: Which activation method is best for this compound? A: There is no single "best" method; the choice depends on your substrate's sensitivity, scale, and budget. For small-scale synthesis where yield is paramount, uronium reagents like HATU are excellent. For a balance of cost and efficiency, carbodiimide coupling with an additive like NHS or HOBt (e.g., EDC/NHS) is a very reliable choice. For large-scale synthesis, forming the acyl chloride with SOCl₂ is often the most economical approach.[9]

Q: How do I purify my final derivatized product? A: Purification strategies depend on the properties of your derivative.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying esters and amides.[3][10]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to obtain highly pure material.

  • Acid/Base Extraction: If your derivative is an ester, you can wash the organic solution with a mild base (like sodium bicarbonate) to remove any unreacted carboxylic acid.[10]

Q: Can I perform this derivatization in an aqueous solution? A: Generally, no. Most activating agents, especially carbodiimides and acyl chlorides, are rapidly hydrolyzed by water, which will prevent your desired reaction from occurring.[4][5] While some water-soluble carbodiimides like EDC exist, the reactions are still most efficient in organic solvents.[11]

Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the quickest and most common method. Use a solvent system that gives good separation between your starting acid, the nucleophile (alcohol/amine), and the expected product. Staining with potassium permanganate can help visualize compounds that are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

References

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • A Guide to Derivatization Reagents for GC. Bulletin 909A. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Preparation of Deuterated Methyl and Dimethyl Substituted Nicotinoylating Agents for Derivatization of the N-Terminal of Protein. J-Stage. [Link]

  • Esterification/Amidation Problems. Reddit. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Predicting the product of an esterification reaction. YouTube. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

Sources

Troubleshooting guide for the synthesis of 2,6-dimethylnicotinoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6-Dimethylnicotinoyl Chloride

Welcome to the technical support guide for the synthesis of 2,6-dimethylnicotinoyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its preparation from 2,6-dimethylnicotinic acid, providing expert insights and practical, field-proven solutions to streamline your workflow and enhance your success rate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is very low or I'm recovering only my starting material. What are the likely causes?

This is a common issue that typically points to one of several factors related to reaction conditions or reagent integrity.

  • Answer:

    • Inadequate Anhydrous Conditions: 2,6-Dimethylnicotinoyl chloride is an acyl chloride, a class of compounds that is highly susceptible to hydrolysis.[1][2] Even trace amounts of water in your glassware, solvents, or starting material will rapidly convert the product back to the starting carboxylic acid. The reaction itself generates HCl gas, which is corrosive and can react with any moisture present.[3][4]

      • Troubleshooting Steps:

        • Glassware: Ensure all glassware is oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon) before use.[1]

        • Reagents & Solvents: Use freshly distilled thionyl chloride (SOCl₂) or a newly opened bottle.[5] If using a solvent like dichloromethane (DCM) or toluene, ensure it is freshly dried over a suitable drying agent (e.g., CaH₂). The starting this compound should be thoroughly dried under vacuum.

    • Insufficient Reagent or Reaction Time: The conversion requires a stoichiometric excess of the chlorinating agent.

      • Troubleshooting Steps:

        • Reagent Stoichiometry: Use at least 2 equivalents of thionyl chloride. A common practice is to use thionyl chloride as the solvent, ensuring a large excess.[5][6]

        • Reaction Temperature & Duration: The reaction often requires heating to reflux to proceed to completion.[5][6] Monitor the reaction (see FAQ 3) to determine the appropriate reaction time, which can range from 1 to 4 hours.

    • Catalyst Absence: While not always essential, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction between a carboxylic acid and thionyl chloride.[7]

      • Troubleshooting Steps: Add 1-2 drops of DMF to the reaction mixture. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acyl chlorination catalyst.[8] Be cautious, as excess DMF can lead to side products.[9]

Question 2: The reaction mixture has turned dark brown or black. Is this normal and can I still isolate my product?

Significant color change often indicates decomposition or side reactions, which can be minimized by controlling the reaction conditions.

  • Answer:

    • Overheating: While heating is often necessary, excessive temperatures or prolonged heating can lead to the decomposition of the starting material or product, resulting in the formation of tarry byproducts. The pyridine ring, particularly with activating methyl groups, can be sensitive to harsh conditions.

      • Troubleshooting Steps:

        • Temperature Control: Use a suitable solvent (e.g., toluene) to maintain a consistent reflux temperature. Avoid direct, intense heating with a heating mantle; use an oil bath for more uniform temperature distribution.

        • Reaction Time: Do not heat the reaction for longer than necessary. Monitor its progress and proceed with workup once the starting material is consumed.

    • Side Reactions of Methyl Groups: Heating heteroaromatic compounds containing methyl groups with thionyl chloride can sometimes lead to chlorination at the methyl position.[10] While this is less common under standard conditions for acid chloride formation, it can contribute to impurities and color changes.

      • Troubleshooting Steps: Employ the mildest conditions that allow for the complete conversion of the carboxylic acid. Using a catalyst like DMF at room temperature or with gentle heating may be a viable alternative to prolonged reflux in neat thionyl chloride.[9]

Question 3: How can I effectively monitor the progress of the reaction? My TLC plate just shows a streak or my starting material spot remains.

Monitoring the formation of a highly reactive acyl chloride via thin-layer chromatography (TLC) is not straightforward because the product can hydrolyze on the silica gel plate.[1]

  • Answer: The recommended method is to indirectly monitor the reaction by observing the disappearance of the starting material. A confirmatory test involves quenching a small sample of the reaction mixture with an alcohol to form the corresponding ester, which is a stable compound that can be easily visualized on TLC.

    • Troubleshooting Steps (Esterification Quench for TLC):

      • Withdraw a small aliquot (a few drops) from the reaction mixture using a glass pipette.

      • Add this aliquot to a small vial containing ~0.5 mL of dry methanol or ethanol.

      • Let the mixture stand for 1-2 minutes. The acyl chloride will rapidly convert to the methyl or ethyl 2,6-dimethylnicotinate.

      • Spot this quenched sample on a TLC plate alongside your starting this compound.

      • The reaction is complete when the TLC spot corresponding to the starting acid is no longer visible in the quenched sample lane, which should now show a new, less polar spot corresponding to the newly formed ester.

Question 4: I'm having trouble with the workup. How do I isolate pure 2,6-dimethylnicotinoyl chloride?

Given its reactivity, the product cannot be purified using methods that involve water or other nucleophilic solvents. The workup must maintain anhydrous conditions.

  • Answer: The standard procedure involves removing all volatile components under reduced pressure.

    • Troubleshooting Steps:

      • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, use a vacuum trap containing a base solution (e.g., NaOH) to neutralize the toxic SOCl₂ and HCl vapors before they enter the vacuum pump. [4]

      • Co-evaporation: To ensure all residual thionyl chloride is removed, add a dry, inert solvent like toluene or dichloromethane and evaporate it under reduced pressure. Repeat this step 2-3 times.

      • Final Product: The resulting crude 2,6-dimethylnicotinoyl chloride is often an oil or a low-melting solid and is typically used in the next synthetic step without further purification.[1][6] If higher purity is required, vacuum distillation can be attempted, but care must be taken to avoid thermal decomposition.

Visualized Workflows and Mechanisms

General Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a reactive chlorosulfite intermediate. The reaction is driven to completion by the formation of gaseous byproducts, SO₂ and HCl.[7][11]

G cluster_step1 Step 1: Formation of Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Acyl Substitution RCOOH This compound SOCl2 Thionyl Chloride RCOOH->SOCl2 Nucleophilic Attack Intermediate1 Protonated Chlorosulfite SOCl2->Intermediate1 Forms Intermediate RCOOSOCl Acyl Chlorosulfite Intermediate Intermediate1->RCOOSOCl Loses HCl Chloride Chloride Ion (from HCl) Tetrahedral Tetrahedral Intermediate RCOOSOCl->Tetrahedral Chloride Attack on Carbonyl Product 2,6-Dimethylnicotinoyl Chloride Tetrahedral->Product Collapse & Loss of Leaving Group Byproducts SO2(g) + HCl(g) Product->Byproducts Gaseous Byproducts Evolve

Caption: Mechanism of Acyl Chloride Formation.

Troubleshooting Workflow: Low Product Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low or No Yield Cause_Water Moisture Contamination? Start->Cause_Water Cause_Conditions Reaction Conditions? Start->Cause_Conditions Cause_Reagents Reagent Purity/Amount? Start->Cause_Reagents Sol_Dry Oven/Flame-Dry Glassware Use Anhydrous Solvents Dry Starting Material Cause_Water->Sol_Dry Sol_Heat Reflux Reaction Mixture Increase Reaction Time Monitor via TLC Quench Cause_Conditions->Sol_Heat Sol_Reagent Use Excess SOCl2 (2-5 eq.) Add Catalytic DMF Use Fresh Reagents Cause_Reagents->Sol_Reagent End Successful Synthesis Sol_Dry->End Re-run Experiment Sol_Heat->End Re-run Experiment Sol_Reagent->End Re-run Experiment

Caption: Troubleshooting Low Yield Issues.

Protocols & Data

Table 1: Key Parameters for Synthesis
ParameterRecommended ConditionRationale & Potential Issues
Chlorinating Agent Thionyl Chloride (SOCl₂)Efficiently converts carboxylic acids to acyl chlorides. Byproducts (SO₂, HCl) are gases, simplifying workup.[3] Other reagents like oxalyl chloride can be used but may be more expensive.[9]
Stoichiometry 2-5 equivalents or neatAn excess ensures the reaction goes to completion. Using SOCl₂ as the solvent is a common and effective method.[5][6]
Solvent None (neat SOCl₂) or high-boiling inert solvent (e.g., Toluene)Neat conditions are often effective. A solvent helps control the reaction temperature and can aid in handling. Ensure any solvent is rigorously dried.
Temperature Reflux (typically 70-80 °C for neat SOCl₂)Heat is required to overcome the activation energy. Overheating can cause decomposition and side reactions.[10]
Catalyst 1-2 drops of DMF (optional)Catalyzes the reaction, potentially allowing for lower temperatures or shorter reaction times.[7]
Atmosphere Inert (N₂ or Ar)Prevents atmospheric moisture from hydrolyzing the product. A drying tube (e.g., CaCl₂) on the condenser outlet is essential.[1]
Experimental Protocol: Synthesis of 2,6-Dimethylnicotinoyl Chloride

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and generates toxic gases (HCl, SO₂).[4][8]

  • Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Under the inert atmosphere, add thionyl chloride (3.0 eq). If desired, add one drop of dry DMF.

  • Reaction: Equip the condenser with a drying tube filled with calcium chloride or an outlet bubbler leading to a base trap. Heat the reaction mixture to reflux (approximately 75-80 °C) using an oil bath.

  • Monitoring: After 1 hour, begin monitoring the reaction using the "Esterification Quench for TLC" method described in FAQ 3. Continue heating until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by rotary evaporation, ensuring the vapor outlet is connected to a base trap.

  • Purification: Add dry toluene to the crude residue and evaporate again under reduced pressure to remove the last traces of thionyl chloride. Repeat this co-evaporation step one more time.

  • Storage: The resulting 2,6-dimethylnicotinoyl chloride should be a pale yellow oil or solid. It is highly moisture-sensitive and should be stored under an inert atmosphere and used immediately for the next step.[2][12]

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Numerade. (n.d.). Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. Numerade. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • JoVE. (2025). Carboxylic Acids to Acid Chlorides. JoVE. [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]

  • Australian Journal of Chemistry. (1976). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry. [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Scribd. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]

  • YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate. [Link]

  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ....
  • Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. Sciencemadness.org. [Link]

  • PubMed. (n.d.). Stability of succinylcholine chloride injection. PubMed. [Link]

  • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

Sources

Technical Support Center: Method Development for Resolving Impurities in 2,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method development. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical step of resolving and quantifying impurities in 2,6-Dimethylnicotinic acid. In my experience, a robust and well-understood analytical method is the cornerstone of a successful drug development program, ensuring the safety and efficacy of the final product. This document is structured to provide both foundational knowledge and practical, actionable troubleshooting advice to navigate the complexities of impurity analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions to establish a foundational understanding of the analytical challenges and strategies associated with this compound.

Q1: What are the likely impurities in this compound and why do they matter?

A1: Impurities in any active pharmaceutical ingredient (API) can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[1] For this compound, a substituted pyridine, potential impurities could include:

  • Starting Materials: Unreacted precursors from synthetic routes, such as those used in Hantzsch pyridine synthesis (e.g., β-ketoesters, aldehydes).[2][3]

  • Related Pyridines: Isomeric forms or other substituted pyridines formed through side reactions.

  • Oxidation Products: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other degradation products.

  • Decarboxylation Products: Loss of the carboxylic acid group to form 2,6-lutidine.

Controlling these impurities is mandated by regulatory bodies like the ICH, as they can impact the drug's safety and efficacy.[1][4][5] The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on established thresholds.[6][7]

Q2: Why is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common technique for this analysis?

A2: RP-HPLC is the workhorse of pharmaceutical analysis for several reasons. It excels at separating compounds with varying polarities, which is typical for an API and its impurity profile.[8][9] this compound is a polar, ionizable compound. RP-HPLC, particularly with modern columns and buffered mobile phases, offers excellent control over the retention and selectivity of such molecules.[10][11] Furthermore, its compatibility with UV and Mass Spectrometry (MS) detectors makes it versatile for both quantification and identification.[12][13]

Q3: How do I choose the right HPLC column to start with?

A3: For a polar acidic compound like this compound, a standard C18 column is a logical starting point. However, to enhance retention of the main analyte and potentially more polar impurities, consider these options:

  • Polar-Embedded C18 Columns: These have a polar group embedded near the base of the C18 chain, which helps in retaining polar compounds and provides a different selectivity.

  • "Aqueous Stable" C18 Columns (e.g., HSS T3): These are designed to resist phase collapse in highly aqueous mobile phases, allowing for better retention of very polar analytes.[14][15]

  • Mixed-Mode Columns: Some columns offer both reversed-phase and ion-exchange characteristics, which can be highly effective for retaining and separating ionizable compounds.[16][17]

In our labs, we often screen a C18, a Phenyl-Hexyl, and a polar-embedded phase column to quickly assess selectivity differences.[9][18]

Q4: What is a good starting point for mobile phase conditions?

A4: A successful separation hinges on controlling the ionization state of your analyte. Since this compound is an acid, its retention will be strongest at a mobile phase pH below its pKa. A good starting point is a buffered mobile phase at a low pH.

ParameterStarting ConditionRationale
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on a C18 column.[10][19][20]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower viscosity. Methanol can offer different selectivity.[21]
Gradient 5% to 95% B over 20-30 minutesA broad gradient is essential for initial screening to ensure all potential impurities, from polar to non-polar, are eluted.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting flow rate.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 260-270 nmBased on the pyridine chromophore. A photodiode array (PDA) detector is ideal to check for peak purity and select the optimal wavelength.[13]

Q5: How do regulatory guidelines like ICH Q3A influence my method development?

A5: The ICH Q3A(R2) guideline is central to this work. It establishes thresholds for when an impurity must be:

  • Reported: A limit above which an impurity must be included in the drug substance specification (e.g., ≥0.05%).[6]

  • Identified: A limit above which the structure of an impurity must be determined (e.g., ≥0.10%).[1][5]

  • Qualified: A limit above which the biological safety of the impurity must be established (e.g., ≥0.15%).[6]

Your analytical method must therefore be sensitive enough to detect and quantify impurities at or below the identification threshold. This requirement dictates the need for a method with a low Limit of Quantification (LOQ).

Part 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Problem: My main peak for this compound is tailing significantly.

Answer: Peak tailing for acidic compounds is a classic and solvable problem in RP-HPLC. The root cause is almost always an unwanted secondary interaction between the analyte and the stationary phase.[22][23]

  • Probable Cause 1: Silanol Interactions. The silica backbone of most HPLC columns has residual silanol groups (-Si-OH). At mid-range pH, these silanols can be ionized (-Si-O⁻) and interact with any positive character on your molecule, even a weakly acidic one. This secondary interaction mechanism causes a portion of the analyte molecules to lag behind the main band, resulting in a tail.[20][22]

    • Solution: The most effective solution is to suppress the ionization of the silanol groups. Decrease the mobile phase pH to a range of 2.5-3.0 using an acid like formic acid or phosphoric acid.[19][20] At this low pH, the silanols are protonated and neutral, minimizing these secondary interactions.

  • Probable Cause 2: Insufficient Buffer Capacity. If your mobile phase is not adequately buffered, the injection of your sample (dissolved in a different diluent) can cause a temporary, localized pH shift at the column inlet. This shift can cause the analyte to exist in both ionized and non-ionized forms simultaneously, leading to peak distortion.[22]

    • Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range.[20] A phosphate buffer is an excellent choice for the pH 2-4 range.[19] Always dissolve your sample in the mobile phase whenever possible to prevent solvent mismatch effects.

  • Probable Cause 3: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to peak fronting, but in some cases, tailing.

    • Solution: Systematically reduce the concentration of your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Problem: An impurity peak is co-eluting (not fully separated) with my main this compound peak.

Answer: Achieving resolution between a major API peak and a minor impurity is a primary goal of method development. Selectivity (α) is the key parameter to adjust here.

  • Probable Cause 1: Insufficient Selectivity at the Current pH. The retention of ionizable compounds is highly dependent on pH.[10][11] It's very likely that the impurity and the API have different pKa values. Changing the mobile phase pH can dramatically alter their relative retention times.[24]

    • Solution: Perform a pH scouting study. Prepare mobile phases buffered at different pH values (e.g., pH 2.5, pH 4.5, pH 6.5). Run your sample at each pH and observe the change in selectivity. Often, a small change in pH can completely reverse the elution order or significantly improve resolution.[10] Remember to use a column that is stable across your chosen pH range.[19]

  • Probable Cause 2: Organic Modifier is Not Optimal. Acetonitrile and methanol interact differently with analytes and the stationary phase. This can be exploited to change selectivity.

    • Solution: If you are using acetonitrile, try switching the organic modifier to methanol (or a mixture). This simple change can sometimes be enough to resolve co-eluting peaks.

  • Probable Cause 3: Stationary Phase is Not Providing Enough Selectivity. If changes to the mobile phase are not effective, the column chemistry itself may not be suitable.

    • Solution: Switch to a column with a different stationary phase. If you started with a C18, try a Phenyl-Hexyl phase. The phenyl groups offer π-π interactions, which can provide unique selectivity for aromatic compounds like your API and its impurities.[15][18]

Problem: I am not detecting impurities that I expect to be present, or their sensitivity is very low.

Answer: This issue can stem from chromatographic conditions, detector settings, or the nature of the impurity itself.

  • Probable Cause 1: Impurity is Highly Polar and Not Retained. Some process-related impurities or degradation products can be much more polar than the parent API. They may be eluting in the void volume (t₀) of your chromatogram, hidden by the solvent front.

    • Solution: First, ensure you are using a column designed for polar analyte retention (see FAQ Q3).[14][16] Second, modify your gradient to have a longer hold at the initial, highly aqueous condition (e.g., hold at 5% B for 2-5 minutes) before starting the gradient. This gives polar compounds a better chance to interact with the stationary phase.

  • Probable Cause 2: Impurity Lacks a Strong Chromophore at the Chosen Wavelength. While the pyridine ring is a good chromophore, a specific impurity might have a different structure with a much lower UV absorbance at your chosen wavelength.

    • Solution: Use a PDA detector. This allows you to examine the entire UV spectrum for each peak. You may find that an impurity has a λ_max_ at a different wavelength (e.g., 220 nm) than your API. A PDA detector is also crucial for assessing peak purity to ensure a seemingly single peak is not composed of multiple co-eluting compounds.

  • Probable Cause 3: Insufficient Concentration. The impurity may be present at a level below your method's limit of detection (LOD).

    • Solution: Increase the concentration of your injected sample. This is often called a "high-load" injection in impurity profiling. Be mindful that this can cause overloading of the main API peak, but it is a standard strategy to visualize trace-level impurities. Alternatively, consider a more sensitive detection method like Mass Spectrometry (LC-MS), which provides excellent sensitivity and specificity.[13]

Part 3: A Practical Workflow: HPLC Method Development Protocol

This protocol outlines a systematic approach to developing a robust impurity profiling method for this compound.

Objective: To develop a stability-indicating RP-HPLC method capable of separating this compound from all potential process and degradation impurities at a reporting level of 0.05%.

Step 1: Initial Column and Mobile Phase Screening

  • Column Selection: Choose 2-3 columns with different selectivities.

    • Column A: C18 (e.g., Waters BEH C18, 150 x 4.6 mm, 2.7 µm)

    • Column B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm)

  • Mobile Phase Preparation:

    • MP A1: 0.1% Formic Acid in Water (pH ~2.7)

    • MP A2: 10mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid

    • MP B: Acetonitrile

  • Run a broad screening gradient on each column with each mobile phase A.

    • Gradient: 5% B to 95% B in 25 min, hold for 5 min, return to 5% B and equilibrate for 5 min.

    • Injection: this compound standard (~0.5 mg/mL).

  • Evaluation: Compare the chromatograms. Look for the conditions that provide the best retention for the main peak, the most detected impurity peaks, and the best overall resolution.

Step 2: Mobile Phase pH Optimization

  • Select the best column from Step 1.

  • Prepare a series of buffered mobile phases (e.g., 20mM phosphate buffer) at various pH levels (e.g., pH 2.5, 3.0, 3.5, 4.0).

  • Run the same gradient with each pH condition.

  • Plot the retention time of the API and key impurities versus pH. The goal is to find a pH "sweet spot" that provides the greatest separation for the most critical pair of peaks. For method robustness, it is recommended to work at a mobile phase pH that is at least 1-2 pH units away from the analyte's pKa.[11][19]

Step 3: Gradient Optimization

  • Using the best column and pH from the previous steps, refine the gradient profile.

  • If impurities are eluting too close together early in the run, decrease the gradient slope at the beginning (e.g., 5-20% B over 15 min).

  • If late-eluting impurities are too broad, increase the gradient slope at the end to sharpen the peaks.

  • The final gradient should be just steep enough to elute all compounds in a reasonable time with adequate resolution.

Step 4: Forced Degradation Study (Specificity)

  • To ensure the method is "stability-indicating," you must demonstrate that it can separate the API from its degradation products.

  • Subject samples of this compound to stress conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C

    • Base Hydrolysis: 0.1 M NaOH at 60 °C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80 °C

    • Photolytic: Expose to UV/Vis light

  • Analyze the stressed samples using your optimized method. The method is considered specific if all degradation peaks are baseline-resolved from the main API peak and from each other. Use a PDA detector to check for peak purity.

Part 4: Visualizing the Process

Diagrams help clarify complex workflows and decision-making processes.

Diagram 1: HPLC Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Specificity & Validation start Define Analytical Target Profile (ATP) select_cols Select 2-3 Columns (C18, Phenyl, etc.) start->select_cols screen_ph Screen at Low & Mid pH (e.g., pH 2.7, pH 5.0) select_cols->screen_ph select_best Select Best Column/pH for Initial Separation screen_ph->select_best opt_gradient Optimize Gradient Profile (Slope & Time) select_best->opt_gradient opt_temp Optimize Temperature (e.g., 25, 30, 35 °C) opt_gradient->opt_temp degradation Perform Forced Degradation Study opt_temp->degradation check_res Check Resolution of Degradants degradation->check_res final_method Final Method check_res->final_method > 1.5 fail Re-Optimize (Phase 2) check_res->fail < 1.5 fail->select_best

Caption: A systematic workflow for HPLC method development.

Diagram 2: Troubleshooting Peak Tailing for Acidic Analytes

TailingTroubleshooting start Peak Tailing Observed q1 Is Mobile Phase pH < 3.0? start->q1 a1_no Action: Lower Mobile Phase pH to 2.5-3.0 with Acid (e.g., HCOOH) q1->a1_no No q2 Is Sample Diluent Same as Mobile Phase? q1->q2 Yes end_node Peak Shape Improved a1_no->end_node a2_no Action: Re-dissolve Sample in Mobile Phase q2->a2_no No q3 Is Peak Shape Concentration Dependent? q2->q3 Yes a2_no->end_node a3_yes Action: Reduce Sample Concentration q3->a3_yes Yes q4 Is Column Old or Damaged? q3->q4 No a3_yes->end_node a4_yes Action: Replace with New Column q4->a4_yes Yes a4_yes->end_node

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters. [Link]

  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Lund University Publications. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • 2,6-Lutidine. Wikipedia. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). NIH. [Link]

  • Pyridine. Wikipedia. [Link]

Sources

Technical Support Center: Optimization of Extraction Protocols for 2,6-Dimethylnicotinic Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-Dimethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the extraction of this compound from complex matrices such as plasma, urine, and tissue homogenates. Our goal is to empower you with the expertise to optimize your sample preparation workflows, ensuring accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions to provide quick and accessible solutions for routine issues.

Q1: What is the best initial approach for extracting this compound from a biological fluid like plasma?

A1: For a polar acidic compound like this compound, a good starting point is either Solid-Phase Extraction (SPE) with a mixed-mode or ion-exchange sorbent, or a Liquid-Liquid Extraction (LLE) with pH adjustment. The choice often depends on the required sample cleanup level and throughput. SPE can offer higher selectivity and cleaner extracts.[1]

Q2: How do I choose the right SPE sorbent for this compound?

A2: The choice of SPE sorbent is dictated by the analyte's properties.[2] For this compound, which has both a carboxylic acid group and a pyridine ring, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often ideal. A weak anion exchange (WAX) sorbent can also be very effective.[3]

Q3: At what pH should I perform a Liquid-Liquid Extraction (LLE) for this compound?

A3: To extract an acidic compound into an organic solvent, the pH of the aqueous sample should be adjusted to at least 2 pH units below the pKa of the carboxylic acid group.[4] This ensures the compound is in its neutral, more non-polar form, which is more soluble in the organic phase. Conversely, to back-extract into an aqueous phase, the pH should be raised to at least 2 pH units above the pKa to ionize the acid.[5]

Q4: My recovery of this compound is consistently low. What is the most likely cause?

A4: Low recovery can stem from several factors. For SPE, incomplete elution or breakthrough during sample loading are common culprits.[2] For LLE, an incorrect pH, insufficient mixing, or the formation of emulsions can lead to poor recovery.[6] It is also crucial to ensure the analyte is not strongly bound to matrix components like proteins.

Q5: What are "matrix effects" and how do they affect my analysis?

A5: Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix.[7][8] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantitative results.[8][9]

In-Depth Troubleshooting Guide

This guide provides a more detailed, question-and-answer-based approach to resolving complex experimental issues.

Low Analyte Recovery

Q: I am experiencing low and inconsistent recovery of this compound using Solid-Phase Extraction (SPE). How can I troubleshoot this?

A: Low and erratic recovery in SPE is a common issue that can be systematically addressed. Here’s a logical workflow to diagnose and solve the problem:

  • Verify Sorbent Selection and Analyte Interaction:

    • The Problem: The chosen SPE sorbent may not be optimal for retaining this compound.

    • The Logic: Effective retention is the first critical step. For an acidic analyte, an anion-exchange mechanism is typically most effective.[2]

    • Solution:

      • Ensure you are using an appropriate sorbent. A weak anion exchange (WAX) or a mixed-mode (reversed-phase and anion exchange) sorbent is recommended.

      • Conversely, for a reversed-phase sorbent, the pH should be adjusted to at least 2 pH units below the pKa to ensure the analyte is in its neutral, more hydrophobic form.[10]

  • Optimize the Elution Step:

    • The Problem: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • The Logic: The elution solvent must disrupt the interactions between the analyte and the sorbent.

    • Solution:

      • For an anion-exchange sorbent, the elution solvent should have a pH at least 2 units below the analyte's pKa to neutralize it and release it from the sorbent.

      • Increasing the ionic strength or using a competing ion in the elution buffer can also be effective.

      • For reversed-phase sorbents, increasing the percentage of organic solvent in the elution solution will increase its strength.[10]

  • Check for Breakthrough:

    • The Problem: The analyte may not be retained on the cartridge during the sample loading step and is being washed away.

    • The Logic: The capacity of the SPE sorbent can be exceeded, or the flow rate during loading might be too high for efficient binding.

    • Solution:

      • Collect the flow-through from the sample loading and wash steps and analyze it for the presence of this compound.

      • If the analyte is present in the flow-through, consider reducing the sample volume, using a larger SPE cartridge, or decreasing the flow rate during sample application.

High Matrix Effects and Poor Reproducibility in LC-MS Analysis

Q: My quantitative results for this compound are highly variable, and I suspect matrix effects are the cause. How can I mitigate this?

A: Matrix effects are a significant challenge in LC-MS analysis, especially with complex biological samples.[7][8] Here are several strategies to minimize their impact:

  • Improve Sample Cleanup:

    • The Logic: The most direct way to reduce matrix effects is to remove the interfering compounds from the sample.[9]

    • Solution:

      • Optimize SPE Wash Steps: Introduce an additional or more stringent wash step in your SPE protocol. The wash solvent should be strong enough to remove interferences without eluting the analyte.

      • Employ a Different Extraction Technique: If you are using LLE, consider switching to SPE, which often provides cleaner extracts.[1] Molecularly Imprinted Polymers (MIPs) can offer even higher selectivity.[1]

  • Chromatographic Separation:

    • The Logic: If the interfering compounds can be chromatographically separated from the analyte, their effect on ionization will be minimized.[8]

    • Solution:

      • Modify the LC Gradient: Adjust the mobile phase gradient to better resolve this compound from co-eluting matrix components.

      • Change the Stationary Phase: Consider a column with a different selectivity, such as a HILIC column for polar compounds or a column with a different reversed-phase chemistry.

  • Use of an Internal Standard:

    • The Logic: An ideal internal standard will experience the same matrix effects as the analyte, allowing for accurate correction during data processing.[8]

    • Solution:

      • The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H).

      • If a SIL internal standard is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

  • Sample Dilution:

    • The Logic: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.

    • Solution:

      • Perform a dilution series of your sample extract to find a dilution factor that minimizes matrix effects while still providing sufficient sensitivity for detection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma sample

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Phosphoric acid

  • Ammonium hydroxide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: a. To 500 µL of human plasma, add the internal standard. b. Add 500 µL of 4% phosphoric acid in water to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. d. Collect the supernatant.

  • SPE Cartridge Conditioning: a. Wash the WAX cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: a. Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: a. Wash the cartridge with 1 mL of water. b. Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: a. Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. b. Collect the eluate.

  • Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

Materials:

  • Urine sample

  • Internal Standard

  • Hydrochloric acid (HCl)

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • Sodium sulfate (anhydrous)

  • Centrifuge

Procedure:

  • Sample Preparation: a. To 1 mL of urine, add the internal standard. b. Adjust the pH of the sample to ~2 by adding 1M HCl dropwise. (This should be at least 2 pH units below the pKa of the carboxylic acid).

  • Extraction: a. Add 3 mL of ethyl acetate to the sample. b. Vortex vigorously for 2 minutes to ensure thorough mixing. c. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: a. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. b. Repeat the extraction (steps 2a-c) with a fresh aliquot of ethyl acetate for improved recovery. Combine the organic layers.

  • Drying and Evaporation: a. Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. b. Transfer the dried organic extract to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: a. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visual Workflows and Data Tables

SPE Workflow for this compound

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_post Post-Extraction start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., with acid) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Condition (Methanol, Water) supernatant->condition To SPE load 2. Load Sample condition->load wash1 3. Wash 1 (Aqueous) load->wash1 wash2 4. Wash 2 (Organic) wash1->wash2 elute 5. Elute (Basic Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown Collect Eluate reconstitute Reconstitute drydown->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound from plasma.

LLE Workflow for this compound

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction start Start: Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to < pKa add_is->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent To LLE vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_organic Dry with Na2SO4 collect_organic->dry_organic evaporate Evaporate to Dryness dry_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: A general Liquid-Liquid Extraction (LLE) workflow for this compound from urine.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Low Recovery or High Variability is_spe Using SPE? start->is_spe is_lle Using LLE? start->is_lle is_spe->is_lle No check_breakthrough Check for Breakthrough in Load/Wash Steps is_spe->check_breakthrough Yes check_ph Verify pH of Aqueous Phase is_lle->check_ph Yes optimize_elution Optimize Elution Solvent (pH, Strength) check_breakthrough->optimize_elution check_sorbent Verify Sorbent Choice and Sample pH optimize_elution->check_sorbent matrix_effects Suspect Matrix Effects? check_sorbent->matrix_effects check_emulsion Check for Emulsions check_ph->check_emulsion optimize_solvent Optimize Organic Solvent and Mixing check_emulsion->optimize_solvent optimize_solvent->matrix_effects improve_cleanup Improve Sample Cleanup (Wash steps, different method) matrix_effects->improve_cleanup Yes optimize_lc Optimize LC Separation improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 2,6-Dimethylnicotinic Acid vs. Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 2,6-Dimethylnicotinic acid and its parent compound, nicotinic acid (Niacin, Vitamin B3). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to dissect the critical structural, physicochemical, and biological differences that define their respective therapeutic potentials. We will explore the mechanistic basis for their divergent activities, supported by established experimental protocols and data.

Introduction: The Quest to Ameliorate a Potent Lipid Modifier

Nicotinic acid is a cornerstone therapeutic agent for dyslipidemia, valued for its robust efficacy in lowering triglycerides, reducing low-density lipoprotein cholesterol (LDL-C), and uniquely, increasing high-density lipoprotein cholesterol (HDL-C).[1][2] This broad-spectrum lipid-modifying profile is mediated primarily through the activation of the G protein-coupled receptor, GPR109A (also known as HCAR2).[2][3][4]

However, the clinical utility of nicotinic acid is significantly hampered by a well-known and unpleasant side effect: cutaneous vasodilation, or flushing.[2] This reaction, also mediated by GPR109A, has spurred decades of research into analogues that might retain the therapeutic lipid-lowering benefits while eliminating the flushing response. This compound represents one such analogue, providing a classic case study in structure-activity relationships.

Structural and Physicochemical Divergence

The fundamental distinction between the two molecules is the addition of two methyl groups to the pyridine ring at positions 2 and 6. This seemingly subtle modification introduces significant steric hindrance and alters the molecule's electronic properties, profoundly impacting its interaction with biological targets.

PropertyNicotinic AcidThis compoundTechnical Significance
IUPAC Name Pyridine-3-carboxylic acid2,6-Dimethylpyridine-3-carboxylic acidThe methyl groups sterically shield the pyridine nitrogen and the carboxylic acid group.
Chemical Formula C₆H₅NO₂C₈H₉NO₂Reflects the addition of two methyl groups.
Molar Mass 123.11 g/mol [1][5]151.16 g/mol [6]Crucial for molar concentration calculations in experimental assays.
Melting Point 236-239 °C[7]Not widely reportedIndicates differences in crystal lattice energy and intermolecular forces.
Aqueous Solubility 18 g/L[1]Expected to be lowerThe hydrophobic methyl groups reduce solubility in polar solvents like water.
pKa ~4.85[1]Expected to be slightly higherThe electron-donating nature of methyl groups increases the basicity of the pyridine nitrogen, affecting ionization at physiological pH.

The Mechanistic Dichotomy: GPR109A Interaction

The biological effects of nicotinic acid are almost entirely attributable to its action as an agonist at the GPR109A receptor. The consequences of this activation are cell-type specific.

  • In Adipocytes: GPR109A activation couples to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity.[3] This leads to a decrease in intracellular cyclic AMP (cAMP), inhibiting hormone-sensitive lipase and thereby reducing the breakdown of triglycerides (lipolysis). The subsequent reduction in the flux of free fatty acids to the liver is a key driver of the therapeutic decrease in VLDL and LDL synthesis.[4][8]

  • In Epidermal Langerhans Cells: A similar GPR109A activation in these skin-resident immune cells triggers the release of arachidonic acid, which is rapidly converted into prostaglandins, primarily PGD₂ and PGE₂. These prostaglandins act on dermal blood vessels to cause vasodilation, manifesting as the characteristic flushing and itching.[8]

This compound, due to the steric bulk of the methyl groups flanking the core pharmacophore, is a very poor ligand for the GPR109A receptor. These methyl groups physically obstruct the optimal binding orientation within the receptor's active site, drastically reducing its affinity and efficacy as an agonist.

Signaling Pathways: A Comparative View

cluster_NA Nicotinic Acid Pathway cluster_DMNA This compound Pathway NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds & Activates Gi_protein Gi Protein GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PGs ↑ Prostaglandins (Langerhans Cell) Gi_protein->PGs Activates PLA2 cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Adipocyte) cAMP->Lipolysis Flushing Flushing PGs->Flushing DMNA This compound GPR109A2 GPR109A Receptor DMNA->GPR109A2 NoBinding No Significant Binding (Steric Hindrance) GPR109A2->NoBinding

Caption: Contrasting receptor interaction and downstream signaling for the two compounds.

Comparative Biological Activity: A Summary of Outcomes

The difference in GPR109A affinity translates directly into a stark contrast in biological effects.

Biological EffectNicotinic AcidThis compoundMechanistic Rationale
Anti-lipolytic Activity PotentNegligibleDirect consequence of GPR109A agonism in adipocytes.
Lipid Modification Effective (↓ TG, ↓ LDL, ↑ HDL)IneffectiveThe lack of anti-lipolytic activity prevents the downstream lipid-modifying effects.
Cutaneous Flushing Induces strong flushingDoes not induce flushingInability to activate GPR109A in Langerhans cells prevents prostaglandin release.

Essential Experimental Protocols for Comparative Validation

To empirically validate the differences outlined above, the following experimental workflows are essential.

Protocol: In Vitro Receptor Binding Assay

This assay quantifies the affinity of each compound for the GPR109A receptor.

Workflow: Receptor Binding Assay

Prep Prepare Membranes from GPR109A-expressing cells Incubate Incubate Membranes with Radiolabeled Ligand & Test Compound Prep->Incubate Separate Separate Bound from Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity on Filter Separate->Quantify Analyze Calculate Ki/IC50 Quantify->Analyze

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells stably expressing human GPR109A and isolate the membrane fraction by ultracentrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid), and serial dilutions of the test compound (nicotinic acid or this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration inhibiting 50% of specific binding), which can then be converted to a binding affinity constant (Ki).

Protocol: In Vivo Murine Model for Flushing

This assay provides a direct, physiological readout of the flushing potential.

Step-by-Step Methodology:

  • Animal Model: Use male C57BL/6 mice, which are known to exhibit a flushing response to nicotinic acid.

  • Compound Administration: Administer the test compounds (vehicle, nicotinic acid, or this compound) via oral gavage or intraperitoneal injection. A typical effective dose for nicotinic acid is 50-100 mg/kg.

  • Blood Flow Measurement: At baseline and various time points post-administration (e.g., 15, 30, 60 minutes), measure blood flow on the dorsal side of the ear using a laser Doppler flowmeter. An increase in blood flow indicates vasodilation.

  • Visual Scoring (Optional): The ears can also be visually scored for redness on a scale of 0 (no change) to 3 (intense red).

  • Data Analysis: Compare the change in blood flow or the visual scores from baseline for each treatment group. A statistically significant increase in the nicotinic acid group, with no significant change in the this compound group, would be the expected outcome.

Conclusion and Implications for Drug Development

The comparative analysis of nicotinic acid and this compound serves as a powerful illustration of the principles of structure-activity relationships. The addition of two methyl groups completely abrogates the biological activity of the parent molecule by preventing its interaction with the GPR109A receptor.

While this compound itself holds no promise as a lipid-lowering agent, it is a valuable tool compound for research. It can be used as a negative control in experiments to ensure that an observed effect is indeed mediated by GPR109A. This case study validates the GPR109A receptor as the critical target for both the therapeutic and adverse effects of nicotinic acid and underscores that successful drug design in this area must focus on developing agonists that can differentiate between the downstream signaling pathways in adipocytes and Langerhans cells.

References

  • Wikipedia. (2024). Nicotinic acid. [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Patsnap Synapse. (2024). What is the mechanism of Niacin?[Link]

  • SIELC Technologies. (2015). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • PubChem. (Date not available). This compound. [Link]

Sources

A Senior Scientist's Guide to In Vivo Validation of 2,6-Dimethylnicotinic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to validate the biological activity of 2,6-Dimethylnicotinic acid in relevant animal models. We will move beyond rote protocol recitation to explore the underlying scientific rationale, ensuring that the experimental design is not only robust but also self-validating. By comparing the novel compound to the well-established parent molecule, nicotinic acid (niacin), this guide offers a clear path to generating meaningful, interpretable data for preclinical assessment.

Foundational Hypothesis: Targeting GPR109A

This compound is a structural analog of nicotinic acid. This relationship forms the cornerstone of our primary hypothesis: the compound's biological effects are mediated through the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1][2] Nicotinic acid is a well-known agonist for this receptor, which is prominently expressed on the surface of adipocytes and various immune cells, including macrophages and dermal Langerhans cells.[1][3][4]

Activation of GPR109A initiates a Gi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This singular event triggers distinct downstream effects depending on the cell type:

  • In Adipocytes: Inhibition of hormone-sensitive lipase, leading to a potent anti-lipolytic effect. This reduces the release of free fatty acids (FFAs) into circulation, a key mechanism for nicotinic acid's therapeutic effect on dyslipidemia.

  • In Immune Cells: Modulation of inflammatory responses. For instance, GPR109A activation can suppress inflammatory pathways in macrophages and other leukocytes.[1]

The addition of two methyl groups to the nicotinic acid scaffold may alter the compound's potency, selectivity, pharmacokinetics, or side-effect profile. Our validation strategy is therefore designed to test both the efficacy and the mechanistic link to GPR109A.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_6_DMNA This compound (Agonist) GPR109A GPR109A Receptor 2_6_DMNA->GPR109A Binds G_Protein Gi/Go Protein GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Downstream Cell-Specific Downstream Effects (e.g., ↓ Lipolysis, ↓ Inflammation) cAMP->Downstream

Figure 1: Hypothesized GPR109A signaling pathway for this compound.

Strategic Selection: Comparators and In Vivo Models

A robust experimental design hinges on the appropriate selection of controls and a clinically relevant animal model. The goal is not just to see an effect, but to understand its significance and mechanism.

Comparative Compounds
CompoundRoleRationale
Vehicle Control Negative ControlEssential baseline to control for effects of the delivery solution (e.g., saline, PBS, or a specific solvent). All biological effects are measured relative to this group.
Nicotinic Acid Positive Control / BenchmarkAs the parent compound with well-characterized GPR109A agonist activity, it serves as the primary benchmark for potency, efficacy, and side effects.[2]
This compound Test ArticleThe compound of interest, to be evaluated across a range of doses determined by preliminary dose-finding studies.
Choosing the Animal Model

The choice of animal model is dictated by the biological activity being investigated. Based on the known functions of GPR109A, we propose two primary models to dissect the anti-inflammatory and metabolic properties of this compound.

Biological QuestionRecommended ModelStrainRationale & Key Endpoints
Anti-inflammatory Activity Lipopolysaccharide (LPS)-Induced Systemic InflammationC57BL/6 or BALB/c miceThis is an acute, robust, and highly reproducible model of systemic inflammation.[5][6] LPS administration triggers a powerful innate immune response, leading to a surge in pro-inflammatory cytokines. Primary Endpoint: Plasma levels of TNF-α or IL-6. Secondary Endpoints: Other cytokines (IL-1β, IL-10), gene expression in liver/spleen.
Metabolic (Anti-lipolytic) Activity Diet-Induced Dyslipidemia or Triton WR-1339 Induced HyperlipidemiaC57BL/6 mice (for diet) or Wistar rats (for Triton)Diet-induced models mimic human metabolic syndrome, but require weeks to establish.[7] The Triton WR-1339 model offers an acute alternative, inducing rapid hyperlipidemia by inhibiting lipoprotein lipase.[8] Primary Endpoint: Plasma non-esterified fatty acids (NEFA) and triglycerides (TG). Secondary Endpoints: Total cholesterol, HDL, LDL.

For this guide, we will focus on the LPS-induced inflammation model due to its rapid and clear-cut endpoints, which are ideal for initial validation.

The In Vivo Protocol: A Self-Validating Workflow

The following protocol is designed not merely to measure efficacy but to simultaneously validate the on-target activity of this compound. By measuring both an inflammatory endpoint and a metabolic marker of GPR109A engagement, the experiment becomes a self-validating system.

Figure 2: Experimental workflow for validating this compound in an LPS-challenge model.

Detailed Step-by-Step Methodology: LPS Challenge
  • Animal Acclimatization: House 8-week-old C57BL/6 mice in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Grouping and Dosing: Randomly assign mice to experimental groups (n=7-10 per group).

    • Causality: A sufficient number of animals per group is critical for statistical power.

    • Administer the vehicle, nicotinic acid, or this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The route should be consistent and based on the compound's solubility and desired absorption profile. Administer the compounds 30-60 minutes before the LPS challenge.

  • LPS Challenge: Administer Lipopolysaccharide (from E. coli, serotype O111:B4) via i.p. injection at a dose of 1-5 mg/kg.[5]

    • Causality: This dose is sufficient to induce a robust but sublethal inflammatory response. The peak of pro-inflammatory cytokine production (like TNF-α) typically occurs 1.5-2 hours post-injection.

  • Sample Collection: At 2 hours post-LPS injection, anesthetize the mice deeply (e.g., with isoflurane).

    • Perform cardiac puncture to collect whole blood into EDTA-coated tubes. Immediately centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Perfuse the animal with cold PBS, then harvest spleen and liver. Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Biomarker Analysis:

    • Primary Endpoint (Inflammation): Quantify TNF-α and/or IL-6 levels in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

    • Mechanistic Endpoint (GPR109A Engagement): Quantify Non-Esterified Fatty Acid (NEFA) levels in the plasma using a colorimetric assay kit. A reduction in NEFA levels indicates an anti-lipolytic effect, providing evidence of GPR109A activation.

    • Secondary Endpoint (Tissue Inflammation): Extract RNA from liver or spleen tissue and perform quantitative PCR (qPCR) to measure the relative expression of inflammatory genes (e.g., Tnf, Il6, Il1b).

Data Interpretation: A Comparative Matrix

The power of this experimental design lies in the ability to correlate the anti-inflammatory effect with direct evidence of target engagement. The results can be interpreted using the following framework:

ScenarioTNF-α vs. VehicleNEFA vs. VehicleInterpretationNext Steps
1: Ideal Outcome Significantly ↓ Significantly ↓ Strong evidence for potent, on-target anti-inflammatory activity mediated through GPR109A. The compound is likely a full or partial agonist.Proceed to chronic inflammation or disease models. Evaluate potency relative to nicotinic acid.
2: Off-Target Effect Significantly ↓ No Significant ChangeThe compound has anti-inflammatory properties, but they are likely independent of GPR109A's anti-lipolytic pathway.Investigate alternative mechanisms (e.g., COX inhibition, NF-κB pathway modulation).
3: Target Engagement w/o Efficacy No Significant ChangeSignificantly ↓ The compound successfully engages GPR109A (as shown by the anti-lipolytic effect) but fails to suppress LPS-induced inflammation at the tested doses.Consider if higher doses are needed or if the GPR109A-mediated anti-inflammatory effect is context-dependent and not robust in this acute model.
4: Inactive Compound No Significant ChangeNo Significant ChangeThe compound is inactive at the tested doses or is not bioavailable via the chosen administration route.Conduct pharmacokinetic studies to assess exposure. Consider higher doses or alternative formulations.

Advanced Considerations: The Flushing Liability

A major limitation of nicotinic acid therapy is cutaneous vasodilation, or flushing, which is mediated by prostaglandin D2 (PGD2) release from skin Langerhans cells following GPR109A activation.[3][9][10] A superior analog would retain therapeutic efficacy while minimizing this side effect.

  • Assessing Flushing in Animal Models: While challenging, flushing can be indirectly measured in rodents. A common method is to measure ear temperature or blood flow using a laser Doppler flowmeter after compound administration. A significant increase in ear temperature/blood flow relative to vehicle would suggest a flushing liability. Comparing the magnitude of this effect between this compound and nicotinic acid at equieffective anti-inflammatory doses is a critical step in preclinical development.

By integrating mechanistic, efficacy, and safety endpoints into a single, cohesive strategy, researchers can efficiently and rigorously validate the biological activity of this compound, paving the way for further development.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice, 62(1), 89-97. [Link]

  • Yetukuri, L., et al. (2016). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of Lipid Research, 57(7), 1277-1288. [Link]

  • Mallya, P., & Lewis, S. A. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Manipal Journal of Pharmaceutical Sciences. [Link]

  • Meyers, C. D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. [Link]

  • I-Fact. (2023). In vivo anti-inflammatory studies: Significance and symbolism. I-Fact.com. [Link]

  • Sato, K., et al. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol, 11(15), e4113. [Link]

  • Al-Dwairi, A., et al. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Mallya, P., & Lewis, S. A. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]

  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. ResearchGate. [Link]

  • Jacobson, T. A. (2008). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. The Journal of Nutrition, 138(6), 1109-1115. [Link]

  • Xu, P., et al. (2022). Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis. Bio-protocol, 12(18), e4511. [Link]

  • Sima, A. V., & Stancu, C. S. (1999). Dyslipidemia and diabetes: animal models. Archives of Physiology and Biochemistry, 107(4), 291-303. [Link]

  • Guyton, J. R., & Bays, H. E. (2007). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). ResearchGate. [Link]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]

  • Sakata, D., et al. (2019). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]

  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 79-85. [Link]

  • Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Wang, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. [Link]

  • Slideshare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Slideshare. [Link]

  • Bhardwaj, S., et al. (2020). GPR109A activation and aging liver. Aging, 12(14), 13913-13915. [Link]

  • Chen, J., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. [Link]

  • Catorce, M. N., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155-164. [Link]

  • Zhang, J. C., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Psychiatry, 14, 1195328. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

  • Barua, C. C., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences, 110(1), 71-84. [Link]

  • Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 1027170. [Link]

  • Ionescu, D., et al. (2020). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health and Toxicology, 1(1), 1-8. [Link]

  • Philipp, A. C., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 46, 241-261. [Link]

  • Carcelli, M., et al. (1995). Synthesis, structure, antimicrobial, and genotoxic activities of organotin compounds with 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones. Journal of Inorganic Biochemistry, 57(2), 101-113. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(1), 226. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Găină, C. G., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(13), 11069. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia Pharmaceutica, 78(4), 753-765. [Link]

  • Hersh, L. B. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1735-1745. [Link]

  • Feely, J. C., & Stedman, D. F. (1961). Preparation of 6-methylnicotinic acid.
  • Pan, M. L., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2239. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Dimethylnicotinic acid, a key pyridine-based structural motif, serves as a valuable building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The strategic placement of the carboxylic acid and two methyl groups on the pyridine ring makes it an attractive intermediate for developing novel compounds in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and environmental footprint of its synthesis are, therefore, critical considerations for researchers and chemical manufacturers. This guide provides a comprehensive comparison of the prevalent synthetic routes to this compound, with a primary focus on the oxidation of its readily available precursor, 2,6-lutidine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of different oxidative systems to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly commences from 2,6-lutidine (2,6-dimethylpyridine). The core chemical transformation involves the selective oxidation of one of the two methyl groups to a carboxylic acid. While seemingly straightforward, this reaction presents challenges in controlling selectivity and minimizing over-oxidation or the formation of by-products such as 2,6-pyridinedicarboxylic acid. The choice of oxidant and reaction conditions is paramount to achieving high yields and purity.

The primary synthetic methodologies can be broadly categorized as:

  • Oxidation with Stoichiometric Strong Oxidants: Traditional methods employing potent oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃). These routes are often characterized by high conversion rates but suffer from significant environmental drawbacks.

  • Catalytic Oxidation: More contemporary and "green" approaches that utilize catalysts in conjunction with milder oxidants like air or molecular oxygen. These methods aim to improve atom economy and reduce hazardous waste.

While other classical pyridine synthesis methods, such as the Hantzsch synthesis, can produce the 2,6-dimethylpyridine scaffold, they represent a more circuitous route to the precursor rather than a direct synthesis of the final acid.[1][2] This guide will therefore concentrate on the direct oxidation of 2,6-lutidine.

Comparative Analysis of Oxidation Routes from 2,6-Lutidine

The oxidation of 2,6-lutidine is the most direct and industrially relevant pathway to this compound. The key to a successful synthesis lies in the careful selection of the oxidizing system.

Route 1: Oxidation with Stoichiometric Strong Oxidants

This classical approach relies on the use of strong, inexpensive oxidizing agents.

Potassium permanganate is a powerful and widely used oxidant for converting alkyl side chains on aromatic rings to carboxylic acids.

  • Mechanism: The reaction proceeds through a complex mechanism involving the attack of the permanganate ion on the C-H bonds of the methyl group, leading to the formation of a manganese ester intermediate which is subsequently hydrolyzed to the carboxylic acid. The basicity of the pyridine nitrogen can influence the reaction rate.

  • Advantages: High reactivity and relatively low cost of the primary reagent.

  • Disadvantages: This method generates a large amount of manganese dioxide (MnO₂) sludge as a stoichiometric byproduct, posing significant waste disposal challenges.[3] The reaction can be difficult to control, potentially leading to over-oxidation to 2,6-pyridinedicarboxylic acid or ring cleavage. The workup procedure to remove the manganese salts can be laborious.

Concentrated nitric acid can also be employed to oxidize the methyl group.

  • Mechanism: The reaction is a high-temperature process where nitric acid acts as the oxidizing agent, being reduced to various nitrogen oxides (NOx).

  • Advantages: Nitric acid is a bulk chemical and is relatively inexpensive.

  • Disadvantages: This method requires harsh reaction conditions, including high temperatures.[3] It generates significant amounts of corrosive and environmentally harmful NOx gases, which require scrubbing. The strong acidic and oxidative environment can lead to the formation of various nitrated byproducts, complicating purification.[3]

Route 2: Catalytic Oxidation Methods

To address the environmental and safety concerns of stoichiometric oxidants, catalytic methods have been developed. These routes offer a more sustainable pathway for the synthesis.

  • Mechanism: These reactions typically involve a metal catalyst that facilitates the transfer of oxygen from an oxidant (like air or O₂) to the substrate. The reaction can be initiated by radical initiators.

  • System Components:

    • Oxidant: Air, oxygen, or ozone are used as the primary oxidants, making the process highly atom-economical.[3]

    • Catalyst: Metal porphyrins (e.g., CoTPPCl, MnTPP) have been shown to be effective.[3]

    • Solvent: Water is often used as a solvent, further enhancing the green credentials of the process.[3]

    • Initiator: Radical initiators like sodium bromide or ammonium persulfate are sometimes required to start the oxidation chain reaction.[3]

  • Advantages: Significantly reduced waste generation compared to stoichiometric methods. Use of inexpensive and readily available oxidants like air. Milder reaction conditions are often possible, leading to lower energy consumption.[3] The catalyst can potentially be recovered and reused.

  • Disadvantages: Catalysts can be expensive and may require specialized handling or recovery processes. The reaction rates may be slower than with strong oxidants, potentially requiring longer reaction times or higher catalyst loading. Optimization of catalyst, initiator, and reaction conditions is crucial for achieving high yield and selectivity.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1A: KMnO₄ OxidationRoute 1B: HNO₃ OxidationRoute 2: Catalytic Oxidation
Starting Material 2,6-Lutidine2,6-Lutidine2,6-Lutidine
Key Reagents Potassium Permanganate (KMnO₄)Concentrated Nitric Acid (HNO₃)Metal Porphyrin Catalyst, Air/O₂, Initiator (e.g., NaBr)[3]
Reaction Conditions Elevated TemperatureHigh Temperature60-100 °C, Atmospheric Pressure[3]
Reported Yield Moderate to GoodVariable, can be highGood to Excellent (e.g., 64% mentioned for a related process)[3]
Product Purity Requires extensive purification from MnO₂Requires purification from nitrated byproductsGenerally cleaner, but depends on catalyst selectivity
Key By-products MnO₂ sludgeNOx gases, nitrated compoundsPotentially 2,6-pyridinedicarboxylic acid
Environmental Impact High (solid waste)High (acidic, gaseous waste)[3]Low (less pollution, water as solvent)[3]
Scalability Challenging due to waste handlingEstablished but with significant environmental controlsPromising, offers a greener industrial alternative

Visualization of Synthetic Pathways

General Oxidation Scheme

General_Oxidation Lutidine 2,6-Lutidine Oxidant [Oxidizing System] (e.g., KMnO4, HNO3, O2/Catalyst) Lutidine->Oxidant Acid This compound Oxidant->Acid

Caption: General reaction scheme for the oxidation of 2,6-lutidine.

Workflow Comparison

Workflow_Comparison cluster_0 Route 1: Stoichiometric Oxidation cluster_1 Route 2: Catalytic Oxidation Lutidine1 2,6-Lutidine Reaction1 React with KMnO4 or HNO3 Lutidine1->Reaction1 Workup1 Difficult Workup (Waste Removal) Reaction1->Workup1 Waste1 High Volume of Hazardous Waste Reaction1->Waste1 Product1 This compound Workup1->Product1 Lutidine2 2,6-Lutidine Reaction2 React with O2/Air (Metal Catalyst) Lutidine2->Reaction2 Workup2 Simpler Workup (Catalyst Recovery) Reaction2->Workup2 Waste2 Minimal Waste Reaction2->Waste2 Product2 This compound Workup2->Product2

Sources

A Guide to Pyridinecarboxylic Acids: Evaluating 2,6-Dimethylnicotinic Acid in the Context of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of 2,6-Dimethylnicotinic acid against other pyridinecarboxylic acids, framed within the principles of structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document synthesizes established data with theoretical insights to predict the biological profile of this compound and guide future experimental design.

Introduction to Pyridinecarboxylic Acids: A Scaffold of Therapeutic Versatility

Pyridinecarboxylic acids, a class of organic compounds characterized by a pyridine ring bearing one or more carboxyl groups, are foundational scaffolds in medicinal chemistry.[1] The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have given rise to a plethora of drugs for conditions ranging from tuberculosis and cancer to hyperlipidemia and diabetes.[1][2]

The therapeutic potential of these molecules is intrinsically linked to their structural features. The electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides polarity and can chelate metal ions, a key interaction for enzyme inhibition.[2] Furthermore, the pyridine ring's amenability to substitution allows for the fine-tuning of a compound's pharmacological properties.[2]

This guide focuses on this compound, a derivative of the well-known nicotinic acid (Niacin, Vitamin B3). Due to a scarcity of direct experimental data on this specific compound, this analysis will leverage established structure-activity relationships to build a predictive comparison against its parent compound and other derivatives in key biological assays.

The Nicotinic Acid Benchmark: Mechanism and Biological Profile

Nicotinic acid is most famous for its potent effects on lipid metabolism and its ability to induce cutaneous vasodilation, a side effect commonly known as "flushing".[3][4] Understanding its mechanism of action is crucial for predicting how structural modifications, such as the addition of two methyl groups, will alter its activity.

Primary Mechanism of Action: GPR109A Activation

The biological effects of nicotinic acid are primarily mediated by the G protein-coupled receptor GPR109A (also known as HCAR2).[3][5] This receptor is expressed in adipocytes and various immune cells, including Langerhans cells in the skin.[3]

  • In Adipocytes (Anti-lipolytic Effect): The binding of nicotinic acid to GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase.[6] This reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of hormone-sensitive lipase. The ultimate result is a reduction in the breakdown of triglycerides and a lower release of free fatty acids into the bloodstream, contributing to its beneficial lipid-lowering effects.[6]

  • In Langerhans Cells (Vasodilation/Flushing Effect): In the skin, GPR109A activation in Langerhans cells triggers the release of vasodilatory prostanoids, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4] These prostaglandins act on receptors in the surrounding capillaries, causing them to dilate and leading to the characteristic flushing and sensation of heat.[4]

A secondary, more recently discovered mechanism for vasodilation involves the direct activation of the capsaicin receptor, Transient Receptor Potential Vanilloid 1 (TRPV1), by nicotinic acid that has entered the cell.[7]

GPR109A Signaling Pathway

GPR109A_Pathway cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell (Skin) NA1 Nicotinic Acid GPR109A_A GPR109A NA1->GPR109A_A Binds Gi_A Gi Protein GPR109A_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A HSL ↓ Hormone-Sensitive Lipase Activity cAMP_A->HSL Lipolysis ↓ Lipolysis (Therapeutic Effect) HSL->Lipolysis NA2 Nicotinic Acid GPR109A_L GPR109A NA2->GPR109A_L Binds PGs ↑ Prostaglandins (PGD2, PGE2) GPR109A_L->PGs Activates Release Capillary Capillary Smooth Muscle PGs->Capillary Acts on Receptors Flushing Vasodilation (Flushing Side Effect) Capillary->Flushing

Caption: GPR109A signaling cascade initiated by nicotinic acid.

Structure-Activity Relationship (SAR) Analysis: Predicting the Profile of this compound

SAR explores the relationship between a molecule's three-dimensional structure and its biological activity, guiding the rational design of new drugs.[1] By analyzing how substitutions on the nicotinic acid scaffold affect its function, we can formulate a hypothesis about the performance of this compound.

The key structural modification in this compound is the presence of two methyl groups flanking the nitrogen atom on the pyridine ring.

  • Steric Hindrance: The methyl groups at positions 2 and 6 are adjacent to the ring nitrogen. This steric bulk could significantly influence how the molecule docks into the binding pocket of receptors like GPR109A or the active sites of enzymes. It is plausible that this hindrance could decrease binding affinity compared to the smaller, unsubstituted nicotinic acid.

  • Increased Lipophilicity: The addition of two alkyl (methyl) groups increases the molecule's lipophilicity (fat-solubility). This can alter its pharmacokinetic properties, such as its ability to cross cell membranes, its distribution in the body, and its metabolic profile. Enhanced lipophilicity could potentially lead to better membrane penetration but might also result in increased non-specific binding or faster metabolic clearance.

  • Electronic Effects: Methyl groups are weakly electron-donating. This can subtly alter the electron distribution within the pyridine ring, which may affect the pKa of the molecule and the strength of its interactions with biological targets.

Hypothesis for this compound: Based on these principles, the 2,6-dimethyl substitution pattern is likely to reduce the compound's potency as a GPR109A agonist due to steric hindrance. This could translate to a weaker anti-lipolytic effect and, potentially, a significantly attenuated flushing response. Its activity in other assays, such as enzyme inhibition, would depend on the specific topology of the enzyme's active site.

Comparative Profile in Key Biological Assays

This section compares the known activities of nicotinic acid derivatives with the predicted profile of this compound in three distinct biological contexts.

A. Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Certain nicotinic acid derivatives have been explored for their anti-inflammatory properties, which can involve the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.[8]

Table 1: Comparative COX-2 Inhibitory Activity

CompoundStructureCOX-2 Inhibition (IC₅₀)Rationale / Prediction
Nicotinic Acid Derivative (Example) VariesVaries based on substitutionCertain derivatives show activity.
Celecoxib (Control) Celecoxib Structure~0.04 µM (varies by assay)Potent and selective COX-2 inhibitor.
This compound This compound StructureHypothesized: Weak to Moderate Activity is highly dependent on the fit within the COX-2 active site. The bulky methyl groups may prevent optimal binding unless the pocket can accommodate them.

Note: IC₅₀ values are highly dependent on specific assay conditions. The values presented are for illustrative comparison.

B. Antimicrobial Activity

Derivatives of nicotinic acid have been synthesized and tested for their ability to inhibit the growth of various bacterial and fungal strains.[9] The activity is often dependent on the specific substitutions made to the core structure.

Table 2: Comparative Antimicrobial Activity (MIC)

CompoundTarget OrganismMIC (µg/mL)Rationale / Prediction
Nicotinic Acid Acylhydrazone (Example) [9]S. epidermidis1.95Specific derivatives show potent activity against Gram-positive bacteria.[9]
Ciprofloxacin (Control) S. aureus~0.25 - 1Broad-spectrum antibiotic.
This compound S. aureusHypothesized: Unlikely to be potent Potent antimicrobial activity in this class often arises from larger, more complex substitutions designed to interact with specific bacterial targets. The simple dimethyl substitution is unlikely to confer significant intrinsic antimicrobial activity.

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

C. Vasodilatory & Hypolipidemic Activity: GPR109A Activation

This is the hallmark activity of nicotinic acid. As discussed in the SAR section, the structural changes in this compound are predicted to have a significant impact here.

Table 3: Comparative GPR109A-Mediated Activity

CompoundGPR109A Activation (EC₅₀)Vasodilation (Flushing)Rationale / Prediction
Nicotinic Acid High Affinity (~1 µM)StrongThe parent compound and benchmark for activity.
Nicotinamide No ActivityNoneLacks the free carboxylic acid group necessary for GPR109A binding.
This compound Hypothesized: Low Affinity Hypothesized: Weak to None Steric hindrance from the 2,6-methyl groups is expected to significantly reduce binding affinity to GPR109A, thereby diminishing both the therapeutic anti-lipolytic effects and the flushing side effect.

Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

To facilitate the empirical testing of the hypotheses presented in this guide, detailed protocols for two key in vitro assays are provided below. These protocols are designed to be self-validating by including appropriate controls.

A. Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX-2 enzyme. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ produces a colored product, the formation of which can be monitored spectrophotometrically.[8]

Experimental Workflow: COX-2 Inhibition Assay

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Hematin: Prepare a 10 mM stock in 0.1 M NaOH and dilute to a final assay concentration of 1 µM in Assay Buffer.

    • COX-2 Enzyme (human recombinant): Dilute in Assay Buffer to the desired concentration as per the manufacturer's instructions.

    • Test Compounds: Prepare stock solutions (e.g., 10 mM) in DMSO. Create a dilution series to test a range of concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • TMPD: Prepare a 10 mM stock in DMSO.

    • Arachidonic Acid: Prepare a 10 mM stock in ethanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of Hematin solution.

    • Add 10 µL of the diluted COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution or positive control. For control wells (100% activity), add 10 µL of DMSO.

    • Incubate the plate at room temperature (25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) followed by 10 µL of arachidonic acid (final concentration ~100 µM).[8]

  • Data Acquisition and Analysis:

    • Immediately begin reading the absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader.

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each test concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response equation to determine the IC₅₀ value.[8]

B. Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a target microorganism.[10][11]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Culture Medium: Mueller-Hinton Broth (MHB) is standard for many bacteria.[12]

    • Bacterial Inoculum: Culture the target bacteria (e.g., Staphylococcus aureus) overnight. Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]

    • Test Compound: Dissolve the compound in DMSO to create a high-concentration stock.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of MHB to all wells of a sterile 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 2x starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

    • Add 100 µL of the standardized bacterial inoculum to the wells in columns 1-11. The final volume in these wells will be 200 µL, and the inoculum will be at the target concentration.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-24 hours.[11]

    • Visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited in published literature, a robust predictive framework can be constructed using established principles of structure-activity relationships. The addition of methyl groups at the 2 and 6 positions of the nicotinic acid scaffold is hypothesized to introduce significant steric hindrance, likely reducing its affinity for the GPR109A receptor. This would predict a diminished anti-lipolytic effect and a potentially significant reduction in the flushing side effect that limits patient compliance with niacin therapy. Its potential as an anti-inflammatory or antimicrobial agent is considered low but remains to be experimentally determined.

This guide provides the scientific rationale and detailed experimental protocols necessary to systematically investigate these hypotheses. Future research should focus on synthesizing this compound and evaluating its performance in the assays described herein. Such studies will not only elucidate the specific biological profile of this compound but also contribute valuable data to the broader understanding of pyridinecarboxylic acid SAR, aiding in the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Klančnik, A., & Smole Možina, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncotarget. Retrieved from [Link]

  • Li, Q., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. Retrieved from [Link]

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Retrieved from [Link]

  • Digby, J. E., et al. (2010). The role of GPR109A in the nicotinic acid-induced flushing pathway and its potential as a therapeutic target. ResearchGate. Retrieved from [Link]

  • Wu, C. C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Meyer, H., et al. (1981). [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)]. Arzneimittel-Forschung. Retrieved from [Link]

  • Chen, Y., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. Retrieved from [Link]

  • Online Inhibitor. (2022). In addition to their functional activation of GPR A. Retrieved from [Link]

  • Sztanke, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wu, C. C., et al. (2010). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). 1,4-Dihydro-2,6-dimethyl-4--(3-nitrophenyl)pyridine-3-carboxylic acid-5-carboxylic methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. Retrieved from [Link]

  • Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of substituted pyridinecarboxylic acids and study of their properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpyridine-3,5-dicarboxylic acid. Retrieved from [Link]

  • Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • Ghesner, I., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]

  • Patel, K., & Krishnan, S. (2024). Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review. Nutrients. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). Retrieved from [Link]

  • Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Retrieved from [Link]

  • French Cardiology Society. (2009). Assessment of Endothelial Vasomotricity After Treatment by Nicotinic Acid in Acute Coronary Syndrome. ClinicalTrials.gov. Retrieved from [Link]

  • Van de Woestijne, A. P., et al. (2011). Niacin improves small artery vasodilatory function and compliance in statin-treated type 2 diabetic patients. Journal of Hypertension. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Retrieved from [Link]

  • Swaminathan, M. (1941). Quantitative estimation of nicotinic acid in biological material. Indian Journal of Medical Research. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpyridine-4-carboxylic acid. Retrieved from [Link]

  • Ali, A., et al. (2014). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 2,6-Dimethylnicotinic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the efficacy of 2,6-Dimethylnicotinic acid esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, potential therapeutic applications, and methodologies for evaluating the efficacy of this class of compounds. While direct comparative studies on a wide range of this compound esters are limited in publicly available literature, this guide synthesizes existing knowledge on nicotinic acid and its derivatives to provide a robust framework for investigation.

Introduction: The Rationale for Esterification of this compound

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, particularly for the management of dyslipidemia.[1][2] Its clinical utility, however, is often hampered by poor patient compliance due to side effects such as cutaneous vasodilation (flushing).[3] Chemical modification of the carboxylic acid functional group through esterification is a common prodrug strategy to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. The introduction of an ester moiety can alter lipophilicity, membrane permeability, and the rate of hydrolysis to the active carboxylic acid, thereby potentially improving the therapeutic index.

The 2,6-dimethyl substitution on the pyridine ring of nicotinic acid is expected to influence its electronic properties and steric hindrance, which could, in turn, affect its binding to biological targets and its metabolic profile. The combination of this substitution with various ester groups presents a rich chemical space for the development of novel therapeutic agents. This guide explores the potential efficacy of these esters in several key therapeutic areas.

Potential Therapeutic Applications and Efficacy of this compound Esters

Based on the known biological activities of nicotinic acid and its derivatives, this compound esters are anticipated to be active in the following areas:

Vasodilatory and Hypolipidemic Effects

The primary mechanism of action of nicotinic acid involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2).[4] This receptor is expressed in adipocytes and immune cells, such as Langerhans cells in the skin.[4] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids and subsequently reduced synthesis of triglycerides and VLDL in the liver.[2][3] This ultimately results in a favorable lipid profile, including a reduction in LDL and an increase in HDL cholesterol.[2]

The notorious flushing effect of nicotinic acid is also mediated by GPR109A activation in skin Langerhans cells, which triggers the release of prostaglandin D2 (PGD2), a potent vasodilator.[3][5]

The esters of this compound are expected to act as prodrugs, being hydrolyzed in vivo to release the active this compound. The rate and extent of this hydrolysis, influenced by the nature of the ester group, will be a critical determinant of both the therapeutic efficacy and the side-effect profile. For instance, a slower, more sustained release of the active acid could potentially mitigate the intensity of the flushing response while maintaining the desired hypolipidemic effects.

Structure-Activity Relationship Insights: The lipophilicity of the ester will play a crucial role in its absorption and distribution. Short-chain alkyl esters (e.g., methyl, ethyl) are generally more water-soluble, while longer-chain or more complex esters will be more lipophilic, potentially leading to altered tissue penetration and duration of action.

Antimicrobial Activity

Nicotinic acid and its derivatives have demonstrated antimicrobial properties.[6][7][8][9] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or interference with essential metabolic pathways. The efficacy of these compounds is dependent on their chemical structure.

Structure-Activity Relationship Insights: Studies on other nicotinic acid derivatives have shown that the nature of substituents on the pyridine ring and the functional group at the 3-position can significantly impact antimicrobial potency. For this compound esters, the lipophilicity conferred by the ester group could enhance their ability to penetrate bacterial or fungal cell walls, potentially leading to increased efficacy compared to the parent acid. The variation of the ester group provides an avenue to fine-tune this property for optimal activity against specific pathogens.

Herbicidal Activity

Derivatives of nicotinic acid have also been investigated for their herbicidal properties.[10][11][12][13] These compounds can act as plant growth regulators or inhibitors of essential enzyme systems in plants.

Structure-Activity Relationship Insights: The herbicidal activity of nicotinic acid derivatives is highly dependent on the substitution pattern on the pyridine ring and the nature of the side chain. The introduction of an ester group can affect the uptake and translocation of the compound within the plant, which are critical factors for herbicidal efficacy. The 2,6-dimethyl substitution pattern, combined with different ester moieties, could lead to the discovery of novel herbicides with selective activity.

Comparative Efficacy: A Data-Driven Overview

Direct comparative efficacy data for a series of this compound esters is scarce in the scientific literature. To facilitate future research, the following tables provide an illustrative comparison based on the general principles of nicotinic acid ester activity. The actual values will need to be determined experimentally.

Table 1: Illustrative Vasodilatory and Hypolipidemic Activity of this compound Esters

CompoundEster GroupExpected Relative Potency (Vasodilation)Expected Hypolipidemic EffectKey Considerations
This compound-HighHighParent active compound.
Methyl 2,6-Dimethylnicotinate-CH₃Moderate to HighModerate to HighRapid hydrolysis expected.
Ethyl 2,6-Dimethylnicotinate-CH₂CH₃ModerateModerateSlower hydrolysis than methyl ester.
Propyl 2,6-Dimethylnicotinate-CH₂CH₂CH₃Low to ModerateLow to ModerateIncreased lipophilicity, potentially slower onset.
Benzyl 2,6-Dimethylnicotinate-CH₂PhLowLowBulky group may hinder hydrolysis.

Table 2: Illustrative Antimicrobial and Herbicidal Activity of this compound Esters

CompoundEster GroupExpected Antimicrobial Activity (MIC)Expected Herbicidal Activity (IC50)Key Considerations
This compound-ModerateModerateBaseline activity.
Methyl 2,6-Dimethylnicotinate-CH₃Low to ModerateLow to ModerateDependent on hydrolysis to the active acid.
Ethyl 2,6-Dimethylnicotinate-CH₂CH₃ModerateModerateIncreased lipophilicity may enhance cell penetration.
Propyl 2,6-Dimethylnicotinate-CH₂CH₂CH₃Moderate to HighModerate to HighFurther increase in lipophilicity.
Long-chain Alkyl Esters>C4VariableVariableMay exhibit a "cut-off" effect in activity.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of this compound esters, the following detailed experimental protocols are recommended.

In Vitro Vasodilation Assay: Prostaglandin D2 Release

This assay measures a key event in nicotinic acid-induced vasodilation.[4]

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human macrophages.

  • Cell culture medium and supplements.

  • This compound esters.

  • PGD2 ELISA kit or LC-MS/MS for quantification.

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Stimulation: Treat the differentiated macrophages with various concentrations of the this compound esters for a defined period.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a competitive ELISA kit or by LC-MS/MS.

  • Data Analysis: Determine the dose-dependent effect of each ester on PGD2 release and calculate EC50 values for comparison.

In Vivo Hypolipidemic Activity Assay in Rodents

This protocol outlines the evaluation of the lipid-lowering effects of the esters in an animal model.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound esters.

  • Vehicle for oral gavage (e.g., carboxymethyl cellulose).

  • Commercial enzymatic kits for lipid profile analysis.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing: Administer the this compound esters or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Blood Collection: At the end of the treatment period, collect blood samples from the animals after an overnight fast.

  • Lipid Profile Analysis: Separate the serum or plasma and analyze the levels of total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercially available enzymatic kits.

  • Statistical Analysis: Compare the lipid profiles of the treatment groups to the control group to determine the efficacy of the compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • This compound esters.

  • 96-well microtiter plates.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform serial dilutions of the this compound esters in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the ester at which no visible growth of the microorganism is observed.

Herbicidal Activity Assay: Seed Germination and Seedling Growth

This assay evaluates the effect of the esters on plant growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana) or a target weed.

  • Petri dishes with filter paper or agar medium.

  • This compound esters.

Procedure:

  • Treatment Application: Moisten the filter paper or agar with different concentrations of the this compound esters.

  • Seed Plating: Place a defined number of seeds on the treated substrate.

  • Incubation: Incubate the plates under controlled light and temperature conditions.

  • Data Collection: After a specified period, measure the percentage of seed germination, root length, and shoot length.

  • Data Analysis: Calculate the IC50 value for each parameter to compare the herbicidal efficacy of the different esters.

Signaling Pathways and Experimental Workflows

The biological effects of this compound esters are primarily initiated after their hydrolysis to this compound, which then activates the GPR109A receptor.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ester 2,6-Dimethylnicotinic Acid Ester Acid 2,6-Dimethylnicotinic Acid Ester->Acid Hydrolysis GPR109A GPR109A Receptor Acid->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates PGD2 ↑ Prostaglandin D2 (Langerhans Cell) GPR109A->PGD2 Activates Pathway for AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Adipocyte) cAMP->Lipolysis Efficacy_Workflow Start Synthesis of 2,6-Dimethylnicotinic Acid Esters Characterization Structural and Purity Analysis Start->Characterization Vasodilation In Vitro Vasodilation Assay (PGD2 Release) Characterization->Vasodilation Hypolipidemic In Vivo Hypolipidemic Assay (Rodent Model) Characterization->Hypolipidemic Antimicrobial In Vitro Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Herbicidal In Vitro/In Vivo Herbicidal Assay Characterization->Herbicidal Data_Analysis Comparative Data Analysis (EC50, IC50, MIC) Vasodilation->Data_Analysis Hypolipidemic->Data_Analysis Antimicrobial->Data_Analysis Herbicidal->Data_Analysis SAR Structure-Activity Relationship Determination Data_Analysis->SAR Conclusion Identification of Lead Compounds SAR->Conclusion

Caption: Experimental workflow for comparative efficacy studies.

Conclusion and Future Directions

The esters of this compound represent a promising class of compounds with potential applications in cardiovascular disease, infectious diseases, and agriculture. While direct comparative efficacy data is currently lacking, this guide provides a comprehensive framework based on the established pharmacology of nicotinic acid and its derivatives. The provided experimental protocols offer a clear path for researchers to systematically evaluate and compare the efficacy of various esters. Future research should focus on synthesizing a library of these esters and performing the described assays to elucidate their structure-activity relationships. Such studies will be instrumental in identifying lead compounds with optimized efficacy and safety profiles for further development.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). Journal of Medicinal Chemistry. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. [Link]

  • Nicotinic acid: an old drug with a promising future. (2007). British Journal of Pharmacology. [Link]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2021). ResearchGate. [Link]

  • The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. (2009). ResearchGate. [Link]

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2021). PubMed. [Link]

  • Nicotinic acid and its derivatives: a short survey. (1982). PubMed. [Link]

  • Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (2005). PubMed. [Link]

  • Study on the Synthesis and Hypolipidemic Activities of Coumarin Oxime Esters Derivatives. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Nicotinic acid as a lipid-modifying drug--a review. (2012). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules. [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Ester of nicotinic acid. (1949).
  • Structure–activity relationships for a new family of sulfonylurea herbicides. (2025). ResearchGate. [Link]

  • Proposed mechanism of nicotinic acid-induced vasodilation (flushing). (2017). ResearchGate. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules. [Link]

  • Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof. (2021).
  • Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof. (2021). PubChem. [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (1984).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules. [Link]

Sources

A Head-to-Head Comparison of 2,6-Dimethylnicotinic Acid and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers and professionals in drug development, a nuanced understanding of isomeric differences is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth, head-to-head comparison of 2,6-dimethylnicotinic acid and its positional isomers, offering experimental data and protocols to aid in their differentiation and application.

Introduction: The Significance of Isomeric Purity

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry.[1] The introduction of methyl groups to the pyridine ring, as in dimethylnicotinic acids, can modulate their chemical properties and biological activity. However, the precise positioning of these methyl groups is critical. Synthetic routes can often yield a mixture of isomers, necessitating robust analytical methods to distinguish and separate them. This guide will focus on the key physicochemical and analytical differences between this compound and its positional isomers.

Physicochemical Properties: A Foundation for Differentiation

The arrangement of methyl groups on the nicotinic acid backbone directly influences fundamental properties such as melting point, solubility, and acidity. These differences, though sometimes subtle, are the cornerstone of developing effective separation and characterization techniques.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₈H₉NO₂151.16Data not readily available
2-Methylnicotinic Acid C₇H₇NO₂137.14Data not readily available
4-Hydroxy-6-methylnicotinic acid C₇H₇NO₃153.14Data not readily available
6-Methylnicotinic Acid C₇H₇NO₂137.14Data not readily available
2-Hydroxy-6-methylnicotinic acid C₇H₇NO₃153.14229-230
5-Methylnicotinic Acid C₇H₇NO₂137.14Data not readily available

Note: Comprehensive, directly comparable experimental data for all isomers is not consistently available in the public domain. The table reflects available information and highlights the need for empirical determination in a laboratory setting.

The solubility of these isomers is generally expected to be moderate in polar solvents like water and ethanol, a characteristic influenced by the presence of the carboxylic acid group.[1][2] For instance, 5-Methylnicotinic acid is described as sparingly soluble in water.[3]

Analytical Differentiation: Methodologies and Protocols

Distinguishing between positional isomers requires high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

The separation of pyridinecarboxylic acid isomers by HPLC can be challenging due to their similar hydrophobic and ionic properties.[4][5] However, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, offers enhanced selectivity.[6]

Caption: A generalized workflow for the HPLC-based separation and analysis of dimethylnicotinic acid isomers.

  • Column Selection: A mixed-mode column, such as a Primesep 100, is recommended to exploit subtle differences in the ionic and hydrophobic properties of the isomers.[4][5]

  • Mobile Phase Preparation: The mobile phase composition is critical for achieving separation. A typical mobile phase might consist of acetonitrile (MeCN) and an aqueous buffer (e.g., formic acid or phosphoric acid for MS-compatibility or non-MS applications, respectively).[7] The retention time can be controlled by adjusting the acetonitrile concentration and the buffer's ionic strength and pH.[4][6]

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase solvent to ensure compatibility and good peak shape. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Detection:

    • Set the column temperature (e.g., 30 °C).

    • Use a UV detector, monitoring at a wavelength where the compounds have significant absorbance (e.g., 220-270 nm).[5]

  • Data Analysis: Inject individual isomer standards to determine their respective retention times. Compare these to the chromatogram of the mixture for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR will provide distinct spectra for each positional isomer based on the unique chemical environment of each proton and carbon atom.[8][9]

The analysis of the NMR spectrum of pyridine and its substituted derivatives can provide precise chemical shifts and coupling constants, which are unique for each isomer.[10][11] Deuterium labeling can also be employed to enhance the NMR detectability of pyridine derivatives.[12]

The chemical shifts of the aromatic protons and the methyl protons will be diagnostic. For example, in this compound, the two methyl groups are in equivalent positions relative to the nitrogen and the carboxylic acid, which would be reflected in the spectrum. In contrast, isomers like 2,5-dimethylnicotinic acid will have two distinct methyl signals. The coupling patterns of the aromatic protons will also be unique to each substitution pattern.

Biological Activity: A Glimpse into Functional Differences

While comprehensive comparative studies on the biological activities of all dimethylnicotinic acid isomers are limited, it is known that nicotinic acid and its derivatives can exhibit a range of pharmacological effects.[13][14] Many nicotinic acid derivatives have been investigated for their antimicrobial properties.[15][16][17] The specific biological activity is expected to be highly dependent on the isomeric form, as this will affect how the molecule interacts with biological targets. For instance, methyl 6-methylnicotinate is expected to exhibit vasodilatory and hypolipidemic effects after in-vivo conversion to nicotinic acid.[13]

Synthetic Considerations

The synthesis of a specific dimethylnicotinic acid isomer can be challenging and may result in the formation of other isomers as byproducts. For example, the oxidation of 5-ethyl-2-methylpyridine can yield 6-methylnicotinic acid.[18] Understanding the synthetic route is crucial for anticipating potential isomeric impurities. The esterification of pyridinecarboxylic acids is a common synthetic step, often carried out by refluxing with an alcohol in the presence of an acid catalyst.[19]

Conclusion

The positional isomers of dimethylnicotinic acid, while structurally similar, possess unique physicochemical properties that allow for their differentiation and separation. For researchers in drug discovery and development, a thorough analytical characterization is essential to ensure the purity and identity of the desired isomer. The HPLC and NMR methodologies outlined in this guide provide a robust framework for achieving this. As research into the biological activities of these compounds continues, the ability to work with isomerically pure substances will be indispensable.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link][4][5]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link][8]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link][6]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link][10][11]

  • SIELC Technologies. Picolinic Acid. Available from: [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11715203, this compound. Available from: [Link][20]

  • National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link][12]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Available from: [Link][9]

  • SIELC Technologies. Separation of 3-Pyridinecarboxylic acid, 6-amino- on Newcrom R1 HPLC column. Available from: [Link][7]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link][15]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link][16]

  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available from: [Link][19]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link][18]

  • ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link][17]

  • PubMed. [Studies on the Biological Activity of Nicotinic Acid N-oxide. III. Microbiological Activity of...]. Available from: [Link][14]

Sources

Comparative Docking Analysis of 2,6-Dimethylnicotinic Acid Derivatives: An In Silico Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in silico docking performance of 2,6-dimethylnicotinic acid derivatives against key biological targets. As researchers and drug development professionals, understanding the nuanced interactions between small molecules and their protein counterparts is paramount. This document delves into the structural rationale behind the binding affinities of this promising class of compounds, supported by established computational methodologies and experimental data from analogous nicotinic acid derivatives. We will explore the causality behind experimental choices in docking studies, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid, or niacin, and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] These compounds have been rigorously investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding mechanisms and predicting the efficacy of these derivatives against a variety of protein targets.[1] This guide will focus on the unique structural aspects of this compound derivatives and their potential advantages in drug design.

The Principles of Molecular Docking: A Window into Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is crucial for predicting the binding affinity and interaction patterns between a ligand (in our case, a this compound derivative) and a protein target.[1] A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a potentially more effective molecule.[1]

The general workflow of a molecular docking study is a systematic process that ensures the reliability and reproducibility of the results.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein Preparation Protein Preparation Docking Algorithm Docking Algorithm Protein Preparation->Docking Algorithm Target Structure Ligand Preparation Ligand Preparation Ligand Preparation->Docking Algorithm Candidate Molecules Binding Affinity Calculation Binding Affinity Calculation Docking Algorithm->Binding Affinity Calculation Docked Poses Interaction Visualization Interaction Visualization Binding Affinity Calculation->Interaction Visualization Ranked Ligands Validation (RMSD) Validation (RMSD) Interaction Visualization->Validation (RMSD) Binding Mode Analysis COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates This compound Derivative This compound Derivative This compound Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

To ensure the scientific integrity and reproducibility of in silico studies, a well-defined and validated protocol is essential. The following is a representative step-by-step methodology for conducting a comparative docking study of this compound derivatives against a chosen protein target.

Protocol: Comparative Molecular Docking of this compound Derivatives against COX-2

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Prepare the protein using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro). This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

    • Define the binding site (grid box) based on the location of the co-crystallized inhibitor or through blind docking followed by analysis of potential binding pockets.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations. [1] * Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Docking Simulation:

    • Use a validated docking program such as AutoDock Vina to perform the docking calculations. [1] * Set the parameters for the docking, including the grid box dimensions and the exhaustiveness of the search algorithm.

    • Run the docking simulation for each derivative against the prepared protein target.

  • Analysis of Docking Results:

    • Analyze the output files to obtain the binding energies (in kcal/mol) for the different poses of each ligand. A more negative binding energy indicates a stronger binding affinity. [1] * Visualize the docked poses of the ligands within the protein's active site using molecular visualization software (e.g., PyMOL, VMD).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the protein.

  • Validation of the Docking Protocol:

    • To ensure the reliability of the docking protocol, perform a re-docking experiment. Extract the co-crystallized ligand from the protein structure and dock it back into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an acceptable validation.

Trustworthiness and Self-Validation in Docking Studies

The credibility of any in silico study hinges on its validation. The re-docking protocol described above is a critical step in self-validation. By demonstrating that the chosen docking algorithm and parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor, we build confidence in the predictions for novel compounds. Further validation can be achieved by comparing the docking scores of a series of compounds with their experimentally determined biological activities (e.g., IC50 values). A strong correlation between the computational and experimental data further substantiates the predictive power of the docking model.

Conclusion and Future Directions

This guide has provided a framework for understanding and conducting comparative docking studies of this compound derivatives. While direct experimental docking data for this specific class of compounds is emerging, the analysis of related nicotinic acid derivatives provides valuable insights into their potential as potent and selective enzyme inhibitors. The principles and protocols outlined herein offer a robust starting point for researchers to explore the therapeutic potential of this compound derivatives through computational drug design. Future studies should focus on synthesizing and experimentally validating the in silico predictions for this promising class of molecules to accelerate their development as novel therapeutic agents.

References

  • Zdyb, O., Senczyna, B., Ginalska, G., & Wujec, M. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823. [Link]

  • Zdyb-Gajewska, O., Senczyna, B., Ginalska, G., & Wujec, M. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed, 35269966. [Link]

  • Ghasemi, Z., & Zare-Shahabadi, V. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Chemistry Central Journal, 16(1), 1-11. [Link]

  • Wujec, M., & Ginalska, G. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Sreekanth, K., et al. (2019). ANALYSIS OF THE MOLECULAR DOCKING STUDY OF NICOTINIC ACID DERIVATIVES TO VARIOUS TARGET PROTEINS FROM MYCOBACTERIUM TUBERCULOSIS. ResearchGate. [Link]

  • Meenakumari, K., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 15(10), 744–749. [Link]

  • Rajagopal, P., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Semantic Scholar. [Link]

  • Rajagopal, P., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. PMC. [Link]

  • Anonymous. (n.d.). Multi Targeted Ligands for Potential Inhibition of Dipeptidyl Peptidase. Preprints.org. [Link]

  • Rajagopal, P., et al. (2020). Molecular docking analysis of COX-2 for potential inhibitors. ResearchGate. [Link]

  • Guler, O. O., et al. (2021). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PMC. [Link]

  • Anonymous. (2022). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC. [Link]

  • Słoczyńska, K., et al. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. PMC. [Link]

  • El-Malah, A. A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • Anonymous. (n.d.). Binding Affinity of ligands with targets protein receptors. ResearchGate. [Link]

  • Meenakumari, K., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PubMed Central. [Link]

  • Murali, R., et al. (2011). docking studies on novel human carbonic anhydrase ii. ResearchGate. [Link]

  • Anonymous. (2023). In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment. PubMed Central. [Link]

  • Wang, Y., et al. (2021). Niloticin binds to MD-2 to promote anti-inflammatory pathway activation in macrophage cells. Journal of Inflammation Research, 14, 467–478. [Link]

  • Romero, H. K., & Christensen, S. B. (2022). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Frontiers in Molecular Biosciences, 9, 991838. [Link]

  • Anonymous. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives a. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 12(10), 6035-6047. [Link]

  • Mahto, M. K., et al. (2016). Drug Targets for Cardiovascular-Safe Anti-Inflammatory: In Silico Rational Drug Studies. Semantic Scholar. [Link]

Sources

A Comparative In Vivo Pharmacokinetic Guide to Nicotinic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo pharmacokinetic profiles of nicotinic acid and its key derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. As a senior application scientist, this document is structured to deliver not just data, but a foundational understanding of the principles guiding the selection and analysis of these compounds in a preclinical setting.

Introduction: The Significance of Nicotinic Acid and the Quest for Improved Pharmacokinetics

Nicotinic acid (niacin), a long-standing therapeutic agent for dyslipidemia, effectively modulates a broad spectrum of blood lipids. Its clinical utility, however, is often hampered by poor patient compliance due to adverse effects, primarily cutaneous flushing. This has driven the development of derivatives such as acipimox and combination therapies like nicotinic acid with laropirant, aimed at improving the pharmacokinetic and pharmacodynamic profile to enhance therapeutic efficacy and patient tolerability. Understanding the in-vivo behavior of these compounds is paramount for the development of next-generation lipid-lowering therapies.

Comparative Pharmacokinetic Profiles

The in vivo disposition of a drug—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety. Below is a comparative summary of the key pharmacokinetic parameters for nicotinic acid and its derivative, acipimox, compiled from preclinical studies in rats. It is important to note that these parameters are influenced by the specific study design, including the animal model, dosage, and analytical methods used.

ParameterNicotinic AcidAcipimoxLaropiprant
Tmax (Time to Peak Plasma Concentration) ~30-60 minutes[1]~2 hours[2]~0.8-2.0 hours[3]
Half-life (t½) ~1 hour (at 1g dose)[1]~2 hours[4]~12-18 hours[3]
Metabolism Extensive first-pass metabolism in the liver via conjugation and amidation pathways.[1]Not significantly metabolized.[5]Primarily via glucuronidation.[6]
Excretion Primarily renal, as unchanged drug and metabolites.[1]Almost entirely excreted unchanged in the urine.[2][4]-
Key Characteristics Dose-dependent, non-linear pharmacokinetics due to saturation of metabolic pathways.[1]Linear pharmacokinetics.[4]Selective prostaglandin D2 receptor 1 (DP1) antagonist.[7]

Expert Insights: The shorter half-life and extensive metabolism of nicotinic acid contribute to the need for high and frequent dosing, which can exacerbate side effects like flushing. Acipimox, with its longer half-life and minimal metabolism, offers a more favorable pharmacokinetic profile in terms of sustained action and potentially reduced metabolic burden.[8] Laropiprant's distinct mechanism of action, which is to counteract the prostaglandin-mediated flushing caused by nicotinic acid, does not significantly alter the pharmacokinetics of co-administered drugs like warfarin, suggesting a low potential for pharmacokinetic drug-drug interactions in that specific context.[7]

Metabolic Pathways: A Visual Comparison

The metabolic fate of a drug is a critical determinant of its efficacy and potential for drug-drug interactions. Below are diagrammatic representations of the metabolic pathways of nicotinic acid and acipimox.

Nicotinic Acid Metabolism

Nicotinic acid is primarily metabolized in the liver through two main pathways: a high-affinity, low-capacity amidation pathway and a low-affinity, high-capacity conjugation pathway.

Nicotinic_Acid_Metabolism Nicotinic_Acid Nicotinic Acid Amidation Amidation Pathway (High Affinity, Low Capacity) Nicotinic_Acid->Amidation Conjugation Conjugation Pathway (Low Affinity, High Capacity) Nicotinic_Acid->Conjugation NAD Nicotinamide Adenine Dinucleotide (NAD) Amidation->NAD Nicotinuric_Acid Nicotinuric Acid Conjugation->Nicotinuric_Acid Nicotinamide Nicotinamide NAD->Nicotinamide Metabolites_Amidation Further Metabolites (e.g., N-methylnicotinamide) Nicotinamide->Metabolites_Amidation

Caption: Metabolic pathways of nicotinic acid.

Acipimox Metabolism

In contrast to nicotinic acid, acipimox undergoes minimal metabolism in the body.

Acipimox_Metabolism Acipimox_Absorbed Acipimox (Absorbed) Minimal_Metabolism Minimal Metabolism Acipimox_Absorbed->Minimal_Metabolism Acipimox_Unchanged Acipimox (Unchanged) Minimal_Metabolism->Acipimox_Unchanged Renal_Excretion Renal Excretion Acipimox_Unchanged->Renal_Excretion

Caption: Simplified metabolic pathway of acipimox.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

The following is a detailed, step-by-step methodology for conducting an in vivo pharmacokinetic study of nicotinic acid derivatives in a rat model. This protocol is designed to ensure scientific rigor and reproducibility.

Experimental Workflow Overview

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Sample Analysis & Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Preparation Dose Formulation Preparation Administration Oral Gavage Administration Dose_Preparation->Administration Fasting->Administration Blood_Sampling Serial Blood Sampling (e.g., tail vein) Administration->Blood_Sampling Plasma_Processing Plasma Separation & Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Step-by-Step Methodology

1. Animal Model Selection and Acclimatization:

  • Rationale: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling.

  • Procedure:

    • Procure male or female rats (typically 200-250g).

    • House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week to allow for acclimatization.

    • Provide standard chow and water ad libitum.

2. Dose Formulation and Administration:

  • Rationale: The vehicle for oral administration should be inert and ensure complete dissolution or uniform suspension of the test compound. Oral gavage is a precise method for delivering a known dose.

  • Procedure:

    • Prepare the drug formulation (e.g., dissolved in water or suspended in 0.5% carboxymethylcellulose).

    • Fast the rats overnight (approximately 12-16 hours) before dosing to minimize variability in gastrointestinal absorption.

    • Administer the formulation via oral gavage at a specified dose volume (e.g., 10 mL/kg).

3. Blood Sampling:

  • Rationale: Serial blood sampling from a single animal allows for the determination of the complete pharmacokinetic profile, reducing inter-animal variability. The tail vein is a common and minimally invasive site for repeated sampling.[9]

  • Procedure:

    • Collect blood samples (approximately 0.2-0.3 mL) from the lateral tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • To prevent clotting, gently invert the tubes several times after collection.

4. Plasma Processing and Storage:

  • Rationale: Prompt separation of plasma and proper storage are crucial to prevent degradation of the analytes.

  • Procedure:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.

5. Bioanalytical Method - LC-MS/MS:

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of drugs and their metabolites in biological matrices.[11][12][13][14][15]

  • Procedure:

    • Develop and validate an LC-MS/MS method for the simultaneous determination of the parent drug and its major metabolites in rat plasma.[12][13][14][15]

    • Perform sample preparation, typically involving protein precipitation with acetonitrile, followed by centrifugation and transfer of the supernatant for analysis.[12][13][14][15]

    • Analyze the samples using the validated LC-MS/MS method.

6. Pharmacokinetic Data Analysis:

  • Rationale: Non-compartmental analysis is a standard method for determining key pharmacokinetic parameters from plasma concentration-time data.

  • Procedure:

    • Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key parameters including Cmax, Tmax, AUC (Area Under the Curve), t½ (half-life), clearance, and volume of distribution.

Conclusion and Future Directions

This guide provides a comparative overview of the in vivo pharmacokinetic profiles of nicotinic acid and its derivative acipimox, highlighting the rationale behind the development of these second-generation compounds. The provided experimental protocol offers a robust framework for conducting preclinical pharmacokinetic studies.

Future research should focus on head-to-head in vivo comparative studies of a wider range of nicotinic acid derivatives to provide a more comprehensive understanding of their structure-pharmacokinetic relationships. Furthermore, the use of more advanced in vivo models, such as disease models of dyslipidemia, will be crucial in translating these pharmacokinetic findings into predictable pharmacodynamic outcomes.

References

  • Acute dose-dependent disposition studies of nicotinic acid in r
  • [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. PubMed.
  • Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia. Semantic Scholar.
  • Influence of laropiprant, a selective prostaglandin D2 receptor 1 antagonist, on the pharmacokinetics and pharmacodynamics of warfarin. PubMed.
  • Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers.
  • Repetitive Blood Sampling from the Subclavian Vein of Conscious R
  • Blood sampling: R
  • Effects of Laropiprant on Nicotinic Acid-Induced Flushing in Patients With Dyslipidemia† | Request PDF.
  • Inhibition of lipolysis by nicotinic acid and by acipimox. PubMed.
  • Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in r
  • Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers.
  • Influence of Laropiprant, a Selective Prostaglandin D2 Receptor 1 Antagonist, on the Pharmacokinetics and Pharmacodynamics of Warfarin | Request PDF.
  • Prediction of compound in vivo pharmacokinetics in r
  • Effects of Laropiprant, a Selective Prostaglandin D Receptor 1 Antagonist, on the Steady-State Pharmacokinetics of Digoxin in He. Ovid.
  • Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model D
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Manual tail vein sampling for rat blood | Download Scientific Diagram.
  • In vivo pharmacokinetic parameters. Public Library of Science - Figshare.
  • A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. PMC.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
  • Guidelines for Blood Collection in Mice and R
  • Bioavailability and pharmacokinetics in man of acipimox, a new antilipolytic and hypolipemic agent. PubMed.
  • A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. PubMed.
  • Substances related to nicotinic acid - referral | European Medicines Agency (EMA).
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chrom
  • The nicotinic acid analogue acipimox increases plasma leptin and decreases free fatty acids in type 2 diabetic p
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed.
  • Laropiprant. Wikipedia.

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Validation of Synthesized 2,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis – Establishing Analytical Trust

In the realm of pharmaceutical development, the synthesis of a target molecule such as 2,6-Dimethylnicotinic acid is but the first chapter of its journey. As a crucial intermediate or potential active pharmaceutical ingredient (API), its purity is not merely a quality metric; it is the bedrock upon which safety, efficacy, and reproducibility are built. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2]

This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple recitation of methods to provide a holistic, field-proven strategy for validating the purity of a synthesized batch of this compound. Our approach is rooted in the principle of orthogonality —the practice of using multiple, independent analytical techniques to build a comprehensive and irrefutable purity profile. We will explore the "why" behind each technique, providing the causal logic for experimental choices and presenting self-validating protocols that ensure data integrity.

The core of our validation strategy rests on four pillars of analytical chemistry:

  • Chromatographic Separation (HPLC): The workhorse for quantifying the target compound and its organic impurities.

  • Spectroscopic Quantification (qNMR): An absolute, primary method for purity determination that is independent of a reference standard of the analyte.

  • Structural Identification (Mass Spectrometry): The definitive tool for identifying unknown impurities.

  • Elemental Composition (Elemental Analysis): A fundamental confirmation of the compound's atomic makeup.

By integrating data from these distinct methodologies, we create a self-validating system where the results from one technique corroborate the findings of another, leading to an unimpeachable certificate of analysis.

The Analytical Workflow: An Orthogonal Approach

A robust purity validation workflow does not rely on a single technique. Instead, it integrates multiple methods, each providing a unique piece of the puzzle. The diagram below illustrates the logical flow from a newly synthesized sample to a final, validated purity statement.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Absolute & Fundamental Purity cluster_3 Final Assessment Sample Synthesized Batch of This compound HPLC HPLC-UV (Relative Purity, Impurity Profile) Sample->HPLC Dissolve in diluent qNMR Quantitative ¹H NMR (Absolute Purity Assay) Sample->qNMR Dissolve with internal standard EA Elemental Analysis (CHNS) (Elemental Composition) Sample->EA Submit neat solid LCMS LC-MS (Impurity Identification) HPLC->LCMS Use same method for impurity peak identification Data Data Correlation & Final Purity Assignment HPLC->Data LCMS->Data Provides qualitative support qNMR->Data EA->Data

Caption: Orthogonal workflow for purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from process-related impurities and degradation products.[2][3] For a polar, aromatic compound like this compound, a reverse-phase (RP-HPLC) method is the logical choice.

Why RP-HPLC? The decision to use RP-HPLC is based on the physicochemical properties of the analyte. This compound possesses both polar (carboxylic acid, pyridine nitrogen) and non-polar (dimethylated aromatic ring) characteristics. A C18 stationary phase provides a non-polar environment that retains the molecule, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute it. By gradually increasing the organic solvent concentration (a gradient elution), we can effectively separate compounds based on their relative hydrophobicity. An acidic modifier (e.g., formic acid or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.[4]

Experimental Protocol: RP-HPLC Method

Objective: To quantify the purity of 2,6-Dimethylnicotinc acid and detect any related impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (determined by UV scan to be near the absorbance maximum for the nicotinic acid chromophore).[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to make a 1 mg/mL stock. Dilute further to 0.1 mg/mL for analysis.

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The ICH guidelines stipulate thresholds for reporting, identifying, and qualifying impurities, making this method essential for regulatory compliance.[6]

Quantitative NMR (qNMR): An Absolute Purity Assessment

While HPLC provides excellent relative purity data, quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method for determining absolute purity without the need for a specific reference standard of this compound.[7] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to it.[8] By comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified, highly pure internal standard of known concentration, one can calculate the analyte's absolute purity.

Why qNMR? This technique is a primary ratio method of measurement traceable to the International System of Units (SI), providing a high degree of confidence in the purity value.[8] It is non-destructive and serves a dual purpose: confirming the structure of the compound while simultaneously providing a highly accurate purity assay.[7][9]

Experimental Protocol: ¹H qNMR Method

Objective: To determine the absolute mass fraction purity of this compound.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): Maleic acid (certified reference material). Its simple spectrum and chemical shift in a clear region make it a suitable choice.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Key Acquisition Parameters:

    • Pulse Angle: 30° (to ensure full relaxation between scans).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).[8]

    • Number of Scans: 16-32 (to achieve a good signal-to-noise ratio).

  • Calculation: Purity (%) = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • x = Analyte (this compound)

    • st = Internal Standard (Maleic acid)

Mass Spectrometry (MS): Identifying the Unknowns

The peaks observed in the HPLC chromatogram, other than the main component, represent impurities. While HPLC quantifies them, it does not identify them. Mass spectrometry, particularly when coupled with HPLC (LC-MS), is the definitive technique for this purpose.[10][11][12] It provides the molecular weight of each impurity, which is a critical first step in elucidating its structure.

Why LC-MS? By feeding the eluent from the HPLC column directly into the mass spectrometer, we can obtain a mass spectrum for each separated peak.[12] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity.[11] This information is invaluable for understanding the synthetic process, identifying potential side-reactions, and controlling specific impurities in subsequent batches.

The logical relationship between these chromatographic and spectroscopic techniques is key to building a robust analytical package.

Technique_Synergy HPLC HPLC Separates components Quantifies relative amounts MS Mass Spectrometry Provides molecular weight (Identifies components) HPLC->MS What are these peaks? PurityProfile Comprehensive Purity Profile HPLC->PurityProfile Area % Purity MS->HPLC Peak at RT 5.2 min is starting material NMR NMR Spectroscopy Confirms structure Quantifies absolute purity NMR->PurityProfile Absolute % Purity

Caption: Synergy between orthogonal analytical techniques.

Elemental Analysis: The Fundamental Check

Elemental analysis (CHNS analysis) is a fundamental technique that determines the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample.[13][14] This provides a direct, quantitative assessment of the compound's elemental composition.

Why Elemental Analysis? This method serves as a crucial, independent verification of the compound's identity and purity. If the sample contains significant amounts of inorganic impurities (e.g., salts, catalysts) or residual solvents, the experimental percentages will deviate significantly from the theoretical values calculated from the molecular formula (C₈H₉NO₂). For small organic molecules submitted for publication or regulatory filing, an elemental analysis result that falls within ±0.4% of the theoretical value is a widely accepted criterion for purity.[15]

Experimental Protocol: Combustion Analysis

Objective: To confirm the elemental composition of this compound.

  • Instrumentation: CHNS Elemental Analyzer.

  • Methodology: The sample is combusted in a high-temperature, oxygen-rich environment.[14] The resulting gases (CO₂, H₂O, N₂) are separated and measured by thermal conductivity detectors.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (~2-3 mg) is placed in a tin capsule.

  • Acceptance Criteria: The experimentally determined percentages for C, H, and N must be within ±0.4% of the calculated theoretical values.

    • Formula: C₈H₉NO₂

    • Molecular Weight: 151.16 g/mol

    • Theoretical %C: 63.56%

    • Theoretical %H: 6.00%

    • Theoretical %N: 9.27%

Comparative Summary & Data Interpretation

The true power of this orthogonal approach comes from comparing the results of each technique. A high-purity sample will show excellent agreement across all methods.

Table 1: Hypothetical Purity Validation Data for a Batch of this compound

Analytical Technique Parameter Measured Result Acceptance Criteria Conclusion
RP-HPLC Area % Purity99.85%≥ 99.5%Pass
Individual ImpurityLargest at 0.08%≤ 0.10%Pass
Total Impurities0.15%≤ 0.50%Pass
¹H qNMR Absolute Purity (mass fraction)99.7 ± 0.5%≥ 99.0%Pass
Elemental Analysis % Carbon63.49%63.16% - 63.96%Pass
% Hydrogen6.05%5.60% - 6.40%Pass
% Nitrogen9.21%8.87% - 9.67%Pass
LC-MS Impurity IdentificationPeak at RT 3.1 min identified as 2,6-Lutidine (starting material)N/A (Qualitative)Provides process insight

Analysis of Results: The data presented in the table demonstrates a high degree of confidence in the sample's purity. The HPLC result of 99.85% is corroborated by the absolute qNMR result of 99.7%. Furthermore, the elemental analysis data falls well within the accepted ±0.4% range, confirming the correct elemental composition and the absence of significant inorganic impurities or solvates. The LC-MS data provides actionable insight, identifying the main impurity as unreacted starting material, which can inform future synthesis optimization.

Conclusion: A Unified and Defensible Purity Statement

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By adopting an orthogonal strategy that combines the quantitative power of HPLC and qNMR with the identification capabilities of MS and the fundamental check of elemental analysis, we construct a self-validating and scientifically sound purity profile. This comprehensive approach not only ensures the quality and safety of the material but also provides the robust, defensible data package required by the stringent standards of the pharmaceutical industry.

References

  • Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]

  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]

  • Title: Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]

  • Title: Nicotinic Acid / Official Monographs Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: Element analysis Source: University of Technology, Iraq URL: [Link]

  • Title: Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results Source: Lab Manager URL: [Link]

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Semantic Scholar URL: [Link]

  • Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]

  • Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment Source: Journal of Chemical Education URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: Velp URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: Nicotinic acid - European Pharmacopoeia 6.
  • Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL: [Link]

  • Title: Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide... Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: ACS Omega URL: [Link]

Sources

A Researcher's Guide to the Metabolic Stability of 2,6-Dimethylnicotinic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the metabolic stability of a new chemical entity is a critical step in the journey from discovery to clinical application. A compound with poor metabolic stability is likely to be rapidly cleared from the body, leading to a short duration of action and potentially the formation of toxic metabolites. This guide provides a comprehensive comparative analysis of the metabolic stability of 2,6-dimethylnicotinic acid analogs, offering insights into how structural modifications can influence their pharmacokinetic profiles.

We will delve into the fundamental principles of metabolic stability, provide detailed experimental protocols for its assessment, and conduct a comparative analysis of a series of virtual analogs to illustrate key structure-metabolism relationships. This guide is designed to empower researchers to make informed decisions in the design and selection of more robust drug candidates.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability refers to a drug's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[1] The liver is equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, that are responsible for the metabolism of a wide range of xenobiotics.[2] A drug with low metabolic stability will be quickly metabolized and eliminated from the body, often resulting in the need for more frequent and higher doses to achieve a therapeutic effect.[1] Conversely, a compound with high metabolic stability will have a longer half-life, potentially allowing for less frequent dosing and a more predictable pharmacokinetic profile.[1] Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug discovery.[3]

Understanding the Metabolism of Pyridine-Containing Compounds

The this compound scaffold contains a pyridine ring, a common motif in many approved drugs.[4][5] The pyridine ring can be susceptible to metabolism by CYP enzymes, primarily through oxidation of the ring carbons or the nitrogen atom.[4] The presence of substituents on the pyridine ring can significantly influence its metabolic fate. For instance, electron-donating groups can enhance oxidation, while electron-withdrawing groups can decrease it.[6] The position of substituents also plays a crucial role; blocking a potential site of metabolism (a "metabolic soft spot") with a metabolically stable group, such as a fluorine atom, is a common strategy to enhance metabolic stability.[2][3]

Comparative Analysis of this compound Analogs

To illustrate the impact of structural modifications on metabolic stability, we will conduct a comparative analysis of the parent compound, this compound, and three virtual analogs. The metabolic stability of these compounds will be predicted based on established principles of drug metabolism and structure-activity relationships for CYP-mediated metabolism.

Table 1: Predicted Metabolic Stability of this compound and its Analogs

CompoundStructurePredicted Metabolic Stability (Liver Microsomes)Rationale for Prediction
Parent Compound This compoundModerateThe methyl groups at positions 2 and 6 may be susceptible to oxidation by CYP enzymes. The pyridine ring itself can also undergo oxidation.
Analog A 2-(Trifluoromethyl)-6-methylnicotinic acidHighThe electron-withdrawing trifluoromethyl group is expected to decrease the electron density of the pyridine ring, making it less susceptible to oxidative metabolism.[6]
Analog B 2,6-Dimethyl-5-fluoronicotinic acidHighThe fluorine atom at position 5, a potential site of metabolism, is a metabolically stable group that can block oxidation at that position.[2]
Analog C 2-Methyl-6-(morpholin-4-yl)nicotinic acidLow to ModerateThe morpholine ring introduces a new potential site for metabolism, particularly N-dealkylation or oxidation of the morpholine ring carbons.[7]

Experimental Protocols for Assessing Metabolic Stability

To experimentally validate the predicted metabolic stability of these analogs, two key in vitro assays are indispensable: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating the intrinsic clearance of a compound by hepatic enzymes, primarily CYPs.[8]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (e.g., from a commercial vendor) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (microsomal protein concentration).

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical functionalities.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma on ice.

  • Incubation:

    • In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

Caption: Workflow for the Plasma Stability Assay.

Conclusion and Future Directions

The metabolic stability of this compound analogs is a multifaceted property that can be rationally modulated through strategic chemical modifications. By understanding the principles of drug metabolism and employing robust in vitro assays, researchers can effectively guide the design of analogs with improved pharmacokinetic profiles. The comparative analysis presented in this guide, although based on predictions, provides a framework for identifying potential metabolic liabilities and for prioritizing analogs for further experimental evaluation. Future studies should focus on obtaining experimental data for a diverse set of analogs to build a comprehensive quantitative structure-metabolism relationship (QSMR) model for this chemical series. Such a model would be an invaluable tool for the in silico prediction of metabolic stability and for the design of next-generation drug candidates with optimal pharmacokinetic properties.

References

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Hughes, T. B., et al. (2014). In silico prediction of pharmaceutical degradation pathways: a benchmarking study. Journal of Pharmaceutical and Biomedical Analysis, 99, 149-155.
  • Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731-735.
  • Gfesser, G. A., et al. (2017). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. Journal of Medicinal Chemistry, 60(22), 9278-9293.
  • Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1039-1064.
  • Li, A. P. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(10), 1769-1780.
  • Szymańska, E., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1019.
  • Optibrium. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27646-27669.
  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4158.
  • Cox, P. B., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(2), 126830.
  • Taylor, R. D., et al. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 57(23), 9783-9817.
  • Patsnap. (2023). What is the importance of metabolic stability in drug design? Synapse.
  • Sevrioukova, I. F., & Poulos, T. L. (2022). Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. International Journal of Molecular Sciences, 23(13), 7277.
  • Gay, S. C., et al. (2010). Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains. Biochemistry, 49(39), 8424-8433.
  • ChemRxiv. (2023).
  • Liu, J., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032.
  • Acerenza, L. (2000). Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways.
  • Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid?
  • Ishida, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 464-470.
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.
  • Kalgutkar, A. S., et al. (2013). Metabolism-guided drug design. MedChemComm, 4(5), 763-776.
  • Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • Ekeeda. (2019, July 25). Effect Of Substituent On Acidity Of Carboxylic Acid - Aldehydes, Ketones and Carboxylic Acids [Video]. YouTube.
  • Khan Academy. (2023, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry | Khan Academy [Video]. YouTube.
  • ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Metabolism-guided drug design.
  • Stoyanov, G. S., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 29(1), 223.

Sources

The Rising Profile of 2,6-Dimethylnicotinic Acid: A Bioisosteric Alternative to Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluation and Implementation

In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore, prized for its ability to engage in pivotal hydrogen bonding and electrostatic interactions with biological targets. However, its inherent acidity often presents a double-edged sword, contributing to unfavorable pharmacokinetic properties such as poor membrane permeability, rapid metabolism, and potential toxicity associated with the formation of reactive acyl glucuronides.[1] This has propelled the exploration of carboxylic acid bioisosteres—functional groups that mimic the essential properties of a carboxylic acid while offering an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] This guide provides an in-depth evaluation of 2,6-dimethylnicotinic acid as a promising, yet underexplored, bioisostere for the carboxylic acid group, offering a comparative analysis, predicted physicochemical data, and detailed experimental protocols for its evaluation.

The Rationale for Carboxylic Acid Bioisosteres

The acidic nature of carboxylic acids leads to their ionization at physiological pH, a characteristic that can hinder their passive diffusion across biological membranes.[3] Furthermore, the carboxyl group is a known site for phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive metabolites.[4] Bioisosteric replacement is a strategic approach in medicinal chemistry to mitigate these liabilities while preserving or enhancing the desired biological activity.[5] The ideal bioisostere should replicate the charge, size, and hydrogen bonding capabilities of a carboxylic acid, while offering superior metabolic stability and membrane permeability.

Introducing this compound: A Structural and Physicochemical Overview

This compound, a substituted pyridine carboxylic acid, presents an intriguing structural scaffold as a potential carboxylic acid bioisostere. The pyridine ring itself is a common motif in medicinal chemistry, and its nitrogen atom can act as a hydrogen bond acceptor. The methyl groups at the 2 and 6 positions can influence the molecule's conformation, lipophilicity, and metabolic stability.

To objectively assess its potential, we present a comparative table of predicted physicochemical properties for this compound against benzoic acid (a simple aromatic carboxylic acid) and other established carboxylic acid bioisosteres. These predictions were generated using reputable computational models.

Compound/BioisostereStructurePredicted pKaPredicted logP
Benzoic Acid4.21.87
This compound 4.5 - 5.01.5 - 2.0
1H-Tetrazole-5-yl~4.9~ -0.5
Hydroxamic Acid~9.0Varies
Acyl Sulfonamide4.0 - 5.0Varies

Note: Predicted values for this compound are estimates from computational tools and may vary. Experimental determination is recommended for confirmation.

The predicted pKa of this compound suggests it will be ionized at physiological pH, similar to a carboxylic acid. Its predicted logP indicates a moderate lipophilicity, potentially offering a balanced profile for membrane permeability and aqueous solubility.

Caption: Structural comparison of a carboxylic acid with potential bioisosteres.

Synthesis of this compound

Proposed Synthetic Protocol:

  • Reaction Setup: To a solution of 2,6-lutidine (1 equivalent) in a suitable solvent such as water or a mixture of acetic acid and water, add a strong oxidizing agent like potassium permanganate (KMnO4) or nitric acid.

  • Oxidation: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If using KMnO4, the manganese dioxide byproduct is removed by filtration.

  • Isolation: The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

It is crucial to note that this is a generalized protocol, and optimization of reaction conditions, including temperature, reaction time, and stoichiometry of the oxidizing agent, would be necessary to achieve a good yield and purity.

Experimental Evaluation of this compound as a Bioisostere

To rigorously evaluate the potential of this compound as a bioisostere, a series of in vitro assays should be performed to compare the performance of a drug candidate containing this moiety against its parent carboxylic acid.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[6]

Experimental Protocol:

  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor Solution: The test compounds (the parent carboxylic acid and the this compound analogue) are dissolved in a buffer at a relevant physiological pH (e.g., pH 7.4) to create the donor solutions.

  • Assay Incubation: The filter plate is placed on top of a 96-well acceptor plate containing a buffer solution. The donor solution is then added to the filter plate. The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentrations of the compounds in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

PAMPA_Workflow Prepare_Lipid_Membrane Prepare artificial lipid membrane on 96-well filter plate Prepare_Donor_Solutions Prepare donor solutions of test compounds in buffer Prepare_Lipid_Membrane->Prepare_Donor_Solutions Incubate_Sandwich Incubate filter plate on acceptor plate with donor solution Prepare_Donor_Solutions->Incubate_Sandwich Quantify_Concentrations Quantify compound concentrations in donor and acceptor wells via LC-MS/MS Incubate_Sandwich->Quantify_Concentrations Calculate_Papp Calculate apparent permeability coefficient (Papp) Quantify_Concentrations->Calculate_Papp

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[2]

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species of interest), a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.

  • Incubation: The test compounds are added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Microsomal_Stability_Workflow Prepare_Reaction_Mixture Prepare reaction mixture with liver microsomes and NADPH Incubate_Compounds Incubate test compounds at 37°C and sample at time points Prepare_Reaction_Mixture->Incubate_Compounds Quench_Reaction Quench reaction with cold acetonitrile Incubate_Compounds->Quench_Reaction Process_Samples Centrifuge to remove precipitated proteins Quench_Reaction->Process_Samples Analyze_Supernatant Analyze remaining parent compound by LC-MS/MS Process_Samples->Analyze_Supernatant Calculate_Stability Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze_Supernatant->Calculate_Stability

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion and Future Perspectives

This compound holds promise as a bioisosteric replacement for carboxylic acids, potentially offering a modulated physicochemical profile that could translate to improved pharmacokinetic properties. Its predicted pKa and logP suggest a balance between the necessary acidity for target interaction and a lipophilicity conducive to membrane permeability. The presence of the methyl groups may also confer a degree of metabolic stability by sterically hindering access to the pyridine ring or the carboxylic acid moiety.

However, it is imperative to move beyond computational predictions and embark on a rigorous experimental evaluation. The protocols detailed in this guide provide a robust framework for comparing the performance of a this compound-containing compound against its carboxylic acid parent. The results of such studies will be instrumental in determining the true utility of this novel bioisostere in the multifaceted challenge of drug design and development. The exploration of underexplored bioisosteres like this compound is a testament to the continuous innovation required to deliver safer and more effective medicines.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube; 2022. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Hall A, Chatzopoulou M, Frost J. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024;104:117653.
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chandorkar JG, Umbarkar SB, Rode CV, Kotwal VB.
  • Ballatore C, et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 2013;8(3):385-395.
  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • Hall A, Chatzopoulou M, Frost J. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024;104:117653.
  • Dearden JC. Prediction of physicochemical properties. Methods Mol Biol. 2012;929:93-138.
  • MacLean J, et al. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. J Am Chem Soc. 2021;143(35):14149-14156.
  • Bergazin TD.
  • Unknown author. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Yasuda K, et al. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. J Med Chem. 2020;63(16):8839-8850.
  • Manzini S, et al.
  • Cheméo. Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). [Link]

  • PubChem. 2,6-Dichloronicotinic acid. [Link]

  • PubChem. 2-Methylnicotinic acid. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2,6-Dimethylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,6-Dimethylnicotinic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical properties of organic acids.

Foundational Principles: Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is paramount. As with any chemical, the Safety Data Sheet (SDS) is the primary source of information. While a specific SDS for this compound may not always be readily available, data from closely related compounds like nicotinic acid can provide valuable insights.[1][2][3][4][5]

Key Hazard Considerations:

  • Corrosivity: As an organic acid, this compound should be treated as a potentially corrosive material.[6] Direct contact can cause irritation or burns to the skin and eyes.[7][8][9]

  • Toxicity: While specific toxicity data for this compound may be limited, it is prudent to handle it with care to avoid inhalation of dust or ingestion.[6]

  • Reactivity: Organic acids can react exothermically with bases and are generally incompatible with oxidizing agents.[6][10][11]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12] Given its acidic nature, this compound waste will likely be classified as corrosive hazardous waste.

Personnel Protection: Your First Line of Defense

Appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound and its waste. The following PPE is mandatory:

  • Eye Protection: ANSI-approved chemical splash goggles are required.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[10] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against splashes.[10] For larger quantities, a chemical-resistant apron is recommended.[6]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[10]

All handling of solid this compound and preparation of its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][13]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Isolate from Incompatibles: Collect this compound waste in a dedicated container, separate from bases, oxidizing agents, and inorganic acids.[10][11][14]

  • Solid vs. Liquid: If you have both solid this compound waste and solutions, use separate, clearly labeled containers for each.

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[11][12] Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid.[12]

  • Labeling: All hazardous waste containers must be clearly labeled.[14][15] The label must include:

    • The words "Hazardous Waste"[14][15]

    • The full chemical name: "this compound" (avoid abbreviations)[14]

    • The specific hazards (e.g., "Corrosive")

    • The accumulation start date (the date the first drop of waste enters the container)

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to capture any potential leaks.[12][13]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[13][14][16]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water, if the acid is water-soluble). The first rinseate must be collected and disposed of as hazardous waste.[17] For highly toxic chemicals, the first three rinses should be collected.[17]

  • Defacing: After rinsing, deface or remove the original manufacturer's label to prevent misuse.

  • Disposal: Once triple-rinsed and air-dried, the container may be disposed of in the regular trash or recycled, depending on institutional policies.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[18][19]

  • Request Pickup: Follow your institution's procedures to request a waste pickup.

  • Documentation: Ensure all required paperwork is completed accurately.

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound Waste assess 1. Hazard Assessment (Consult SDS) start->assess empty_container Disposal of Empty Container start->empty_container ppe 2. Don Appropriate PPE assess->ppe segregate 3. Segregate Waste (Organic Acid Waste Stream) ppe->segregate container 4. Select & Label Compatible Container segregate->container accumulate 5. Accumulate in SAA with Secondary Containment container->accumulate full Container Full? accumulate->full full->accumulate No request_pickup 6. Request EHS Waste Pickup full->request_pickup Yes end End: Proper Disposal request_pickup->end rinse Triple Rinse Container empty_container->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Rinsed Container collect_rinse->dispose_container

Caption: Decision workflow for the disposal of this compound.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and informed response is crucial.

  • Small Spills: For small spills of solid this compound that can be cleaned up in under 10 minutes by trained personnel, you may proceed with cleanup.[10]

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[10][19]

  • Large Spills: For larger spills, or any spill you are not comfortable handling:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team.[10]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the wider community. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? US FUSION. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]

  • Organic-Acids_SOP_Template.docx. Washington State University. [Link]

  • Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Standard Operating Procedures. Unknown. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: Nicotinic acid. Chemos GmbH & Co.KG. [Link]

  • NICOTINIC ACID EXTRA PURE. Loba Chemie. [Link]

  • Acids Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. [Link]

  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. HIMEDIA. [Link]

  • Safety Guidelines | Organic Chemistry I Lab. University of North Georgia. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the bedrock of a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 2,6-Dimethylnicotinic acid, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of chemical hazards and risk mitigation, empowering you to work with confidence and security.

Understanding the Hazards: A Risk-Based Approach to Safety

The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant and potentially lasting damage.[1][2][3][4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][4]

It is a fundamental principle of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA), that a hazard assessment must be conducted to determine the necessary PPE for any given task.[5][6] This assessment is not a one-size-fits-all checklist but a dynamic process that considers the specific manipulations of the chemical.

Core PPE for Handling this compound

Based on the identified hazards, the following PPE is mandatory for all work with this compound.

Eye and Face Protection: Your First Line of Defense

Given the significant risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for any work in a laboratory where chemical hazards are present.

  • Chemical Splash Goggles: When there is a potential for splashing—for instance, during the preparation of solutions or during transfer of the material—chemical splash goggles are required.[7] They provide a more complete seal around the eyes, offering superior protection.

  • Face Shields: For tasks with a high splash potential, such as when working with larger volumes or during heated reactions, a face shield should be worn in addition to chemical splash goggles.[7] The face shield provides a broader barrier of protection for the entire face.

Hand Protection: Preventing Skin Contact

To mitigate the risk of skin irritation, chemically resistant gloves are essential.

  • Glove Selection: Nitrile gloves are a common and effective choice for handling many solid chemicals and for protection against incidental splashes of solutions.[7] It is crucial to inspect gloves for any signs of damage before each use.

  • Double Gloving: For more hazardous operations or when handling concentrated solutions, wearing a second pair of gloves ("double gloving") can provide an additional layer of protection.

  • Proper Glove Removal: Contamination can occur during the removal of gloves. Always follow proper doffing procedures to avoid contact with the outer surface of the contaminated glove.

Body Protection: Shielding Your Skin and Clothing

A lab coat is a fundamental component of your PPE and should be worn at all times in the laboratory.

  • Lab Coats: A flame-resistant lab coat is recommended, especially when working with flammable solvents.[7] Lab coats should be kept clean and should be laundered separately from personal clothing.

  • Closed-Toe Shoes and Long Pants: To prevent exposure to spills, closed-toe shoes and long pants are mandatory in any laboratory setting.[7]

Respiratory Protection: Guarding Against Inhalation Hazards

Given the potential for respiratory irritation, particularly when handling the powder form of this compound, respiratory protection may be necessary.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or using a chemical fume hood.[8]

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be required.[5][7] The selection of the appropriate respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[5]

Operational Plans: From Benchtop to Disposal

A robust safety plan extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in your laboratory.

Weighing and Aliquoting

The handling of solid this compound presents a risk of generating airborne dust.

  • Procedure:

    • Perform all weighing and aliquoting of the solid material within a chemical fume hood or a powder containment hood.

    • Use a spatula or other appropriate tool to minimize the generation of dust.

    • Clean any spills immediately using a method that does not create dust, such as gentle sweeping or using a wet paper towel.

Solution Preparation and Handling

When preparing solutions, the risk of splashes and spills is heightened.

  • Procedure:

    • Always add the solid this compound to the solvent.

    • Prepare solutions in a chemical fume hood.

    • Wear chemical splash goggles and consider a face shield if preparing larger volumes.

    • Ensure all containers are clearly labeled.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including weighing paper and contaminated paper towels, in a designated, labeled waste container.

  • Liquid Waste:

    • Dispose of solutions containing this compound in a properly labeled hazardous waste container.

    • Do not pour chemical waste down the drain.[9]

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

    • Non-disposable PPE, such as lab coats, should be decontaminated before reuse.

PPE Selection Summary

The following table provides a summary of recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety GlassesNitrile GlovesLab Coat, Closed-Toe Shoes, Long PantsNot generally required
Weighing and Aliquoting (Solid) Safety Glasses (Goggles if splash risk)Nitrile GlovesLab Coat, Closed-Toe Shoes, Long PantsWork in a fume hood or wear an N95 respirator
Solution Preparation Chemical Splash Goggles (Face shield for large volumes)Nitrile Gloves (Consider double gloving)Lab Coat, Closed-Toe Shoes, Long PantsWork in a fume hood
Reaction in Progress Chemical Splash GogglesNitrile GlovesLab Coat, Closed-Toe Shoes, Long PantsWork in a fume hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat, Closed-Toe Shoes, Long PantsNIOSH-approved respirator (as per risk assessment)

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Management Start Identify Task: Handling this compound Assess_Form Assess Physical Form: Solid or Solution? Start->Assess_Form Assess_Quantity Assess Quantity: Small (<1g) or Large (>1g)? Assess_Form->Assess_Quantity Goggles Upgrade to: Chemical Splash Goggles Assess_Form->Goggles Solution Fume_Hood Engineering Control: Work in Fume Hood Assess_Form->Fume_Hood Solid (dust potential) Assess_Operation Assess Operation: Weighing, Dissolving, Reaction? Assess_Quantity->Assess_Operation Assess_Quantity->Goggles Large Quantity Base_PPE Minimum PPE: Safety Glasses, Lab Coat, Nitrile Gloves, Closed-Toe Shoes Assess_Operation->Base_PPE Assess_Operation->Goggles Dissolving/ Reaction Assess_Operation->Fume_Hood Weighing/ Volatile Solvents Dispose Follow Institutional Waste Disposal Procedures Base_PPE->Dispose Face_Shield Add: Face Shield Goggles->Face_Shield High Splash Risk Goggles->Dispose Face_Shield->Dispose Respirator Add: NIOSH-Approved Respirator Fume_Hood->Respirator If fume hood is not available or inadequate Fume_Hood->Dispose Respirator->Dispose

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills, carefully clean up the material while wearing appropriate PPE. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research community. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before you begin your work.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). NIOSH. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • GP-6 Safety Data Sheet. (2021, July 22). Genesee Polymers Corporation. Retrieved from [Link]

  • NICOTINIC ACID EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylnicotinic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.